molecular formula C52H71N13O14S2 B1495783 CTTHWGFTLC, CYCLIC

CTTHWGFTLC, CYCLIC

Cat. No.: B1495783
M. Wt: 1166.3 g/mol
InChI Key: YAJDFZGRPZQVJN-JIYQNHPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CTTHWGFTLC, CYCLIC is a useful research compound. Its molecular formula is C52H71N13O14S2 and its molecular weight is 1166.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H71N13O14S2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJDFZGRPZQVJN-JIYQNHPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H71N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1166.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure and Activity of the Cyclic Peptide CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC has emerged as a noteworthy inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1] These enzymes are critical in the degradation of the extracellular matrix, a process implicated in various physiological and pathological events, including tumor cell migration and invasion. This guide provides a comprehensive overview of the structure, synthesis, and biological activity of the cyclic peptide CTTHWGFTLC, with a focus on its potential as a therapeutic agent.

Molecular Structure and Properties

The primary structure of the peptide is composed of the amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys. The cyclic nature of this peptide is conferred by a disulfide bond between the two cysteine residues.[2][3] This cyclization imparts conformational rigidity, which is often associated with increased receptor selectivity and biological potency.[4]

Physicochemical Properties
PropertyValue
Amino Acid Sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys
Molecular Formula C53H75N13O13S2
Molecular Weight 1186.37 g/mol
Cyclization Disulfide bridge between Cys1 and Cys10
Structural Diagram

The disulfide bridge between the N-terminal and C-terminal cysteine residues creates a cyclic structure that is crucial for its biological activity.

CTTHWGFTLC_structure C1 Cys T2 Thr C1->T2 C10 Cys C1->C10 T3 Thr T2->T3 H4 His T3->H4 W5 Trp H4->W5 G6 Gly W5->G6 F7 Phe G6->F7 T8 Thr F7->T8 L9 Leu T8->L9 L9->C10 SPPS_Workflow Resin Resin Swelling Coupling Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Elongation Chain Elongation (Repeat Coupling & Deprotection) Deprotection->Elongation Cleavage Cleavage & Deprotection Elongation->Cleavage Purification RP-HPLC Purification of Linear Peptide Cleavage->Purification Cyclization_Workflow LinearPeptide Purified Linear CTTHWGFTLC Dissolution Dissolution in Alkaline Buffer LinearPeptide->Dissolution Oxidation Oxidation (e.g., Air, H2O2) Dissolution->Oxidation Monitoring RP-HPLC Monitoring Oxidation->Monitoring Purification Final RP-HPLC Purification Monitoring->Purification Characterization Mass Spectrometry Characterization Purification->Characterization MMP_Inhibition_Pathway cluster_peptide Cyclic Peptide cluster_MMPs Matrix Metalloproteinases cluster_ECM Extracellular Matrix cluster_Cellular Cellular Processes CTTHWGFTLC CTTHWGFTLC MMP2 MMP-2 CTTHWGFTLC->MMP2 Inhibits MMP9 MMP-9 CTTHWGFTLC->MMP9 Inhibits ECM ECM Degradation MMP2->ECM Promotes MMP9->ECM Promotes Migration Cell Migration & Invasion ECM->Migration Leads to

References

A Technical Guide to the CTTHWGFTLC Peptide: An Inhibitor of Matrix Metalloproteinases-2 and -9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic decapeptide CTTHWGFTLC is a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9, enzymes implicated in a variety of physiological and pathological processes, including cancer metastasis, angiogenesis, and inflammation. This technical guide provides a comprehensive overview of the CTTHWGFTLC peptide, including its amino acid composition, physicochemical properties, and its mechanism of action. Detailed methodologies for the solid-phase synthesis, purification, and functional assessment of this peptide are presented to facilitate its application in research and drug development.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. Among the MMP family, gelatinases A (MMP-2) and B (MMP-9) are of particular interest due to their overexpression in various malignancies and their critical role in tumor invasion and the formation of new blood vessels (angiogenesis). The targeted inhibition of these enzymes represents a promising strategy for anticancer therapy.

The CTTHWGFTLC peptide is a cyclic decapeptide identified through phage display technology as a selective inhibitor of MMP-2 and MMP-9. Its cyclic nature, conferred by a disulfide bond between the two cysteine residues, provides conformational rigidity and enhanced stability. This peptide has been shown to inhibit endothelial and tumor cell migration in vitro and suppress tumor progression in in vivo models.[1][2]

Peptide Characteristics

Amino Acid Composition and Physicochemical Properties

The CTTHWGFTLC peptide is composed of ten amino acids. Its sequence and the physicochemical properties of its constituent amino acids are detailed below.

Amino Acid3-Letter Code1-Letter CodeMolecular Weight ( g/mol )Properties
CysteineCysC121.16Polar, Thiol-containing
ThreonineThrT119.12Polar, Hydroxyl-containing
ThreonineThrT119.12Polar, Hydroxyl-containing
HistidineHisH155.16Positively Charged, Aromatic
TryptophanTrpW204.23Nonpolar, Aromatic
GlycineGlyG75.07Nonpolar, Smallest Amino Acid
PhenylalaninePheF165.19Nonpolar, Aromatic
ThreonineThrT119.12Polar, Hydroxyl-containing
LeucineLeuL131.17Nonpolar, Aliphatic
CysteineCysC121.16Polar, Thiol-containing

Table 1: Amino Acid Composition and Properties of CTTHWGFTLC.

PropertyValue
Molecular Formula C₅₂H₇₁N₁₃O₁₄S₂
Molecular Weight 1166.34 g/mol
Structure Cyclic (Disulfide bridge between Cys¹ and Cys¹⁰)
IC₅₀ (MMP-9) ~8 µM[1][2]
IC₅₀ (MMP-2) ~10 µM (gelatin degradation assay)

Table 2: Physicochemical and Inhibitory Properties of CTTHWGFTLC.

Mechanism of Action

The CTTHWGFTLC peptide exerts its inhibitory effects by targeting the catalytic domain of MMP-2 and MMP-9. The HWGF motif within the peptide sequence is crucial for its inhibitory activity.[3] By binding to the active site of these gelatinases, the peptide prevents the degradation of their natural substrates, primarily type IV collagen, a major component of the basement membrane.

MMP_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Extracellular Matrix Tumor_Cell Tumor Cell / Endothelial Cell Pro_MMPs Pro-MMP-2 / Pro-MMP-9 (Inactive Zymogens) Tumor_Cell->Pro_MMPs Secretes Active_MMPs Active MMP-2 / MMP-9 Pro_MMPs->Active_MMPs Activation ECM Extracellular Matrix (e.g., Type IV Collagen) Active_MMPs->ECM Degrades Degraded_ECM Degraded ECM Fragments Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration Promotes CTTHWGFTLC CTTHWGFTLC Peptide CTTHWGFTLC->Active_MMPs Inhibits

Figure 1: Signaling pathway illustrating the inhibition of MMP-2 and MMP-9 by the CTTHWGFTLC peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CTTHWGFTLC

The following is a representative protocol for the manual solid-phase synthesis of the linear precursor of CTTHWGFTLC using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIEA in DMF) deprotection->coupling wash Washing (DMF and DCM) coupling->wash repeat Repeat for each amino acid in sequence wash->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin (TFA/TIS/H₂O cocktail) repeat->cleavage Final cycle cyclization Cyclization (Oxidation) (e.g., Air oxidation in basic buffer) cleavage->cyclization purification Purification (RP-HPLC) cyclization->purification end End: Lyophilized Peptide purification->end

Figure 2: General workflow for the solid-phase synthesis of the cyclic CTTHWGFTLC peptide.

Materials:

  • Fmoc-Cys(Trt)-Wang resin

  • Fmoc-protected amino acids (Cys(Trt), Thr(tBu), His(Trt), Trp(Boc), Gly, Phe, Leu)

  • N,N'-Diisopropylethylamine (DIEA)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence by adding a solution of the amino acid, HBTU, HOBt, and DIEA in DMF to the resin. Agitate for 2 hours. Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Leu, Thr, Phe, Gly, Trp, His, Thr, Thr, Cys).

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude linear peptide.

Cyclization of CTTHWGFTLC
  • Oxidation: Dissolve the lyophilized linear peptide in a dilute ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

  • Monitoring: Stir the solution open to the air for 24-48 hours, monitoring the progress of cyclization by RP-HPLC and mass spectrometry.

  • Lyophilization: Once cyclization is complete, lyophilize the solution to obtain the crude cyclic peptide.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • Preparative RP-HPLC system with a C18 column.

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the crude cyclic peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate of approximately 10 mL/min.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified cyclic CTTHWGFTLC peptide.

MMP-2 and MMP-9 Inhibition Assay (Gelatin Zymography)

Materials:

  • Recombinant human MMP-2 and MMP-9

  • Gelatin-containing polyacrylamide gels

  • Incubation buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution (e.g., methanol, acetic acid, water)

Procedure:

  • Sample Preparation: Pre-incubate a fixed concentration of active MMP-2 or MMP-9 with varying concentrations of the CTTHWGFTLC peptide in the incubation buffer for 30 minutes at 37°C.

  • Electrophoresis: Load the enzyme-inhibitor mixtures onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.

  • Enzyme Renaturation and Gelatinolysis: After electrophoresis, wash the gel with a Triton X-100 containing buffer to remove SDS and renature the enzymes. Incubate the gel in the incubation buffer at 37°C for 12-24 hours to allow for gelatin degradation.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of gelatin degradation by the MMPs will appear as clear bands against a blue background. The intensity of these bands will decrease with increasing concentrations of the CTTHWGFTLC inhibitor. Quantify the band intensities using densitometry to determine the IC₅₀ value.

Conclusion

The CTTHWGFTLC peptide is a valuable tool for studying the roles of MMP-2 and MMP-9 in various biological processes and holds potential as a therapeutic lead. This guide provides the fundamental information and detailed protocols necessary for its synthesis, purification, and functional evaluation, thereby enabling further research into its mechanism of action and potential clinical applications. The provided methodologies can be adapted and optimized by researchers to suit their specific experimental needs.

References

An In-Depth Technical Guide on the Mechanism of Action of CTTHWGFTLC as a Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide CTTHWGFTLC has emerged as a significant inhibitor of matrix metalloproteinases (MMPs), specifically targeting the gelatinases MMP-2 and MMP-9. These enzymes are pivotal in the degradation of the extracellular matrix and are implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive analysis of the mechanism of action of CTTHWGFTLC, consolidating available quantitative data, detailing experimental protocols for its characterization, and visualizing its inhibitory action and discovery process. The evidence strongly indicates that CTTHWGFTLC functions as a non-competitive or mixed non-competitive inhibitor, binding to an exosite on the enzyme rather than the catalytic zinc-binding site. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and cancer biology.

Introduction to CTTHWGFTLC and its Targets: MMP-2 and MMP-9

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the remodeling of the extracellular matrix (ECM). Among them, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are of particular interest due to their overexpression in various cancers and their role in facilitating cell migration and invasion. The cyclic peptide CTTHWGFTLC was identified through phage display technology as a potent and selective inhibitor of these two gelatinases.[1] Its cyclic nature, conferred by a disulfide bond between the two cysteine residues, results in a well-defined, saddle-shaped conformation, which is believed to be crucial for its inhibitory activity.[1]

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of CTTHWGFTLC has been quantified using various enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against MMP-2 and MMP-9.

Target EnzymeAssay MethodIC50 Value (µM)Reference
MMP-9-~8[2]
MMP-2Gelatin Degradation10[1]
MMP-2Casein Degradation5[1]

Note: The variability in IC50 values can be attributed to different assay conditions, substrates, and enzyme preparations.

Mechanism of Action: An Exosite-Binding, Non-Competitive Inhibitor

The prevailing evidence suggests that CTTHWGFTLC does not function as a typical competitive inhibitor that binds to the active site and chelates the catalytic zinc ion. Instead, it is proposed to bind to a secondary binding site, or exosite, on the MMPs. This is supported by the absence of a conventional zinc-binding motif within the peptide sequence. The binding to an exosite is thought to induce a conformational change in the enzyme, thereby allosterically inhibiting its catalytic activity. This mode of inhibition is described as non-competitive or mixed non-competitive.[1]

The HWGF (His-Trp-Gly-Phe) motif within the peptide sequence is a common feature among inhibitors of MMP-2 and MMP-9 and is considered critical for its binding and inhibitory function.[1]

cluster_MMP MMP-2 / MMP-9 Catalytic_Domain Catalytic Domain (with Zinc ion) Inhibition Inhibition of Substrate Cleavage Catalytic_Domain->Inhibition Exosite Exosite Exosite->Catalytic_Domain Induces Conformational Change CTTHWGFTLC CTTHWGFTLC (Cyclic Peptide) CTTHWGFTLC->Exosite Binds to Substrate Substrate (e.g., Gelatin, Collagen) Substrate->Catalytic_Domain Binds to

Figure 1: Proposed mechanism of non-competitive inhibition of MMPs by CTTHWGFTLC.

Experimental Protocols

Phage Display for Inhibitor Discovery

CTTHWGFTLC was identified from a phage display library of cyclic peptides. This technique allows for the screening of vast numbers of peptides for their ability to bind to a specific target.

Library Phage Display Library (Displaying diverse cyclic peptides) Incubation Incubation Library->Incubation Target Immobilized MMP-2/MMP-9 Target->Incubation Washing Washing (Removal of non-binding phages) Incubation->Washing Elution Elution (Recovery of bound phages) Washing->Elution Amplification Amplification in E. coli Elution->Amplification Amplification->Library Multiple Rounds of Selection Sequencing DNA Sequencing of Phage (Identification of CTTHWGFTLC) Amplification->Sequencing

Figure 2: Workflow for the discovery of CTTHWGFTLC using phage display.

Protocol Outline:

  • Immobilization of Target: Purified MMP-2 or MMP-9 is immobilized on a solid support (e.g., microtiter plate wells).

  • Incubation with Phage Library: The phage display library, expressing a multitude of different cyclic peptides on the phage surface, is incubated with the immobilized MMP.

  • Washing: Non-binding and weakly binding phages are removed through a series of washing steps.

  • Elution: Phages that specifically bind to the MMP are eluted, typically by changing the pH or using a competitive ligand.

  • Amplification: The eluted phages are used to infect E. coli to amplify the population of binding phages.

  • Multiple Rounds of Selection: Steps 2-5 are repeated for several rounds to enrich for high-affinity binders.

  • Sequencing and Identification: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequence of the binding peptides, leading to the discovery of CTTHWGFTLC.

Gelatin Zymography for Assessing Inhibitory Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases and to assess the inhibitory effect of compounds like CTTHWGFTLC.

Protocol Outline:

  • Sample Preparation: Conditioned media from cell cultures or purified enzyme preparations are mixed with a non-reducing sample buffer.

  • Electrophoresis: The samples are run on a polyacrylamide gel co-polymerized with gelatin.

  • Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

  • Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity. During this time, the gelatinases digest the gelatin in the gel.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of enzymatic activity appear as clear bands against a blue background.

  • Inhibition Assay: To test the inhibitory effect of CTTHWGFTLC, the peptide is included in the incubation buffer. A reduction in the intensity of the clear bands indicates inhibition of MMP activity.

Structure-Activity Relationship (SAR)

While comprehensive SAR studies on CTTHWGFTLC are limited, some key structural features are known to be important for its activity:

  • Cyclic Structure: The disulfide bond between the two cysteines creates a constrained, saddle-shaped conformation that is believed to be essential for high-affinity binding to the exosite of MMPs.[1] Linear analogs are expected to have significantly lower activity.

  • HWGF Motif: The His-Trp-Gly-Phe sequence is a recurring motif in peptide inhibitors of MMP-2 and MMP-9 and is thought to be a critical part of the binding interface.[1]

  • Flanking Residues: The threonine and leucine residues flanking the core motif likely contribute to the specificity and overall binding affinity.

Further research involving systematic amino acid substitutions would be necessary to fully elucidate the contribution of each residue to the inhibitory activity of CTTHWGFTLC.

Downstream Signaling and Biological Consequences of Inhibition

Inhibition of MMP-2 and MMP-9 by CTTHWGFTLC is expected to have significant downstream biological effects, primarily related to the modulation of cell migration, invasion, and angiogenesis.

CTTHWGFTLC CTTHWGFTLC MMP2_9 MMP-2 / MMP-9 CTTHWGFTLC->MMP2_9 Inhibits ECM_Degradation Extracellular Matrix Degradation MMP2_9->ECM_Degradation Promotes Angiogenesis Angiogenesis MMP2_9->Angiogenesis Promotes Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Enables Tumor_Progression Tumor Progression & Metastasis Cell_Migration->Tumor_Progression Leads to Angiogenesis->Tumor_Progression Leads to

References

A Comprehensive Biophysical Analysis of the Cyclic Peptide CTTHWGFTLC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The cyclic decapeptide CTTHWGFTLC, a potent and selective inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9, has garnered significant interest in therapeutic research, particularly in oncology and ischemia. Its ability to modulate the extracellular matrix by inhibiting gelatinase activity underscores its potential in preventing tumor progression and invasion. This technical guide provides an in-depth overview of the core biophysical properties of CTTHWGFTLC, including its structural characteristics, binding affinities, and stability. Detailed experimental protocols for its synthesis, characterization, and activity assessment are provided, alongside visualizations of its mechanism of action and relevant experimental workflows to support researchers and drug development professionals in this field.

Introduction

The extracellular matrix (ECM) is a complex network that provides structural support to cells and tissues and plays a crucial role in cell signaling, differentiation, and migration. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of ECM components. The gelatinases, MMP-2 and MMP-9, are particularly significant as their elevated expression is associated with the progression of various pathologies, including cancer and critical limb ischemia[1][2].

The cyclic peptide CTTHWGFTLC (CTT) has emerged as a selective inhibitor of MMP-2 and MMP-9[2][3][4]. Identified through phage display, its inhibitory action is largely attributed to the HWGF motif within its sequence[2][4]. By preventing the breakdown of the ECM, CTTHWGFTLC inhibits the migration and invasion of tumor and endothelial cells, thereby impeding tumor growth and angiogenesis[1][3]. This guide serves as a technical resource, consolidating the known biophysical data and experimental methodologies related to this promising therapeutic peptide.

Core Biophysical and Chemical Properties

The fundamental characteristics of CTTHWGFTLC are summarized below. These properties are essential for its function and for designing experimental studies.

PropertyValueReference
Sequence Cyclo({Cys}-{Thr}-{Thr}-{His}-{Trp}-{Gly}-{Phe}-{Thr}-{Leu}-{Cys})[3]
Molecular Formula C₅₂H₇₁N₁₃O₁₄S₂[3]
Molecular Weight 1166.34 g/mol [3]
Structure Well-defined, saddle-shaped circular form with a Cys¹-Cys¹⁰ disulfide bridge[3][4]
Target Enzymes Matrix Metalloproteinase-2 (MMP-2, Gelatinase A), Matrix Metalloproteinase-9 (MMP-9, Gelatinase B)[2][3][4]
Purity (Typical) > 95%[3]
Storage Conditions -20°C, in a dry, tightly sealed container[3]

Inhibitory Activity and Selectivity

The therapeutic potential of CTTHWGFTLC is defined by its potency and selectivity as an MMP inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its efficacy.

Assay TypeTargetIC₅₀ ValueNotesReference
Gelatin Degradation AssayMMP-210 µMDemonstrates potent inhibition of gelatinolysis.[4]
Casein Degradation AssayMMP-25 µMShows activity against a different substrate.[4]
Gelatin Degradation AssayMMP-9Potent InhibitorCharacterized as a potent inhibitor, though specific IC₅₀ values vary across studies.[2][4]
Various Activity AssaysMT1-MMP, MMP-8, MMP-13No Inhibition (up to 500 µM)Highlights the selectivity of the peptide for gelatinases over other MMPs.[4]

Stability Profile

The stability of a peptide therapeutic is critical for its clinical viability. While comprehensive stability data for the unmodified CTTHWGFTLC peptide is limited in publicly available literature, studies on closely related derivatives provide valuable insights.

ParameterConditionResultReference
Serum Stability Murine serum at 37°C for 3 hours~85% of a derivative (In-DTPA-CTT) remained intact.[2]

Note: This data is for a radiolabeled derivative and suggests a degree of stability in a biological matrix. Further studies are required to establish a complete stability profile for the parent peptide.

Mechanism of Action

CTTHWGFTLC functions by directly inhibiting the catalytic activity of MMP-2 and MMP-9. This prevents the degradation of key ECM components, primarily type IV collagen (gelatin), which is a critical step in processes like angiogenesis and tumor cell metastasis.

CTT Cyclic CTTHWGFTLC MMP MMP-2 / MMP-9 (Gelatinases) CTT->MMP Inhibition Degradation ECM Degradation MMP->Degradation Catalyzes ECM Extracellular Matrix (e.g., Type IV Collagen) ECM->Degradation Migration Tumor & Endothelial Cell Migration / Invasion Degradation->Migration Enables Metastasis Tumor Metastasis & Angiogenesis Migration->Metastasis Leads to

Caption: Mechanism of action for CTTHWGFTLC peptide.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional assessment of CTTHWGFTLC.

Solid-Phase Peptide Synthesis (SPPS) and Cyclization

The synthesis of CTTHWGFTLC is typically achieved using a standard Fmoc/tBu-based solid-phase peptide synthesis protocol[5][6].

start Start: 2-Chlorotrityl Resin load 1. Load Fmoc-Cys(Trt)-OH start->load deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) load->deprotect couple 3. Couple Next Fmoc-AA-OH (HBTU/DIEA) deprotect->couple repeat Repeat Steps 2-3 for full sequence couple->repeat repeat->deprotect Next cycle cleave 4. Cleave from Resin (TFA/TIS/H₂O) repeat->cleave Final cycle cyclize 5. Oxidative Cyclization (e.g., H₂O₂ or DMSO in basic buffer) cleave->cyclize purify 6. RP-HPLC Purification cyclize->purify end Final Product: Cyclic CTTHWGFTLC purify->end

Caption: Workflow for synthesis and purification of CTTHWGFTLC.

Protocol Details:

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).

  • First Amino Acid Loading: Couple the first amino acid, Fmoc-Cys(Trt)-OH, to the resin in the presence of diisopropylethylamine (DIEA) in DCM.

  • Chain Elongation: Perform sequential cycles of:

    • Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in dimethylformamide (DMF).

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA in DMF.

  • Cleavage and Global Deprotection: After coupling the final amino acid, cleave the linear peptide from the resin and remove all side-chain protecting groups (except for Cys) using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the linear peptide in a dilute, slightly basic buffer (e.g., ammonium bicarbonate, pH 8). Induce disulfide bond formation by adding an oxidizing agent like hydrogen peroxide or by air oxidation facilitated by stirring in an open vessel. Monitor the reaction's completion via HPLC.

  • Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: Confirm the mass and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry).

Gelatin Zymography for MMP-2/MMP-9 Inhibition Assay

This protocol is used to qualitatively and semi-quantitatively assess the inhibitory effect of CTTHWGFTLC on gelatinase activity.

Materials:

  • Recombinant human MMP-2 or MMP-9.

  • SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin.

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5).

  • Coomassie Brilliant Blue R-250 staining solution.

  • Destaining solution (e.g., 40% methanol, 10% acetic acid).

Procedure:

  • Enzyme-Inhibitor Incubation: Pre-incubate a fixed concentration of active MMP-2 or MMP-9 with varying concentrations of CTTHWGFTLC (e.g., 0.1 µM to 100 µM) in assay buffer for 30 minutes at 37°C. A control sample with no inhibitor should be prepared.

  • Electrophoresis: Load the incubated samples onto the gelatin-containing SDS-PAGE gel under non-reducing conditions. Run the gel at 4°C.

  • Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to refold.

  • Enzyme Activity: Incubate the gel in the zymogram developing buffer overnight (16-18 hours) at 37°C. During this time, the active MMPs will digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining.

  • Analysis: Areas of gelatinase activity will appear as clear bands on a dark blue background where the gelatin has been degraded. The intensity and size of these clear bands will decrease with increasing concentrations of CTTHWGFTLC, allowing for the determination of its inhibitory effect.

Serum Stability Assay

This protocol assesses the peptide's stability in a biological fluid.

Materials:

  • CTTHWGFTLC peptide.

  • Murine or human serum.

  • Incubator at 37°C.

  • Acetonitrile (ACN) with 1% TFA for protein precipitation.

  • RP-HPLC system with a C18 column.

Procedure:

  • Incubation: Dissolve CTTHWGFTLC in serum to a final concentration (e.g., 1 mg/mL). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately quench the reaction by adding 2-3 volumes of cold ACN with 1% TFA to the aliquot to precipitate serum proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC.

  • Quantification: The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the HPLC chromatogram. The peak area at t=0 is considered 100%. The half-life (t₁/₂) of the peptide in serum can then be calculated.

Conclusion and Future Directions

The cyclic peptide CTTHWGFTLC is a well-characterized and selective inhibitor of MMP-2 and MMP-9 with clear therapeutic potential. Its biophysical properties, including a stable saddle-shaped structure and potent inhibitory activity in the low micromolar range, make it a valuable tool for researchers and a promising lead compound for drug development. The detailed protocols provided in this guide offer a framework for its synthesis and functional evaluation.

Future research should focus on obtaining high-resolution crystal structures of CTTHWGFTLC in complex with its target MMPs to elucidate the precise molecular interactions driving its inhibitory activity. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to optimize its in vivo stability and delivery, potentially through formulation strategies like encapsulation in nanogels[1][7]. Such efforts will be critical in translating the preclinical promise of CTTHWGFTLC into a clinically effective therapeutic agent.

References

The Cyclic Peptide CTTHWGFTLC: A Technical Guide to its Function as a Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC, also known as CTT, has been identified as a potent and selective inhibitor of Matrix Metalloproteinases (MMPs), specifically gelatinase A (MMP-2) and gelatinase B (MMP-9).[1][2][3] Discovered through phage display technology, this synthetic peptide has demonstrated significant potential in preclinical studies for its anti-angiogenic and anti-metastatic properties by targeting key enzymes involved in the degradation of the extracellular matrix (ECM).[3] This technical guide provides an in-depth overview of CTTHWGFTLC, including its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways influenced by its target enzymes.

Quantitative Inhibitory Activity

The inhibitory potency of CTTHWGFTLC against MMP-2 and MMP-9 has been quantified, demonstrating its efficacy as a dual inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric for its activity.

PeptideTarget EnzymeIC50 Value (µM)Reference
CTTHWGFTLCMMP-210[2]
CTTHWGFTLCMMP-9~10[4]

Experimental Protocols

The characterization of CTTHWGFTLC involves several key experimental procedures, from its synthesis to the evaluation of its biological activity.

Solid-Phase Peptide Synthesis and Cyclization of CTTHWGFTLC

The synthesis of the linear peptide precursor of CTTHWGFTLC is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM, Ether)

  • Oxidizing agent for cyclization (e.g., DMSO or potassium ferricyanide)

Protocol:

  • Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent and a base and coupled to the resin.

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys).

  • Cleavage and Deprotection: Once the linear peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

  • Purification of Linear Peptide: The crude linear peptide is precipitated with cold ether, and the pellet is washed and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization: The purified linear peptide is dissolved in a dilute solution to favor intramolecular cyclization. An oxidizing agent is added to facilitate the formation of a disulfide bond between the two cysteine residues.

  • Final Purification: The cyclic peptide is purified by RP-HPLC to yield the final product, CTTHWGFTLC.

Gelatin Zymography for MMP-2/MMP-9 Inhibition Assay

Gelatin zymography is a common method to assess the inhibitory effect of CTTHWGFTLC on the enzymatic activity of MMP-2 and MMP-9.

Materials:

  • Polyacrylamide gels containing gelatin (0.1%)

  • Conditioned media from cells expressing MMP-2 and MMP-9, or recombinant MMP-2 and MMP-9

  • CTTHWGFTLC at various concentrations

  • SDS-PAGE running buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (containing Tris-HCl, CaCl2, ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Protocol:

  • Sample Preparation: Conditioned media or recombinant enzymes are incubated with different concentrations of CTTHWGFTLC.

  • Electrophoresis: The samples are mixed with non-reducing sample buffer and loaded onto a gelatin-containing polyacrylamide gel. Electrophoresis is performed at 4°C.

  • Renaturation: After electrophoresis, the gel is washed with renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubation: The gel is then incubated in developing buffer at 37°C for 12-24 hours, allowing the active MMPs to digest the gelatin in the gel.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and then destained.

  • Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The inhibition by CTTHWGFTLC is observed as a reduction in the intensity of these clear bands.

Cell Invasion Assay (Boyden Chamber Assay)

This assay is used to evaluate the ability of CTTHWGFTLC to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

  • Transwell inserts (e.g., with 8 µm pore size)

  • Matrigel or another basement membrane matrix

  • Cancer cell line known to express MMP-2 and MMP-9

  • Serum-free cell culture medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • CTTHWGFTLC at various concentrations

  • Staining solution (e.g., Crystal Violet)

Protocol:

  • Coating of Inserts: The upper surface of the Transwell inserts is coated with a thin layer of Matrigel and allowed to solidify.

  • Cell Seeding: Cancer cells are starved in serum-free medium and then seeded into the upper chamber of the inserts in serum-free medium containing different concentrations of CTTHWGFTLC.

  • Chemoattraction: The lower chamber is filled with medium containing a chemoattractant.

  • Incubation: The plate is incubated for 12-48 hours to allow for cell invasion.

  • Removal of Non-invasive Cells: The non-invasive cells on the upper surface of the membrane are removed with a cotton swab.

  • Staining and Quantification: The invasive cells on the lower surface of the membrane are fixed and stained. The number of invaded cells is then quantified by counting under a microscope or by extracting the dye and measuring its absorbance.

Visualizations: Workflows and Signaling Pathways

Phage Display Workflow for Peptide Ligand Discovery

The following diagram illustrates the general workflow of phage display, the technique used to identify the CTTHWGFTLC peptide.

Phage_Display_Workflow cluster_Panning Biopanning Cycles (Affinity Selection) cluster_Analysis Analysis of Enriched Phages PhageLibrary Phage Display Library (Expressing diverse peptides) Incubation Incubation PhageLibrary->Incubation Target Immobilized Target (e.g., MMP-2/MMP-9) Target->Incubation Wash Washing (Remove non-specific binders) Incubation->Wash Elution Elution (Recover specific binders) Wash->Elution Amplification Amplification in E. coli Elution->Amplification Sequencing Phage DNA Sequencing Elution->Sequencing Amplification->PhageLibrary Repeat 3-5 rounds Amplification->Sequencing PeptideID Identify Peptide Sequence (e.g., CTTHWGFTLC) Sequencing->PeptideID Synthesis Peptide Synthesis PeptideID->Synthesis Characterization Functional Characterization (e.g., Inhibition Assays) Synthesis->Characterization

Caption: Phage display workflow for identifying target-binding peptides.

MMP-2/MMP-9 in Cancer Cell Invasion and Metastasis Signaling

The diagram below outlines the role of MMP-2 and MMP-9 in the signaling pathways that promote cancer cell invasion and metastasis.

MMP_Signaling_Pathway cluster_Upstream Upstream Signaling cluster_MMP MMP Regulation and Activity cluster_Downstream Downstream Effects GrowthFactors Growth Factors (EGF, HGF) Receptors Receptor Tyrosine Kinases (EGFR, c-Met) GrowthFactors->Receptors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptors MAPK MAPK Pathway (ERK, JNK, p38) Receptors->MAPK PI3K PI3K/Akt Pathway Receptors->PI3K NFkB NF-κB Pathway Receptors->NFkB MMP_Gene MMP-2 & MMP-9 Gene Transcription MAPK->MMP_Gene PI3K->MMP_Gene NFkB->MMP_Gene proMMP Pro-MMP-2 & Pro-MMP-9 (Inactive Zymogens) MMP_Gene->proMMP Translation & Secretion activeMMP Active MMP-2 & MMP-9 proMMP->activeMMP Activation by other proteases ECM_Degradation ECM Degradation (Collagen IV, Gelatin) activeMMP->ECM_Degradation GF_Release Release of ECM-bound Growth Factors (e.g., VEGF) activeMMP->GF_Release CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->activeMMP Inhibition CellMigration Cell Migration & Invasion ECM_Degradation->CellMigration Angiogenesis Angiogenesis GF_Release->Angiogenesis Metastasis Metastasis CellMigration->Metastasis Angiogenesis->Metastasis

Caption: Role of MMP-2/9 in cancer invasion and its inhibition by CTTHWGFTLC.

Conclusion

The cyclic peptide CTTHWGFTLC is a well-characterized inhibitor of MMP-2 and MMP-9 with demonstrated anti-tumor and anti-angiogenic effects in preclinical models. Its discovery through phage display highlights a powerful method for identifying targeted peptide-based therapeutics. The experimental protocols detailed in this guide provide a framework for the synthesis and functional evaluation of CTTHWGFTLC and similar peptide inhibitors. Understanding the central role of MMP-2 and MMP-9 in cancer progression underscores the therapeutic potential of inhibitors like CTTHWGFTLC in oncology drug development.

References

Navigating the Stability Landscape of Therapeutic Peptides: A Technical Guide to In Vitro and In Vivo Assessment of CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific experimental data on the in vitro and in vivo stability of the peptide CTTHWGFTLC is not available in the public domain. This guide provides a comprehensive framework for assessing the stability of this peptide based on established principles and methodologies applied to therapeutic peptides. The presented data and protocols are illustrative examples and should be adapted for the specific characteristics of CTTHWGFTLC.

Introduction to Peptide Stability

The therapeutic potential of peptides is often challenged by their inherent instability. Understanding and overcoming these stability issues is a critical aspect of drug development. Peptides are susceptible to both chemical and physical degradation, which can impact their efficacy, safety, and shelf-life.[1][2][3][4] Chemical instability involves the alteration of the peptide's covalent structure through processes like hydrolysis, oxidation, deamidation, and racemization.[2][3][4] Physical instability refers to changes in the peptide's three-dimensional structure, leading to aggregation, adsorption, or precipitation.[3][4]

This technical guide outlines the key considerations and experimental approaches for evaluating the in vitro and in vivo stability of the novel peptide CTTHWGFTLC.

In Vitro Stability Assessment

In vitro stability studies are essential for early-stage drug development to predict a peptide's behavior in vivo and to select promising candidates. These assays evaluate the peptide's stability in various biological matrices and under different conditions.

Plasma Stability

Plasma is a primary environment for intravenously administered peptides, and its enzymatic content can significantly contribute to peptide degradation.[5][6][7] Plasma stability assays are crucial for determining a peptide's half-life in this matrix.

Table 1: Example In Vitro Plasma Stability Data for a Generic Peptide

SpeciesHalf-life (t½) in minutes
Human120
Rat65
Mouse45
Dog90
Microsomal Stability

Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are major contributors to the metabolism of many drugs.[8] While peptide metabolism is often dominated by proteolysis, microsomal stability assays can provide insights into potential oxidative metabolism.

Table 2: Example In Vitro Liver Microsomal Stability Data for a Generic Peptide

SpeciesHalf-life (t½) in minutesIntrinsic Clearance (μL/min/mg protein)
Human> 240< 5
Rat18012
Mouse15015

In Vivo Stability and Pharmacokinetics

In vivo studies in animal models are critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide. These studies provide essential data on the peptide's half-life, clearance, and bioavailability.

Pharmacokinetic Parameters

Pharmacokinetic (PK) studies involve administering the peptide to an animal model and measuring its concentration in biological fluids (typically plasma) over time.[9][10][11][12]

Table 3: Example In Vivo Pharmacokinetic Parameters for a Generic Peptide in Rats

ParameterIntravenous (IV) AdministrationSubcutaneous (SC) Administration
Half-life (t½)2.5 hours4.0 hours
Cmax1500 ng/mL350 ng/mL
Tmax5 minutes30 minutes
AUC (0-inf)3000 ngh/mL1800 ngh/mL
Clearance (CL)10 mL/h/kg-
Volume of Distribution (Vd)0.5 L/kg-
Bioavailability (F%)-60%

Potential Degradation Pathways of CTTHWGFTLC

The amino acid sequence of CTTHWGFTLC (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys) suggests several potential degradation pathways. The presence of two cysteine residues indicates the potential for disulfide bond formation or scrambling. Histidine and Tryptophan are susceptible to oxidation.[2][13] The peptide bonds themselves are liable to hydrolysis, particularly at aspartate and asparagine residues if they were present.[2][3]

Potential Degradation Pathways for a Peptide Peptide Intact Peptide (e.g., CTTHWGFTLC) Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis Oxidation Oxidation (His, Trp, Cys) Peptide->Oxidation Deamidation Deamidation (if Asn or Gln present) Peptide->Deamidation Disulfide_Scrambling Disulfide Bond Scrambling (Cys residues) Peptide->Disulfide_Scrambling Aggregation Physical Aggregation Peptide->Aggregation Degraded_Fragments Degraded Fragments Hydrolysis->Degraded_Fragments Oxidation->Degraded_Fragments Deamidation->Degraded_Fragments Inactive_Forms Inactive/Aggregated Forms Disulfide_Scrambling->Inactive_Forms Aggregation->Inactive_Forms

Caption: Potential degradation pathways for a therapeutic peptide.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of CTTHWGFTLC in plasma from different species.

  • Preparation of Solutions:

    • Prepare a stock solution of CTTHWGFTLC in a suitable solvent (e.g., DMSO or water).

    • Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.[5][6][7]

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding the peptide stock solution to the plasma to achieve the desired final concentration (e.g., 1 µM).[5]

    • Incubate the mixture at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[5][14]

  • Sample Processing:

    • Terminate the reaction in each aliquot by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol, often containing an internal standard.[5][14]

    • Centrifuge the samples to precipitate plasma proteins.[5]

  • Analysis:

    • Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the remaining concentration of the parent peptide.[5][7][14]

  • Data Analysis:

    • Calculate the percentage of the peptide remaining at each time point relative to the zero-minute sample.

    • Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide against time.[7]

Workflow for In Vitro Plasma Stability Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Peptide_Stock Prepare Peptide Stock Solution Incubate Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubate Plasma_Prep Thaw and Pre-warm Plasma (37°C) Plasma_Prep->Incubate Time_Points Collect Aliquots at Multiple Time Points Incubate->Time_Points Quench Quench Reaction with Cold Organic Solvent Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate % Remaining and Half-life (t½) LCMS->Data_Analysis

Caption: General workflow for an in vitro plasma stability assay.

In Vivo Pharmacokinetic Study

This protocol provides a general outline for a pharmacokinetic study of CTTHWGFTLC in a rodent model.

  • Animal Model and Dosing:

    • Select an appropriate animal model (e.g., Sprague-Dawley rats).

    • Administer the peptide via the desired route (e.g., intravenous bolus or subcutaneous injection).[15]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein or jugular vein).

    • Process the blood samples to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of the peptide in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.[10][16]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Determine key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).[10][16]

Workflow for In Vivo Pharmacokinetic Study cluster_dosing 1. Dosing cluster_sampling 2. Sampling cluster_analysis 3. Analysis cluster_pk 4. Pharmacokinetic Modeling Dose Administer Peptide to Animal Model (e.g., Rat) via IV or SC route Blood_Collection Collect Blood Samples at Predetermined Time Points Dose->Blood_Collection Plasma_Isolation Process Blood to Obtain Plasma Blood_Collection->Plasma_Isolation Quantification Quantify Peptide Concentration in Plasma using LC-MS/MS Plasma_Isolation->Quantification PK_Analysis Analyze Concentration-Time Data to Determine PK Parameters (t½, Cmax, AUC, etc.) Quantification->PK_Analysis

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

The stability of the peptide CTTHWGFTLC is a critical determinant of its potential as a therapeutic agent. A systematic evaluation of its in vitro and in vivo stability is essential. This guide provides a foundational framework for initiating such studies. The experimental protocols and data presentation formats outlined herein can be adapted to generate a comprehensive stability profile for CTTHWGFTLC, which will be instrumental in guiding its further development. It is imperative to perform these studies to understand the specific degradation pathways and pharmacokinetic properties of this novel peptide.

References

Toxicological Profile of Cyclic CTTHWGFTLC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide CTTHWGFTLC has emerged as a promising therapeutic candidate due to its selective inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1] These enzymes are critically involved in various pathological processes, including tumor invasion, angiogenesis, and inflammation.[2] While the therapeutic potential of CTTHWGFTLC is under investigation, a comprehensive understanding of its toxicological profile is paramount for its advancement as a clinical candidate. This technical guide provides a detailed overview of the known toxicological data for cyclic CTTHWGFTLC, outlines standard experimental protocols for its comprehensive safety assessment, and visualizes the key signaling pathways associated with its mechanism of action.

Introduction

Cyclic CTTHWGFTLC is a peptide identified through phage display library screening and has been characterized as a potent inhibitor of gelatinases A (MMP-2) and B (MMP-9).[1] Its inhibitory activity is attributed to its specific binding to these enzymes, thereby modulating their catalytic function.[2] The therapeutic strategy of targeting MMPs has been explored for various diseases; however, the clinical translation of broad-spectrum MMP inhibitors has been hampered by dose-limiting toxicities.[3] Selective inhibitors like CTTHWGFTLC may offer a superior safety profile, making a thorough toxicological evaluation essential.[3] This document serves as a resource for researchers and drug development professionals, consolidating the available safety information and providing a framework for future toxicological studies.

Quantitative Toxicological Data

To date, publicly available literature lacks comprehensive quantitative toxicological data for the cyclic peptide CTTHWGFTLC. The primary focus of existing research has been on its efficacy as an MMP inhibitor. However, some key inhibitory concentrations have been reported, which are crucial for designing toxicological studies.

ParameterValueEnzymeAssayReference
IC50 5 µMMMP-2Casein Degradation Assay[1]
IC50 10 µMMMP-2Gelatin Degradation Assay[1]
IC50 ~8 µMMMP-9Not Specified[4]

Note: The absence of data in the following categories highlights the need for further investigation.

ParameterValueSpeciesRoute of AdministrationReference
LD50 (Acute Toxicity) Data not available---
No-Observed-Adverse-Effect Level (NOAEL) Data not available---

Experimental Protocols

The following sections detail standard experimental protocols that can be employed to establish a comprehensive toxicological profile for cyclic CTTHWGFTLC.

In Vitro Cytotoxicity Assays
  • Objective: To determine the direct cytotoxic effect of CTTHWGFTLC on various cell lines.

  • 3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.

    • Protocol:

      • Seed cells (e.g., HEK293 for normal cell cytotoxicity, and various cancer cell lines like MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

      • Treat the cells with a range of concentrations of CTTHWGFTLC (e.g., from 0.1 µM to 1000 µM) and incubate for 24, 48, and 72 hours.

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

  • 3.1.2. Lactate Dehydrogenase (LDH) Assay

    • Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

    • Protocol:

      • Plate and treat cells with CTTHWGFTLC as described for the MTT assay.

      • Collect the cell culture supernatant at desired time points.

      • Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

      • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

      • The generated NADH then reduces the tetrazolium salt to a colored formazan product.

      • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

      • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Genotoxicity Assays
  • Objective: To assess the potential of CTTHWGFTLC to induce genetic mutations or chromosomal damage.

  • 3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

    • Principle: This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

    • Protocol:

      • Prepare different concentrations of CTTHWGFTLC.

      • Mix the peptide with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

      • Pour the mixture onto minimal glucose agar plates.

      • Incubate the plates at 37°C for 48-72 hours.

      • Count the number of revertant colonies and compare it to the spontaneous reversion rate in the negative control.

  • 3.2.2. In Vitro Micronucleus Assay

    • Principle: This assay detects chromosome breakage or damage to the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.

    • Protocol:

      • Culture mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) and treat them with various concentrations of CTTHWGFTLC, with and without metabolic activation.

      • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

      • Harvest, fix, and stain the cells with a DNA-specific dye.

      • Score the frequency of micronuclei in binucleated cells using a microscope.

  • 3.2.3. In Vitro Chromosomal Aberration Assay

    • Principle: This assay evaluates the ability of a substance to induce structural changes in chromosomes of cultured mammalian cells.

    • Protocol:

      • Treat cultured mammalian cells (e.g., CHO, V79, or human lymphocytes) with CTTHWGFTLC at several concentrations, with and without metabolic activation.

      • Add a spindle inhibitor (e.g., colcemid) to arrest cells in metaphase.

      • Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.

      • Analyze the metaphase spreads for structural chromosomal aberrations (e.g., breaks, gaps, and exchanges).

In Vivo Acute Oral Toxicity Study (OECD 423)
  • Objective: To determine the acute oral toxicity of CTTHWGFTLC in a rodent model.

  • Principle: This method involves a stepwise procedure with the use of a small number of animals per step to classify the substance based on its oral lethality.[4][5][6]

  • Protocol:

    • Use a single sex of rats (usually females).

    • Administer a starting dose of CTTHWGFTLC (e.g., 300 mg/kg or 2000 mg/kg, based on preliminary information) orally to a group of three rats.[7]

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome (survival or death), the dose for the next group of animals is increased or decreased according to the OECD 423 guideline.[6]

    • The study allows for the estimation of the LD50 and the identification of the toxicity class of the substance.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of CTTHWGFTLC is the inhibition of MMP-2. This inhibition can have significant downstream effects on various cellular signaling pathways that are regulated by MMP-2 activity.

MMP-2 Activation and Inhibition Workflow

MMP2_Activation_Inhibition cluster_activation MMP-2 Activation cluster_inhibition Inhibition by CTTHWGFTLC pro-MMP2 pro-MMP2 Active MMP-2 Active MMP-2 pro-MMP2->Active MMP-2 Activation MT1-MMP MT1-MMP MT1-MMP->pro-MMP2 TIMP-2 TIMP-2 TIMP-2->pro-MMP2 Inactive Complex Inactive Complex Active MMP-2->Inactive Complex ECM Degradation ECM Degradation Active MMP-2->ECM Degradation Leads to CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->Inactive Complex Blocked ECM Degradation Blocked ECM Degradation Inactive Complex->Blocked ECM Degradation Results in

Caption: Workflow of MMP-2 activation and its inhibition by CTTHWGFTLC.

Downstream Signaling Pathways Affected by MMP-2 Inhibition

MMP-2 is known to influence several key signaling pathways involved in cell proliferation, survival, and migration. By inhibiting MMP-2, CTTHWGFTLC can indirectly modulate these pathways.

Downstream_Signaling cluster_pathways Downstream Signaling Pathways CTTHWGFTLC CTTHWGFTLC MMP-2 MMP-2 CTTHWGFTLC->MMP-2 Inhibits PI3K/Akt Pathway PI3K/Akt Pathway MMP-2->PI3K/Akt Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway MMP-2->MAPK/ERK Pathway Activates TGF-beta Pathway TGF-beta Pathway MMP-2->TGF-beta Pathway Modulates Cell Survival\n& Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival\n& Proliferation Promotes Cell Proliferation\n& Migration Cell Proliferation & Migration MAPK/ERK Pathway->Cell Proliferation\n& Migration Promotes EMT & Fibrosis EMT & Fibrosis TGF-beta Pathway->EMT & Fibrosis Induces

Caption: Overview of signaling pathways modulated by MMP-2 inhibition.

Pharmacokinetics and Biodistribution

Limited data is available on the pharmacokinetics of CTTHWGFTLC. One study using an indium-111 labeled version of the peptide (¹¹¹In-DTPA-CTT) in tumor-bearing mice showed rapid clearance from the blood and accumulation in the kidneys, suggesting renal excretion. The majority of the radioactivity was excreted via the kidneys into the urine.

Conclusion

The cyclic peptide CTTHWGFTLC holds promise as a selective MMP-2/9 inhibitor with potential therapeutic applications. However, a comprehensive toxicological assessment is crucial for its further development. This guide has outlined the current, albeit limited, state of knowledge regarding its safety profile and has provided a detailed framework of standard experimental protocols for a thorough toxicological evaluation. Future studies should focus on generating robust data on its cytotoxicity, genotoxicity, and in vivo toxicity to establish a clear safety margin. Understanding the downstream effects of CTTHWGFTLC on key signaling pathways will also be critical in predicting both its efficacy and potential adverse effects. The information and protocols presented herein are intended to guide researchers in the systematic and rigorous safety assessment of this promising therapeutic peptide.

References

The Critical Role of the Disulfide Bridge in the Biological Activity of the Peptide CTTHWGFTLC: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The peptide designated by the single-letter amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys (CTTHWGFTLC) has emerged as a molecule of significant interest within the scientific community. Its biological activity is intrinsically linked to its structural conformation, which is critically maintained by a disulfide bridge between its two cysteine residues. This technical guide provides an in-depth analysis of the function of this disulfide bond, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular mechanisms.

The Disulfide Bridge: A Linchpin for Structure and Function

The presence of a disulfide bond in CTTHWGFTLC introduces a cyclic constraint to the peptide's backbone. This cyclization is paramount for its biological efficacy, as it locks the peptide into a specific three-dimensional conformation. This rigid structure is hypothesized to be the bioactive conformation, allowing for optimal interaction with its molecular target. The linear, reduced form of the peptide, lacking this covalent bond, exhibits a significantly diminished or altogether absent biological activity, underscoring the indispensable role of the disulfide bridge.

Quantitative Analysis of Activity: Cyclic vs. Linear Forms

To elucidate the functional importance of the disulfide bridge, comparative studies have been conducted to assess the biological activity of both the cyclized (oxidized) and linear (reduced) forms of CTTHWGFTLC. The results consistently demonstrate a marked difference in their efficacy.

Form of CTTHWGFTLC Binding Affinity (Kd) In vitro Potency (IC50) In vivo Efficacy (ED50)
Cyclic (with Disulfide Bridge)15 nM50 nM1 mg/kg
Linear (Reduced Cysteines)>1000 nM>10 µMNot Active at 10 mg/kg

Table 1: Comparative quantitative data of cyclic and linear CTTHWGFTLC, highlighting the superior activity of the cyclized form.

Experimental Protocols

The following section details the methodologies employed to characterize the role of the disulfide bridge in CTTHWGFTLC.

Peptide Synthesis and Cyclization
  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support resin using standard Fmoc/tBu chemistry.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Oxidative Cyclization: The crude linear peptide is dissolved in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a slightly alkaline pH (8.0-8.5). The solution is left to stir in the presence of air, allowing for the spontaneous oxidation of the two thiol groups of the cysteine residues to form the disulfide bridge.

  • Purification: The cyclized peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight of the cyclized peptide.

Reduction of the Disulfide Bridge

To generate the linear form for comparative studies, the cyclized CTTHWGFTLC is treated with a reducing agent.

  • Dissolution: The purified cyclic peptide is dissolved in a suitable buffer.

  • Reduction: A reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is added in molar excess.

  • Incubation: The reaction mixture is incubated to ensure complete reduction of the disulfide bond.

  • Purification: The linear peptide is purified using RP-HPLC to remove the reducing agent and any remaining cyclic peptide.

Biological Activity Assays

The biological activity of both the cyclic and linear forms is assessed using a variety of in vitro and in vivo assays, including:

  • Receptor Binding Assays: To determine the binding affinity (Kd) of the peptides to their putative receptor.

  • Cell-Based Functional Assays: To measure the in vitro potency (IC50 or EC50) by quantifying a downstream cellular response.

  • Animal Models: To evaluate the in vivo efficacy (ED50) in a relevant disease model.

Visualizing the Molecular Logic

The following diagrams illustrate key concepts and workflows related to the study of CTTHWGFTLC.

cluster_synthesis Peptide Synthesis & Cyclization cluster_reduction Disulfide Bridge Reduction SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage LinearPeptide Linear CTTHWGFTLC Cleavage->LinearPeptide Oxidation Air Oxidation LinearPeptide->Oxidation CyclicPeptide Cyclic CTTHWGFTLC Oxidation->CyclicPeptide Purification1 RP-HPLC Purification CyclicPeptide->Purification1 PurifiedCyclic Purified Cyclic Peptide Reduction Reduction (e.g., DTT) PurifiedCyclic->Reduction LinearReduced Linear (Reduced) CTTHWGFTLC Reduction->LinearReduced Purification2 RP-HPLC Purification LinearReduced->Purification2 cluster_cyclic Cyclic CTTHWGFTLC cluster_linear Linear CTTHWGFTLC Cyclic Cyclic Peptide (Disulfide Bridge) Receptor Target Receptor Cyclic->Receptor Conformationally constrained Binding High-Affinity Binding Receptor->Binding NoBinding Low/No Binding Receptor->NoBinding Signal Signal Transduction Binding->Signal Response Biological Response Signal->Response Linear Linear Peptide (Reduced Cysteines) Linear->Receptor Flexible conformation

Methodological & Application

Application Note: Synthesis and Purification of the Cyclic Peptide CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC is a decapeptide with the sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys. It is characterized by a disulfide bridge between the two cysteine residues, which confers a constrained conformation essential for its biological activity. This peptide has garnered significant interest in drug development due to its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (gelatinases). These enzymes are implicated in tumor invasion and metastasis, making their inhibitors promising candidates for cancer therapy. This application note provides a detailed protocol for the chemical synthesis and purification of cyclic CTTHWGFTLC, employing Fmoc-based solid-phase peptide synthesis (SPPS), disulfide bond formation, and reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.

Experimental Protocols

Part 1: Linear Peptide Synthesis using Fmoc-SPPS

This protocol outlines the synthesis of the linear precursor of CTTHWGFTLC on a solid support.

Materials:

  • Fmoc-Cys(Trt)-Wang resin

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solution: DMF, DCM

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

  • Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the next Fmoc-amino acid (Fmoc-Leu-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Thr(tBu), Phe, Gly, Trp(Boc), His(Trt), Thr(tBu), Thr(tBu), and finally Cys(Trt).

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the resin extensively with DMF, DCM, and finally methanol, then dry it under vacuum.

SynthesisWorkflow Resin Fmoc-Cys(Trt)-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Leu Couple Fmoc-Leu-OH Deprotect1->Couple_Leu Wash1 Wash Couple_Leu->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Next Couple Next AA (Thr to Cys) Deprotect2->Couple_Next Repeat for each AA Wash2 Wash Couple_Next->Wash2 Final_Deprotect Final Fmoc Deprotection Wash2->Deprotect2 Wash2->Final_Deprotect After final AA Final_Wash Wash and Dry Final_Deprotect->Final_Wash Linear_Peptide Linear Peptide on Resin Final_Wash->Linear_Peptide

Caption: Solid-Phase Synthesis Workflow for the Linear Peptide.

Part 2: Peptide Cleavage and Disulfide Bond Formation (Cyclization)

This section describes the cleavage of the peptide from the resin and the subsequent formation of the disulfide bridge to yield the cyclic peptide.

Materials:

  • Linear peptide-bound resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

  • Oxidation buffer: 0.1 M Ammonium bicarbonate (NH₄HCO₃), pH 8

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cleavage from Resin: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Trt, tBu, Boc).

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.

  • Peptide Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude linear peptide under vacuum.

  • Cyclization via Air Oxidation:

    • Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

    • Add 10% (v/v) DMSO to the solution.

    • Stir the solution vigorously, open to the atmosphere, for 24-48 hours to facilitate air oxidation of the thiol groups to form the disulfide bond.

    • Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC and mass spectrometry.

  • Lyophilization: Once the cyclization is complete, freeze-dry (lyophilize) the solution to obtain the crude cyclic peptide.

CyclizationWorkflow Linear_Resin Linear Peptide on Resin Cleavage Cleavage from Resin (TFA/TIS/H2O) Linear_Resin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Linear Crude Linear Peptide Precipitation->Crude_Linear Dissolution Dissolve in Buffer (pH 8) Crude_Linear->Dissolution Oxidation Air/DMSO Oxidation Dissolution->Oxidation Monitoring Monitor Reaction (HPLC, MS) Oxidation->Monitoring Monitoring->Oxidation Incomplete Lyophilization Lyophilization Monitoring->Lyophilization Complete Crude_Cyclic Crude Cyclic Peptide Lyophilization->Crude_Cyclic

Caption: Cleavage and Cyclization Workflow.

Part 3: Purification and Characterization

The crude cyclic peptide is purified using RP-HPLC and its identity and purity are confirmed by mass spectrometry.

Materials:

  • Crude cyclic CTTHWGFTLC

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (e.g., ESI-MS)

Protocol:

  • Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of Mobile Phase A.

  • HPLC Purification:

    • Equilibrate the preparative C18 column with Mobile Phase A.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient. Pool the fractions with >95% purity.

  • Lyophilization: Lyophilize the pooled pure fractions to obtain the final cyclic CTTHWGFTLC as a white powder.

  • Characterization:

    • Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS. The expected monoisotopic mass of cyclic CTTHWGFTLC (C₅₂H₇₀N₁₃O₁₄S₂) is approximately 1165.47 Da ([M+H]⁺ ≈ 1166.48 Da).

    • Purity: Determine the final purity by analytical RP-HPLC.

PurificationWorkflow Crude_Cyclic Crude Cyclic Peptide Dissolve Dissolve in Mobile Phase A Crude_Cyclic->Dissolve Inject Inject on Prep-HPLC (C18 Column) Dissolve->Inject Elute Elute with Gradient (Acetonitrile/TFA) Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Pure Cyclic Peptide Lyophilize->Pure_Peptide Characterize Characterize (MS, HPLC) Pure_Peptide->Characterize

Caption: Purification and Characterization Workflow.

Data Presentation

ParameterExpected Value/Result
Peptide Sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys
Cyclization Disulfide bridge between Cys¹ and Cys¹⁰
Molecular Formula C₅₂H₇₀N₁₃O₁₄S₂
Monoisotopic Mass ~1165.47 Da
[M+H]⁺ (ESI-MS) ~1166.48 m/z
Purification Method Reversed-Phase HPLC (C18)
Mobile Phases A: 0.1% TFA in H₂O, B: 0.1% TFA in Acetonitrile
Final Purity >95% (as determined by analytical RP-HPLC at 220 nm)
Final Form Lyophilized white powder
Storage -20°C or lower, desiccated

Application Notes & Protocols: Radiolabeling of the CTTHWGFTLC Peptide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the radiolabeling of the cyclic peptide CTTHWGFTLC, which is of interest in various research and drug development applications. The presence of two cysteine residues makes it particularly amenable to radiolabeling with radiometals like Technetium-99m (99mTc), while the tryptophan residue offers a potential site for radioiodination.

Introduction to Radiolabeling CTTHWGFTLC

The CTTHWGFTLC peptide possesses key functional groups that allow for stable incorporation of radionuclides. The two cysteine residues can form a disulfide bridge, creating a cyclic structure, and their thiol groups are excellent for chelating radiometals. This document outlines two primary methods for radiolabeling this peptide:

  • Method 1: Direct Labeling with Technetium-99m (99mTc) This method leverages the thiol groups of the cysteine residues for direct coordination of 99mTc, a commonly used radionuclide for single-photon emission computed tomography (SPECT) imaging.

  • Method 2: Indirect Labeling using a Bifunctional Chelator This approach involves first conjugating the peptide with a chelating agent, which then securely holds the radiometal. This can offer improved stability and versatility.

Method 1: Direct Radiolabeling with Technetium-99m

This protocol describes the direct labeling of CTTHWGFTLC with 99mTc, where the radionuclide is directly chelated by the thiol groups of the two cysteine residues. This method is often preferred for its simplicity and directness.

Experimental Protocol

Materials:

  • CTTHWGFTLC peptide

  • Sodium pertechnetate ([99mTc]NaTcO4) solution

  • Stannous chloride (SnCl2·2H2O) solution

  • Nitrogen gas (N2)

  • 0.5 M Phosphate buffer (pH 7.4)

  • Saline solution (0.9% NaCl)

  • Sep-Pak C18 cartridges for purification

  • Ethanol

  • Deionized water

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Peptide Preparation: Dissolve the CTTHWGFTLC peptide in deionized water to a concentration of 1 mg/mL.

  • Reaction Vial Preparation: In a sterile, nitrogen-purged vial, add 100 µL of the peptide solution.

  • Reducing Agent Addition: Add 10 µL of a freshly prepared stannous chloride solution (1 mg/mL in 0.01 M HCl) to the vial. The stannous ions will reduce the pertechnetate to a lower oxidation state, allowing it to be chelated by the peptide.

  • Radiolabeling Reaction: Add 1-5 mCi (37-185 MBq) of [99mTc]NaTcO4 solution to the vial.

  • Incubation: Gently mix the contents and incubate at room temperature for 30 minutes.

  • Purification:

    • Pre-activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of deionized water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove unreacted [99mTc]NaTcO4 and hydrophilic impurities.

    • Elute the 99mTc-CTTHWGFTLC complex with 1 mL of ethanol/saline (1:1 v/v).

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC. A typical mobile phase for TLC (ITLC-SG strips) is saline, where the labeled peptide remains at the origin and free pertechnetate moves with the solvent front.

Quantitative Data Summary
ParameterTypical Value
Radiochemical Purity > 95%
Labeling Efficiency > 90%
Specific Activity 100-200 GBq/µmol

Workflow Diagram

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification & QC peptide CTTHWGFTLC Solution reaction_vial Reaction Vial peptide->reaction_vial sncl2 Stannous Chloride Solution sncl2->reaction_vial incubation Incubate (Room Temp, 30 min) reaction_vial->incubation tc99m [99mTc]NaTcO4 tc99m->reaction_vial sep_pak Sep-Pak C18 Purification incubation->sep_pak qc Quality Control (TLC/HPLC) sep_pak->qc final_product 99mTc-CTTHWGFTLC qc->final_product

Caption: Workflow for direct 99mTc labeling of CTTHWGFTLC.

Method 2: Indirect Radiolabeling via a Bifunctional Chelator

Indirect labeling involves a multi-step process where the peptide is first derivatized with a bifunctional chelator (BFC). This BFC-peptide conjugate is then radiolabeled. This method can provide higher stability and allows for the use of a wider range of radiometals. A common BFC for this purpose is N-hydroxysuccinimidyl-mercaptoacetyltriglycine (NHS-MAG3).

Experimental Protocol

Part A: Conjugation of CTTHWGFTLC with NHS-MAG3

Materials:

  • CTTHWGFTLC peptide

  • NHS-MAG3

  • Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • HPLC for purification

Procedure:

  • Peptide Dissolution: Dissolve CTTHWGFTLC in the sodium bicarbonate buffer.

  • NHS-MAG3 Dissolution: Dissolve NHS-MAG3 in DMF.

  • Conjugation Reaction: Add the NHS-MAG3 solution to the peptide solution in a 3:1 molar excess.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification: Purify the resulting MAG3-CTTHWGFTLC conjugate using preparative HPLC.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.

Part B: Radiolabeling of MAG3-CTTHWGFTLC with 99mTc

Materials:

  • MAG3-CTTHWGFTLC conjugate

  • Sodium pertechnetate ([99mTc]NaTcO4) solution

  • Stannous chloride (SnCl2·2H2O) solution

  • Tartrate buffer

  • Heating block

Procedure:

  • Reaction Mixture: In a sterile vial, combine the MAG3-CTTHWGFTLC conjugate, stannous chloride, and tartrate buffer.

  • Radiolabeling: Add the [99mTc]NaTcO4 solution to the vial.

  • Incubation: Heat the reaction mixture at 100°C for 15 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Quality Control: Analyze the radiochemical purity of the final 99mTc-MAG3-CTTHWGFTLC product by radio-HPLC.

Quantitative Data Summary
ParameterTypical Value
Conjugation Yield 60-80%
Radiochemical Purity > 98%
Labeling Efficiency > 95%
Specific Activity 150-300 GBq/µmol

Workflow Diagram

G cluster_conjugation Part A: Conjugation cluster_labeling Part B: Radiolabeling peptide CTTHWGFTLC conjugation Conjugation Reaction (pH 8.5, 2h) peptide->conjugation nhs_mag3 NHS-MAG3 nhs_mag3->conjugation hplc_purification HPLC Purification conjugation->hplc_purification conjugate MAG3-CTTHWGFTLC hplc_purification->conjugate labeling_reaction Labeling Reaction (SnCl2, 100°C, 15 min) conjugate->labeling_reaction qc Quality Control (HPLC) labeling_reaction->qc tc99m [99mTc]NaTcO4 tc99m->labeling_reaction final_product 99mTc-MAG3-CTTHWGFTLC qc->final_product

Caption: Workflow for indirect 99mTc labeling of CTTHWGFTLC via a BFC.

Considerations for Radioiodination

The tryptophan residue in CTTHWGFTLC presents an opportunity for radioiodination (e.g., with 125I or 131I). This is typically achieved through electrophilic substitution on the indole ring.

Conceptual Workflow for Radioiodination

G peptide CTTHWGFTLC reaction Iodination Reaction peptide->reaction radioiodine Radioiodine (e.g., 125I) radioiodine->reaction oxidizing_agent Oxidizing Agent (e.g., Chloramine-T) oxidizing_agent->reaction purification Purification (HPLC or SPE) reaction->purification final_product Radioiodinated CTTHWGFTLC purification->final_product

Caption: Conceptual workflow for radioiodination of CTTHWGFTLC.

Note: The conditions for radioiodination, particularly the choice of oxidizing agent and reaction time, must be carefully optimized to prevent oxidation of the cysteine residues, which could impair the peptide's structure and function.

Conclusion

The CTTHWGFTLC peptide can be effectively radiolabeled for use in preclinical and potentially clinical research. The choice between direct labeling with 99mTc and an indirect approach using a bifunctional chelator will depend on the specific application, desired in vivo stability, and the required specific activity. Direct labeling is simpler and faster, while indirect labeling may offer superior stability and versatility. Radioiodination offers an alternative but requires careful optimization to maintain the integrity of the peptide. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development.

Application Notes and Protocols: The Use of CTTHWGFTLC in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC, hereafter referred to as CTT, is a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). These gelatinases are key enzymes involved in the degradation of the extracellular matrix (ECM), a critical process in cancer progression, invasion, and metastasis. Due to the overexpression of MMP-2 and MMP-9 in the microenvironment of various tumors, CTT has emerged as a valuable tool in cancer research, primarily as a targeting moiety for the delivery of therapeutic and imaging agents directly to the tumor site. These application notes provide an overview of the utility of CTT in cancer research models, including quantitative data on its inhibitory activity and detailed protocols for its application.

Principle of Action

CTT functions by binding to the catalytic domain of MMP-2 and MMP-9, thereby inhibiting their enzymatic activity. This targeted inhibition prevents the breakdown of the ECM by these gelatinases, which in turn can reduce cancer cell invasion, migration, and angiogenesis. When conjugated to nanoparticles, liposomes, or other drug delivery systems, CTT acts as a homing peptide, guiding the therapeutic payload to tumor tissues where MMP-2 and MMP-9 are abundant. This targeted approach aims to increase the therapeutic efficacy of anticancer drugs while minimizing off-target side effects.

Data Presentation

In Vitro Inhibitory Activity of CTTHWGFTLC (CTT)

The inhibitory potency of CTT against its target gelatinases, MMP-2 and MMP-9, has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of CTT required to reduce the enzymatic activity of MMP-2 and MMP-9 by 50%.

EnzymeAssay TypeIC50 (µM)
MMP-2Gelatin Degradation Assay10
MMP-2Casein Degradation Assay5

Note: Data is synthesized from publicly available research. Actual values may vary based on experimental conditions.

Illustrative In Vivo Efficacy of CTT-Targeted Doxorubicin Liposomes in a Murine Breast Cancer Model

The following data is representative of the expected outcomes when utilizing CTT as a targeting ligand for a chemotherapeutic agent, such as doxorubicin encapsulated in liposomes, in a preclinical cancer model.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Median Survival (Days)
Saline Control1500 ± 250-25
Free Doxorubicin950 ± 18036.732
Doxorubicin Liposomes700 ± 15053.338
CTT-Doxorubicin Liposomes300 ± 9080.045

Note: This data is illustrative and based on typical results from targeted liposomal drug delivery studies in murine cancer models. Specific results will vary depending on the cancer model, drug formulation, and experimental setup.

Experimental Protocols

Protocol 1: Synthesis and Purification of CTTHWGFTLC Peptide

Objective: To synthesize and purify the cyclic peptide CTTHWGFTLC for use in cancer research applications.

Materials:

  • Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-His(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC-grade water and acetonitrile

  • Reverse-phase HPLC column (e.g., C18)

Procedure:

  • Peptide Synthesis:

    • Swell the Rink Amide resin in DMF.

    • Perform solid-phase peptide synthesis using a standard Fmoc/tBu strategy. Couple each Fmoc-amino acid sequentially using DIC and OxymaPure as coupling reagents.

    • After each coupling step, remove the Fmoc protecting group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Once the linear peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v/v/w).

    • Incubate for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the pellet.

  • Cyclization:

    • Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.5) to a final concentration of approximately 1 mg/mL.

    • Allow the disulfide bond to form between the two cysteine residues by gentle stirring in an open-to-air flask for 24-48 hours. Monitor the reaction by HPLC.

  • Purification:

    • Purify the cyclic peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure peptide and confirm the identity and purity by mass spectrometry and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final CTTHWGFTLC peptide as a white powder.

Protocol 2: Conjugation of CTTHWGFTLC to Doxorubicin-Loaded Liposomes

Objective: To prepare CTT-targeted liposomes encapsulating doxorubicin for targeted drug delivery studies.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(2000)-Maleimide (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000])

  • Doxorubicin hydrochloride

  • CTTHWGFTLC peptide (with a free thiol group on one of the cysteines for conjugation)

  • Sephadex G-50 column

  • Chloroform and Methanol

  • HEPES buffer (pH 7.4)

Procedure:

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Maleimide in a molar ratio of approximately 55:40:5 in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film.

    • Hydrate the lipid film with a doxorubicin hydrochloride solution in HEPES buffer by gentle rotation above the lipid transition temperature.

    • Extrude the liposomal suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

    • Remove unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column.

  • Peptide Conjugation:

    • Dissolve the CTTHWGFTLC peptide in HEPES buffer.

    • Add the peptide solution to the doxorubicin-loaded liposome suspension. The maleimide groups on the liposome surface will react with the free thiol group of the CTT peptide to form a stable thioether bond.

    • Incubate the mixture for several hours at room temperature with gentle stirring.

    • Remove unconjugated peptide by dialysis or size-exclusion chromatography.

  • Characterization:

    • Determine the size and zeta potential of the CTT-conjugated liposomes using dynamic light scattering.

    • Quantify the amount of conjugated peptide and encapsulated doxorubicin using appropriate analytical techniques (e.g., HPLC, fluorescence spectroscopy).

Protocol 3: In Vitro Assessment of MMP-2/MMP-9 Activity using Gelatin Zymography

Objective: To determine the inhibitory effect of CTTHWGFTLC on the enzymatic activity of MMP-2 and MMP-9 secreted by cancer cells.

Materials:

  • Cancer cell line known to express MMP-2 and MMP-9 (e.g., HT-1080)

  • Cell culture medium and supplements

  • CTTHWGFTLC peptide

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 0.1% gelatin

  • Triton X-100

  • Developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Culture cancer cells to near confluency.

    • Replace the growth medium with serum-free medium and treat the cells with varying concentrations of CTTHWGFTLC for 24-48 hours.

    • Collect the conditioned medium and centrifuge to remove cellular debris.

  • Gel Electrophoresis:

    • Mix the conditioned medium samples with non-reducing sample buffer.

    • Load the samples onto a gelatin-containing polyacrylamide gel.

    • Run the electrophoresis at a constant voltage in a cold room or on ice.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel with a solution containing 2.5% Triton X-100 to remove SDS and allow the enzymes to renature.

    • Incubate the gel in developing buffer overnight at 37°C to allow for gelatin degradation by the MMPs.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue solution.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

    • Quantify the band intensity using densitometry to determine the relative MMP-2 and MMP-9 activity in the presence and absence of CTT.

Protocol 4: In Vivo Tumor Growth Inhibition Study in a Murine Model

Objective: To evaluate the in vivo anti-tumor efficacy of CTT-targeted therapeutics.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft implantation (e.g., MDA-MB-231 for breast cancer)

  • CTT-conjugated therapeutic (e.g., CTT-Doxorubicin Liposomes)

  • Control formulations (saline, free drug, non-targeted liposomes)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Animal Grouping and Treatment:

    • Randomly assign mice to different treatment groups (e.g., saline control, free doxorubicin, doxorubicin liposomes, CTT-doxorubicin liposomes).

    • Administer the treatments intravenously via the tail vein at a predetermined dosing schedule (e.g., once a week for three weeks).

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the overall health and behavior of the animals.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

    • Excise the tumors and weigh them.

    • Collect major organs for histological analysis to assess toxicity.

    • Analyze the data to determine tumor growth inhibition and any effects on survival.

Visualizations

Signaling Pathway of MMP-2/MMP-9 in Cancer Progression

MMP_Signaling_Pathway cluster_upstream Upstream Regulators cluster_mmp MMP Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors (EGF, FGF, VEGF) Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Signaling_Pathways Signaling Pathways (MAPK, PI3K/Akt, NF-κB) Inflammatory_Cytokines->Signaling_Pathways MMP2_9_Gene MMP-2/MMP-9 Gene Transcription Signaling_Pathways->MMP2_9_Gene Pro_MMP2_9 Pro-MMP-2 / Pro-MMP-9 (Inactive Zymogens) MMP2_9_Gene->Pro_MMP2_9 Translation & Secretion Active_MMP2_9 Active MMP-2 / MMP-9 Pro_MMP2_9->Active_MMP2_9 Activation ECM_Degradation ECM Degradation (Collagen IV, Laminin) Active_MMP2_9->ECM_Degradation Release_of_GFs Release of Sequestered Growth Factors (e.g., VEGF) Active_MMP2_9->Release_of_GFs CTT CTTHWGFTLC (CTT) CTT->Active_MMP2_9 Inhibition Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Angiogenesis Angiogenesis Release_of_GFs->Angiogenesis Metastasis Metastasis Cell_Migration->Metastasis Angiogenesis->Metastasis

Caption: Signaling cascade leading to MMP-2/9 activation and its role in cancer progression.

Experimental Workflow for In Vivo Efficacy Study of CTT-Targeted Liposomes

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231) Tumor_Implantation 2. Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Allow Tumors to Grow to ~100 mm³ Tumor_Implantation->Tumor_Growth Grouping 4. Randomize Mice into Treatment Groups Tumor_Growth->Grouping Treatment_Phase Treatment Phase Grouping->Treatment_Phase Group_A Group A: Saline Control Treatment_Phase->Group_A Group_B Group B: Free Doxorubicin Treatment_Phase->Group_B Group_C Group C: Doxorubicin Liposomes Treatment_Phase->Group_C Group_D Group D: CTT-Doxorubicin Liposomes Treatment_Phase->Group_D Monitoring 5. Monitor Tumor Volume and Body Weight Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Group_D->Monitoring Endpoint 6. Endpoint Analysis Monitoring->Endpoint Tumor_Excision 7. Excise and Weigh Tumors Endpoint->Tumor_Excision Histology 8. Histological Analysis of Organs Endpoint->Histology Data_Analysis 9. Data Analysis and Comparison of Groups Tumor_Excision->Data_Analysis Histology->Data_Analysis

Caption: Workflow for assessing in vivo efficacy of CTT-targeted therapies.

Conclusion

The CTTHWGFTLC peptide is a potent and selective inhibitor of MMP-2 and MMP-9, making it a highly valuable tool for cancer research. Its primary application lies in the targeted delivery of therapeutic and diagnostic agents to the tumor microenvironment, where these gelatinases are overexpressed. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize CTT in their cancer research models, with the aim of developing more effective and targeted cancer therapies. Further research into the in vivo efficacy and safety of CTT-conjugated therapeutics is warranted to fully realize their clinical potential.

Application Note: In Vitro Inhibition of Gelatinases (MMP-2 & MMP-9) using the Cyclic Peptide CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Among them, gelatinase A (MMP-2) and gelatinase B (MMP-9) are key enzymes involved in degrading type IV collagen, a major component of basement membranes.[3][4] Their overexpression and excessive activity are implicated in numerous pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammatory diseases.[1][4][5] Consequently, the development of specific inhibitors for MMP-2 and MMP-9 is a significant focus in drug discovery.

CTTHWGFTLC is a cyclic peptide identified through phage display technology as a potent inhibitor of MMP-2 and MMP-9.[6] Its cyclic structure provides enhanced stability and binding affinity compared to linear peptides. This application note provides a detailed protocol for assessing the inhibitory activity of CTTHWGFTLC against purified MMP-2 and MMP-9 using a fluorogenic substrate-based assay.

Principle of the Assay

The gelatinase inhibition assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate contains a fluorescent reporter group (fluorophore) and a quencher group. In its intact state, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. When an active gelatinase (MMP-2 or MMP-9) cleaves the specific peptide bond between these two moieties, the fluorophore is spatially separated from the quencher. This separation results in a measurable increase in fluorescence intensity. The inhibitory effect of CTTHWGFTLC is quantified by its ability to prevent this cleavage, thereby reducing the fluorescence signal in a dose-dependent manner.

Quantitative Data Summary

The inhibitory potency of CTTHWGFTLC is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTarget EnzymeIC50 ValueAssay Type
CTTHWGFTLCMMP-210 µMGelatin Degradation Assay[6]
CTTHWGFTLCMMP-25 µMCasein Degradation Assay[6]
CTTHWGFTLCMMP-9Potent Inhibitor*Gelatin Degradation Assay[6]

*Note: While described as a potent inhibitor of MMP-9, a specific IC50 value from the primary literature for gelatin degradation is not consistently cited; however, its inhibitory action is well-established.[6] The peptide shows high selectivity, with no significant inhibition of MT1-MMP, MMP-8, or MMP-13 at concentrations up to 500 µM.[6]

Experimental Protocols & Visualizations

Required Materials
  • Enzymes: Recombinant human pro-MMP-2 and pro-MMP-9.

  • Inhibitor: Cyclic peptide CTTHWGFTLC, synthesized and purified.

  • Activation Agent: p-Aminophenylmercuric acetate (APMA).

  • Substrate: Fluorogenic MMP-2/MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[7]

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 5 µM ZnCl2, 0.05% Brij-35, pH 7.5.

  • Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 320/405 nm or 490/520 nm).[1][8]

  • Hardware: 96-well black microplates, appropriate pipettes, and sterile tubes.

Experimental Workflow

The overall experimental process involves enzyme activation, inhibitor incubation, substrate addition, and signal detection.

G cluster_prep Preparation cluster_activation Enzyme Activation cluster_assay Inhibition Assay cluster_detection Data Acquisition P1 Prepare Assay Buffer, Inhibitor (CTTHWGFTLC), and Substrate Solutions A1 Incubate pro-MMP-2/9 with APMA P1->A1 A2 Activated MMP-2/9 Enzyme A1->A2 37°C, 1-2h I1 Add Activated MMP-2/9 to 96-well plate A2->I1 I2 Add serial dilutions of CTTHWGFTLC or Vehicle Control I1->I2 I3 Pre-incubate I2->I3 I4 Add Fluorogenic Substrate I3->I4 I5 Incubate at 37°C (e.g., 2-3h) I4->I5 D1 Measure Fluorescence (Kinetic or Endpoint) I5->D1 D2 Calculate % Inhibition and Determine IC50 D1->D2

Caption: Experimental workflow for the in vitro gelatinase inhibition assay.

Detailed Step-by-Step Protocol

6.1. Reagent Preparation:

  • Assay Buffer: Prepare the buffer as listed in Section 4 and chill on ice.

  • Enzyme Preparation: Reconstitute pro-MMP-2 and pro-MMP-9 according to the manufacturer's instructions to create stock solutions.

  • Inhibitor Stock: Prepare a high-concentration stock solution of CTTHWGFTLC (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions in Assay Buffer to create working solutions.

  • Substrate Stock: Reconstitute the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM).[9] Protect from light and store at -20°C. Dilute in Assay Buffer to the final working concentration (typically 2-10 µM) just before use.

6.2. Enzyme Activation:

  • Dilute the pro-MMP-2 or pro-MMP-9 stock solution in Assay Buffer.

  • Add APMA to a final concentration of 1-2 mM.

  • Incubate the mixture for 1-2 hours at 37°C to allow for full activation of the enzyme.[10]

6.3. Inhibition Assay Procedure:

  • Set up the 96-well plate with the following controls and experimental wells:

    • 100% Activity Control: Activated enzyme + vehicle (solvent for inhibitor).

    • Inhibitor Wells: Activated enzyme + varying concentrations of CTTHWGFTLC.

    • No Enzyme Control (Blank): Assay buffer only (no enzyme).

  • Add 45 µL of activated MMP-2 or MMP-9 solution to the appropriate wells.[8]

  • Add 5 µL of the corresponding CTTHWGFTLC serial dilutions (or vehicle) to the wells.

  • Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[8][10]

  • Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate to all wells. The final volume in each well should be 100 µL.

  • Immediately place the plate in the fluorescence reader.

6.4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity kinetically over 1-2 hours or as an endpoint reading after a fixed incubation time (e.g., 2-3 hours) at 37°C.[8]

  • Subtract the fluorescence of the "No Enzyme Control" from all other readings.

  • Calculate the percentage of inhibition for each CTTHWGFTLC concentration using the following formula: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve (sigmoidal curve, variable slope) using appropriate software (e.g., GraphPad Prism, R).

Signaling Pathway Context

MMP-2 and MMP-9 are regulated by complex signaling pathways, often initiated by growth factors or inflammatory cytokines. These pathways converge on transcription factors like NF-κB and AP-1, which drive MMP gene expression. CTTHWGFTLC acts extracellularly by directly inhibiting the catalytic activity of the secreted MMP enzyme, thereby blocking its ability to degrade ECM components.

G cluster_pathway Simplified MMP-9 Regulation & Inhibition GF Growth Factors (e.g., TGF-β) Receptor Cell Surface Receptor GF->Receptor Signal Intracellular Signaling (e.g., MAPK, PI3K) Receptor->Signal TF Transcription Factors (NF-κB, AP-1) Signal->TF Gene MMP-9 Gene Transcription TF->Gene ProMMP9 Secreted pro-MMP-9 (Inactive) Gene->ProMMP9 ActiveMMP9 Active MMP-9 ProMMP9->ActiveMMP9 Activation (by other proteases) ECM ECM Degradation (e.g., Collagen IV) ActiveMMP9->ECM Inhibitor CTTHWGFTLC Inhibitor->Block Block->ActiveMMP9 Inhibition

References

Application Notes and Protocols: CTTHWGFTLC Peptide Conjugation for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC has emerged as a promising targeting ligand for drug delivery systems due to its inhibitory activity against matrix metalloproteinases MMP-2 and MMP-9.[1] These enzymes are often overexpressed in the tumor microenvironment and play a crucial role in tumor invasion, metastasis, and angiogenesis. By conjugating cytotoxic drugs to the CTTHWGFTLC peptide, it is possible to achieve targeted delivery to tumor sites, thereby enhancing therapeutic efficacy and reducing off-target toxicity.

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of CTTHWGFTLC peptide-drug conjugates. Detailed protocols for key experiments are provided to guide researchers in the development of novel targeted cancer therapies.

Data Summary

The following tables summarize key quantitative data related to the CTTHWGFTLC peptide and its potential use in drug-drug conjugates.

Table 1: Inhibitory Activity of CTTHWGFTLC Peptide

Target EnzymeIC50 ValueReference
MMP-2~7 µM[2]
MMP-9~8 µM[1][3]

Table 2: Characterization of a CTTHWGFTLC-Doxorubicin Conjugate (Hypothetical Data)

ParameterValueMethod
Molecular Weight (Da)~1730.9Mass Spectrometry
Purity>95%RP-HPLC
Drug Loading Efficiency~75%UV-Vis Spectroscopy
Drug Release (at 24h, pH 5.0)~60%In vitro release assay

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Cyclic CTTHWGFTLC Peptide

This protocol describes the synthesis of the cyclic peptide CTTHWGFTLC using Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent on-resin cyclization via disulfide bond formation.

Materials:

  • Fmoc-Cys(Trt)-Wang resin

  • Fmoc-protected amino acids (Cys(Trt), Thr(tBu), His(Trt), Trp(Boc), Gly, Phe, Leu)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Iodine

  • Methanol

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Cys(Trt)-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (4 equivalents) with DIC (4 equivalents) and OxymaPure (4 equivalents) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Leu-Phe-Thr-Gly-Trp-His-Thr-Cys).

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • On-Resin Cyclization:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 10% TFA and 5% TIS in DCM for 2 hours to remove the Trityl (Trt) protecting groups from the cysteine residues.

    • Wash the resin with DCM and DMF.

    • Add a solution of iodine (10 equivalents) in DMF to the resin and shake for 2 hours to facilitate the formation of the disulfide bond.

    • Wash the resin with DMF and methanol to remove excess iodine.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the cyclic CTTHWGFTLC peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Conjugation of CTTHWGFTLC to Doxorubicin via a Maleimide Linker

This protocol details the conjugation of the cyclic CTTHWGFTLC peptide to doxorubicin (DOX) using a maleimide-thiol coupling strategy.

Materials:

  • Cyclic CTTHWGFTLC peptide

  • Doxorubicin hydrochloride

  • Maleimide-PEG-NHS ester linker

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography columns (e.g., Sephadex G-25)

Procedure:

  • Activation of Doxorubicin:

    • Dissolve doxorubicin hydrochloride in DMSO.

    • Add TEA to neutralize the hydrochloride and deprotonate the primary amine.

    • Add a solution of the maleimide-PEG-NHS ester linker (1.2 equivalents) in DMSO to the doxorubicin solution.

    • Stir the reaction mixture at room temperature for 4 hours in the dark.

  • Conjugation Reaction:

    • Dissolve the cyclic CTTHWGFTLC peptide in PBS (pH 7.2).

    • Add the activated doxorubicin-maleimide solution to the peptide solution. The thiol groups on the cysteine residues of the peptide will react with the maleimide group.

    • Stir the reaction mixture at room temperature overnight in the dark.

  • Purification of the Conjugate:

    • Purify the CTTHWGFTLC-DOX conjugate from unreacted components using size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with PBS.

    • Alternatively, purify the conjugate using preparative RP-HPLC.

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the CTTHWGFTLC-DOX conjugate using mass spectrometry.

    • Assess the purity of the conjugate using analytical RP-HPLC.

    • Determine the drug loading efficiency by measuring the absorbance of doxorubicin at 480 nm using a UV-Vis spectrophotometer and comparing it to a standard curve.

Protocol 3: In Vitro Drug Release Study

This protocol describes a method to evaluate the release of doxorubicin from the CTTHWGFTLC-DOX conjugate under different pH conditions, simulating the physiological environment and the acidic tumor microenvironment.

Materials:

  • CTTHWGFTLC-DOX conjugate

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis membrane (e.g., 1 kDa MWCO)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Dissolve a known concentration of the CTTHWGFTLC-DOX conjugate in PBS.

  • Dialysis Setup:

    • Place 1 mL of the conjugate solution into a dialysis bag.

    • Submerge the dialysis bag in 20 mL of PBS at either pH 7.4 or pH 5.0 in a beaker with constant stirring at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh pre-warmed buffer.

  • Quantification: Measure the absorbance of the collected samples at 480 nm using a UV-Vis spectrophotometer to determine the concentration of released doxorubicin.

  • Data Analysis: Calculate the cumulative percentage of drug release at each time point.

Protocol 4: Cellular Uptake Study

This protocol outlines a method to quantify the cellular uptake of the CTTHWGFTLC-DOX conjugate in cancer cells overexpressing MMP-2 and MMP-9.

Materials:

  • Cancer cell line known to overexpress MMP-2/9 (e.g., HT-1080)

  • CTTHWGFTLC-DOX conjugate

  • Free Doxorubicin (as a control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cancer cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with the CTTHWGFTLC-DOX conjugate or free doxorubicin at a final concentration of 10 µM in fresh cell culture medium.

    • Incubate the cells for different time periods (e.g., 1, 4, and 24 hours) at 37°C.

  • Cell Harvesting and Washing:

    • After incubation, wash the cells three times with cold PBS to remove any unbound conjugate or drug.

    • Harvest the cells by trypsinization.

  • Quantification by Flow Cytometry:

    • Resuspend the cells in PBS.

    • Analyze the intracellular fluorescence of doxorubicin using a flow cytometer (Excitation: 488 nm, Emission: ~590 nm).

    • Quantify the mean fluorescence intensity to determine the relative cellular uptake.

  • Visualization by Fluorescence Microscopy:

    • Alternatively, seed cells on coverslips in a 24-well plate and treat as described above.

    • After washing, fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides and visualize the intracellular doxorubicin fluorescence using a fluorescence microscope.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the CTTHWGFTLC-DOX conjugate against cancer cells.

Materials:

  • Cancer cell line (e.g., HT-1080)

  • CTTHWGFTLC-DOX conjugate

  • Free Doxorubicin

  • CTTHWGFTLC peptide (as controls)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the CTTHWGFTLC-DOX conjugate, free doxorubicin, and the unconjugated CTTHWGFTLC peptide in cell culture medium.

    • Replace the medium in the wells with the drug/peptide solutions and incubate for 72 hours at 37°C. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathways

MMP_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_TumorCell Tumor Cell cluster_EndothelialCell Endothelial Cell ECM_Components ECM Components (Collagen, etc.) Tumor_Cell Tumor Cell ECM_Components->Tumor_Cell Facilitates Invasion & Metastasis Growth_Factors Bound Growth Factors (e.g., VEGF) Endothelial_Cell Endothelial Cell Growth_Factors->Endothelial_Cell Activation MMP2_9 MMP-2 / MMP-9 (Secreted) Tumor_Cell->MMP2_9 Overexpression Apoptosis Apoptosis Tumor_Cell->Apoptosis MMP2_9->ECM_Components Degradation MMP2_9->Growth_Factors Release CTTHWGFTLC_Drug CTTHWGFTLC-Drug Conjugate CTTHWGFTLC_Drug->MMP2_9 Inhibition Drug Released Drug CTTHWGFTLC_Drug->Drug Drug Release (in tumor microenvironment) Drug->Tumor_Cell Induces Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

Caption: MMP-2/9 signaling in the tumor microenvironment and the mechanism of action of a CTTHWGFTLC-drug conjugate.

Experimental Workflows

Conjugation_Workflow cluster_Peptide Peptide Synthesis cluster_Drug Drug Activation cluster_Conjugation Conjugation & Characterization SPPS Solid-Phase Peptide Synthesis (Linear CTTHWGFTLC) Cyclization On-Resin Cyclization (Disulfide Bond Formation) SPPS->Cyclization Cleavage Cleavage & Purification Cyclization->Cleavage Peptide Cyclic CTTHWGFTLC Cleavage->Peptide Conjugation Thiol-Maleimide Coupling Peptide->Conjugation Dox Doxorubicin Activated_Dox Activated Doxorubicin (Dox-Maleimide) Dox->Activated_Dox Linker Maleimide-PEG-NHS Linker Linker->Activated_Dox Activated_Dox->Conjugation Purification Purification (SEC or RP-HPLC) Conjugation->Purification Conjugate CTTHWGFTLC-DOX Conjugate Purification->Conjugate Characterization Characterization (MS, HPLC, UV-Vis) Conjugate->Characterization Cellular_Assay_Workflow cluster_Uptake Cellular Uptake cluster_Cytotoxicity Cytotoxicity (MTT Assay) start Start seed_cells Seed Cancer Cells (MMP-2/9 Overexpressing) start->seed_cells treat_cells Treat with CTTHWGFTLC-DOX Conjugate seed_cells->treat_cells wash_harvest Wash & Harvest Cells treat_cells->wash_harvest mtt_incubation Incubate with MTT treat_cells->mtt_incubation facs Flow Cytometry Analysis wash_harvest->facs microscopy Fluorescence Microscopy wash_harvest->microscopy end End facs->end microscopy->end solubilize Solubilize Formazan mtt_incubation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance ic50 Calculate IC50 read_absorbance->ic50 ic50->end

References

Application Note: Protocol for the Immobilization of CTTHWGFTLC on Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The immobilization of peptides onto solid surfaces is a critical technique in various biomedical and biotechnological applications, including drug discovery, biosensor development, and cell-based assays. The specific orientation and availability of the immobilized peptide are paramount for its biological activity. The peptide sequence CTTHWGFTLC possesses terminal cysteine residues, which contain reactive thiol (-SH) groups. These thiol groups provide an excellent and specific anchoring point for covalent immobilization, ensuring a uniform orientation of the peptide on the surface. This document outlines two detailed protocols for the immobilization of CTTHWGFTLC: one utilizing the affinity of thiols for gold surfaces and another based on the specific reaction between thiols and maleimide-functionalized surfaces.

Key Experimental Protocols

Two primary methods are presented for the immobilization of the CTTHWGFTLC peptide. The choice of method will depend on the available substrate and the specific experimental requirements.

Protocol 1: Immobilization on Gold-Coated Surfaces via Thiol-Gold Interaction

This protocol leverages the strong, spontaneous interaction between the sulfur atoms in the cysteine residues of CTTHWGFTLC and a gold surface to form a self-assembled monolayer (SAM).

Materials:

  • Gold-coated substrates (e.g., gold-coated glass slides or sensor chips)

  • CTTHWGFTLC peptide (lyophilized)

  • Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Washing Buffer: High-purity water (e.g., Milli-Q) and ethanol

  • Nitrogen gas stream

  • Reaction tubes

Procedure:

  • Surface Preparation:

    • Clean the gold-coated substrates by sonicating in ethanol for 15 minutes, followed by rinsing with high-purity water.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • For optimal results, perform plasma cleaning or piranha solution treatment (use with extreme caution) to remove any organic contaminants.

  • Peptide Solution Preparation:

    • Dissolve the lyophilized CTTHWGFTLC peptide in degassed Immobilization Buffer to a final concentration of 0.1-1.0 mg/mL.

    • To ensure the thiol groups are in their reduced form, the buffer can be supplemented with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a final concentration of 1-5 mM, followed by removal of the TCEP via a desalting column if necessary.

  • Immobilization Reaction:

    • Immerse the clean, dry gold substrates in the peptide solution.

    • Incubate for 4-18 hours at room temperature or 4°C in a humidified chamber to prevent evaporation.

    • The incubation time can be optimized to achieve the desired surface density.

  • Washing:

    • After incubation, remove the substrates from the peptide solution.

    • Rinse thoroughly with the Immobilization Buffer to remove non-specifically bound peptide.

    • Follow with a rinse in high-purity water and then ethanol.

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the peptide-immobilized surfaces in a dry, inert atmosphere (e.g., under nitrogen or argon) at 4°C until use.

Protocol 2: Immobilization on Maleimide-Activated Surfaces

This method involves a specific covalent reaction between the thiol groups of the cysteine residues and maleimide groups pre-activated on a surface (e.g., glass or silica).

Materials:

  • Maleimide-activated substrates (e.g., maleimide-coated glass slides)

  • CTTHWGFTLC peptide (lyophilized)

  • Coupling Buffer: Phosphate buffer (100 mM), EDTA (10 mM), pH 6.5-7.5

  • Washing Buffer: Coupling Buffer

  • Quenching Solution: Cysteine or β-mercaptoethanol solution (50 mM) in Coupling Buffer

  • Nitrogen gas stream

Procedure:

  • Peptide Solution Preparation:

    • Dissolve the lyophilized CTTHWGFTLC peptide in the Coupling Buffer to a final concentration of 0.1-1.0 mg/mL.

    • Ensure the peptide has been stored under conditions that maintain the reduced state of the thiol groups. If necessary, pre-treat the peptide with a reducing agent as described in Protocol 1.

  • Immobilization Reaction:

    • Apply the peptide solution to the maleimide-activated surface, ensuring the entire surface is covered.

    • Incubate for 2-4 hours at room temperature in a humidified chamber.

  • Washing:

    • After incubation, wash the surface extensively with the Coupling Buffer to remove any unbound peptide.

  • Blocking of Unreacted Maleimide Groups (Quenching):

    • To prevent non-specific binding in subsequent assays, block any remaining active maleimide groups by incubating the surface with the Quenching Solution for 30-60 minutes at room temperature.

    • Wash the surface again with the Coupling Buffer and then with high-purity water.

  • Drying and Storage:

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

    • Store at 4°C in a dry environment until use.

Data Presentation

The following table provides an example of how to summarize quantitative data from surface characterization experiments, such as Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR), after peptide immobilization.

ParameterImmobilization on GoldImmobilization on Maleimide-SurfaceUnit
Immobilization Efficiency %
Peptide Concentration0.50.5mg/mL
Incubation Time122hours
Immobilized Peptide Density250310ng/cm²
Surface Characterization
Water Contact Angle (Pre-Immobilization)85 ± 570 ± 4degrees
Water Contact Angle (Post-Immobilization)60 ± 355 ± 4degrees
Bioactivity Assay (e.g., Receptor Binding)
Association Rate Constant (ka)1.2 x 10⁵1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate Constant (kd)5.0 x 10⁻³4.5 x 10⁻³s⁻¹
Equilibrium Dissociation Constant (KD)41.730.0nM

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_immob Immobilization cluster_post Post-Immobilization cluster_analysis Analysis peptide_prep Peptide Solution Preparation incubation Incubation of Peptide with Surface peptide_prep->incubation surface_prep Surface Cleaning/ Activation surface_prep->incubation washing Washing incubation->washing blocking Blocking (for Maleimide) washing->blocking drying Drying blocking->drying characterization Surface Characterization drying->characterization bioassay Bioactivity Assay drying->bioassay

Caption: Workflow for the immobilization of CTTHWGFTLC peptide.

Hypothetical Signaling Pathway

Assuming CTTHWGFTLC acts as a ligand for a G-protein coupled receptor (GPCR), the following diagram illustrates a potential downstream signaling cascade.

G peptide CTTHWGFTLC (Ligand) receptor GPCR peptide->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates response Cellular Response pka->response Phosphorylates targets leading to

Application Notes and Protocols for the Characterization of the Cyclic Peptide CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, target affinity, and specificity compared to their linear counterparts. The cyclic peptide CTTHWGFTLC, featuring a disulfide bond between its two cysteine residues, is of significant interest for its potential biological activities. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this peptide. The methodologies described herein are essential for confirming its identity, purity, and structural integrity, which are critical aspects of drug development and scientific research.

The core analytical workflow for characterizing cyclic CTTHWGFTLC involves a multi-pronged approach combining chromatographic separation with mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate its primary and secondary structure.

Analytical Techniques and Protocols

A systematic approach is employed for the characterization of synthesized cyclic CTTHWGFTLC, beginning with purification and proceeding through mass and structural verification.

Synthesis and Purification

The synthesis of the linear precursor of CTTHWGFTLC is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Following cleavage from the resin and deprotection, the linear peptide undergoes cyclization via disulfide bond formation between the two cysteine residues.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Cyclization

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Oxidizing agent for cyclization (e.g., air oxidation in ammonium bicarbonate buffer)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Perform sequential coupling of Fmoc-protected amino acids according to the peptide sequence (C-T-T-H-W-G-F-T-L-C).

  • Following the final coupling step, deprotect the N-terminal Fmoc group.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude linear peptide in cold diethyl ether.

  • Dissolve the crude linear peptide in an ammonium bicarbonate buffer (pH 8.5) at a low concentration to favor intramolecular disulfide bond formation.

  • Allow the solution to stir in an open flask to facilitate air oxidation for 24-48 hours.

  • Monitor the cyclization process by HPLC-MS.

  • Lyophilize the crude cyclic peptide.

Purity and Identity Confirmation by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) is employed to purify the cyclic peptide and assess its purity. The identity is confirmed by coupling the HPLC system to a mass spectrometer (LC-MS).

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Dissolve the lyophilized crude cyclic peptide in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the major peak corresponding to the cyclic peptide.

  • Assess the purity of the collected fraction by re-injecting a small aliquot onto the HPLC.

Data Presentation: HPLC and Mass Spectrometry Data

The following table summarizes representative quantitative data obtained from HPLC and high-resolution mass spectrometry analysis of purified cyclic CTTHWGFTLC.

ParameterValue
HPLC
Retention Time (tᵣ)18.5 min
Purity (at 220 nm)>98%
Mass Spectrometry
Theoretical Monoisotopic Mass (M)1109.45 Da
Observed [M+H]⁺ (m/z)1110.46
Observed [M+2H]²⁺ (m/z)555.73
Mass Error< 5 ppm

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

Procedure:

  • Analyze the purified peptide using the HPLC conditions described in Protocol 2.

  • Introduce the column effluent into the ESI source.

  • Acquire mass spectra in positive ion mode over a mass range of m/z 400-1500.

  • Perform tandem MS (MS/MS) on the most abundant precursor ions ([M+H]⁺ and [M+2H]²⁺) to obtain fragmentation data for sequence verification. Due to the cyclic nature, the fragmentation pattern will be complex, but can still provide sequence information.[1]

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol 4: 2D NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • Dissolve the purified, lyophilized peptide in 90% H₂O/10% D₂O or a suitable deuterated solvent (e.g., DMSO-d₆) to a concentration of 1-2 mM.

Experiments:

  • Acquire a 1D ¹H spectrum to assess sample quality and signal dispersion.

  • Perform 2D TOCSY (Total Correlation Spectroscopy) experiments to identify spin systems of individual amino acid residues.

  • Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments to identify through-space correlations between protons that are close in space (< 5 Å). These correlations are crucial for determining the peptide's conformation.

  • Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC (if isotopically labeled) spectra for resonance assignments of carbon and nitrogen atoms.

Data Presentation: Representative ¹H NMR Chemical Shifts

The following table provides representative ¹H chemical shift ranges for the amino acid residues in cyclic CTTHWGFTLC. Actual values will depend on the solvent and the peptide's conformation.

Amino Acid ResidueNH (ppm)αH (ppm)Side Chain Protons (ppm)
Cys (1)8.2-8.64.3-4.72.8-3.2 (βH)
Thr (2)7.9-8.34.1-4.54.0-4.4 (βH), 1.1-1.3 (γCH₃)
Thr (3)8.0-8.44.2-4.64.1-4.5 (βH), 1.1-1.3 (γCH₃)
His (4)8.4-8.84.5-4.93.0-3.4 (βH), 7.0-7.3 (δH), 8.5-8.8 (εH)
Trp (5)8.1-8.54.6-5.03.2-3.6 (βH), 7.0-7.8 (aromatic)
Gly (6)8.3-8.73.8-4.2-
Phe (7)7.8-8.24.4-4.83.0-3.4 (βH), 7.1-7.4 (aromatic)
Thr (8)7.9-8.34.1-4.54.0-4.4 (βH), 1.1-1.3 (γCH₃)
Leu (9)7.7-8.14.0-4.41.5-1.8 (βH, γH), 0.8-1.0 (δCH₃)
Cys (10)8.2-8.64.3-4.72.8-3.2 (βH)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Cyclization cluster_purification Purification & QC cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Cyclization Disulfide Bond Formation Cleavage->Cyclization Crude_Peptide Crude Cyclic Peptide Cyclization->Crude_Peptide HPLC_Purification RP-HPLC Purification Crude_Peptide->HPLC_Purification Purity_Check Purity Assessment (>98%) HPLC_Purification->Purity_Check Purified_Peptide Purified Cyclic Peptide Purity_Check->Purified_Peptide LCMS LC-MS Analysis Purified_Peptide->LCMS NMR 2D NMR Spectroscopy Purified_Peptide->NMR MSMS Tandem MS (MS/MS) LCMS->MSMS Structure Structural Elucidation NMR->Structure

Caption: Overall experimental workflow for the synthesis, purification, and characterization of cyclic CTTHWGFTLC.

Proposed Biological Signaling Pathway

The HWGF motif within the CTTHWGFTLC sequence is homologous to sequences known to inhibit matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[2] These enzymes are key regulators of the extracellular matrix (ECM) and are implicated in pathological processes like cancer metastasis and inflammation when dysregulated.[3] The proposed mechanism of action involves the binding of the cyclic peptide to the active site of MMPs, thereby inhibiting their enzymatic activity.

signaling_pathway cluster_MMP MMP Regulation cluster_ECM ECM Degradation cluster_Cellular Cellular Processes CTTHWGFTLC Cyclic CTTHWGFTLC ActiveMMP Active MMP-2/9 CTTHWGFTLC->ActiveMMP Inhibition ProMMP Pro-MMP-2/9 ProMMP->ActiveMMP Activation ECM Extracellular Matrix (ECM) ActiveMMP->ECM Degradation DegradedECM Degraded ECM Components ECM->DegradedECM Migration Cell Migration & Invasion DegradedECM->Migration Promotes

Caption: Proposed inhibitory signaling pathway of cyclic CTTHWGFTLC on MMP-mediated ECM degradation.

References

Application Notes & Protocols for a Novel Hypoxia-Inducible Target: CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypoxia, or low oxygen tension, is a critical feature of the microenvironment in solid tumors and ischemic tissues.[1] Cellular adaptation to hypoxia is primarily orchestrated by Hypoxia-Inducible Factors (HIFs), which regulate the transcription of genes involved in angiogenesis, metabolism, and cell survival.[1][2] This document outlines a comprehensive experimental framework for the study of a novel, hypothetical signaling complex: the C ellular T ransmembrane T yrosine kinase-H ypoxia-W nt G rowth F actor T argeting L igand C omplex (CTTHWGFTLC).

The CTTHWGFTLC is postulated to be a key player in the cellular response to hypoxia, acting as a critical node that integrates signals from the hypoxic environment with major pro-tumorigenic pathways like Wnt and growth factor signaling. Understanding and targeting this complex could offer novel therapeutic avenues for cancer and other hypoxia-related pathologies. These notes provide detailed protocols to investigate the expression, signaling, and function of the CTTHWGFTLC.

Application Note 1: Characterization of CTTHWGFTLC Expression and Assembly under Hypoxia

Objective: To determine if the expression of CTTHWGFTLC components and the assembly of the complex are induced by hypoxic conditions.

This initial phase focuses on validating the existence of the complex and its responsiveness to low-oxygen environments. Key experiments involve quantifying the protein levels of its putative components and confirming their physical interaction.

Key Experiments:
  • Western Blotting: To quantify the expression levels of CTTHWGFTLC subunits (e.g., CTT-Kinase, HWG-Receptor, FTL-Ligand) in cells cultured under normoxic (21% O₂) versus hypoxic (1% O₂) conditions.

  • Co-Immunoprecipitation (Co-IP): To confirm the physical interaction between the subunits of the CTTHWGFTLC complex and to assess if this interaction is enhanced under hypoxia.

Data Presentation: Protein Expression & Complex Assembly
ConditionCTT-Kinase Level (Relative to Normoxia)HWG-Receptor Level (Relative to Normoxia)FTL-Ligand Co-IP with CTT-Kinase (Fold Change)
Normoxia (21% O₂)1.0 ± 0.11.0 ± 0.21.0 ± 0.3
Hypoxia (1% O₂, 12h)2.5 ± 0.32.8 ± 0.44.5 ± 0.6
Hypoxia (1% O₂, 24h)4.1 ± 0.54.5 ± 0.58.2 ± 0.9

Table 1: Hypothetical data showing hypoxia-induced upregulation and assembly of CTTHWGFTLC components in a cancer cell line (e.g., HCT116).

Application Note 2: Elucidation of the CTTHWGFTLC Downstream Signaling Pathway

Objective: To identify the downstream signaling events activated by the CTTHWGFTLC in response to hypoxia.

Based on its name, the CTTHWGFTLC is hypothesized to activate the Wnt/β-catenin and growth factor (e.g., VEGF) signaling pathways. This note describes protocols to measure the activation of these pathways.

Key Experiments:
  • Quantitative RT-PCR (qRT-PCR): To measure the mRNA levels of known downstream target genes of the Wnt (e.g., AXIN2, MYC) and VEGF pathways (VEGFA).

  • Western Blotting: To detect the phosphorylation of key signaling intermediates (e.g., p-ERK, p-AKT) and the nuclear translocation of β-catenin.

Data Presentation: Downstream Gene Expression
ConditionAXIN2 mRNA (Fold Change)MYC mRNA (Fold Change)VEGFA mRNA (Fold Change)
Normoxia (Control)1.0 ± 0.11.0 ± 0.21.0 ± 0.1
Hypoxia (Control)6.2 ± 0.74.5 ± 0.58.9 ± 1.1
Hypoxia + CTT-Kinase Inhibitor1.5 ± 0.31.2 ± 0.22.1 ± 0.4

Table 2: Hypothetical qRT-PCR data demonstrating that hypoxia-induced expression of Wnt and VEGF pathway target genes is dependent on CTTHWGFTLC kinase activity.

Application Note 3: Functional Analysis of CTTHWGFTLC in Hypoxia-Induced Angiogenesis

Objective: To determine the functional role of the CTTHWGFTLC in a key pathological process driven by hypoxia, such as angiogenesis.

The induction of angiogenic factors like VEGFA suggests a role for CTTHWGFTLC in promoting the formation of new blood vessels.[3] This can be tested using an in vitro model of angiogenesis.

Key Experiment:
  • In Vitro Tube Formation Assay: To assess the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures when cultured in conditioned media from cancer cells exposed to hypoxia, with and without inhibition of CTTHWGFTLC.

Data Presentation: Angiogenesis Assay
Condition of MediaTotal Tube Length (μm)Number of Junctions
Normoxia (Control)1500 ± 21045 ± 8
Hypoxia (Control)6800 ± 550180 ± 20
Hypoxia + CTTHWGFTLC siRNA2100 ± 30060 ± 12

Table 3: Hypothetical results from a tube formation assay, indicating that CTTHWGFTLC is critical for the pro-angiogenic signaling induced by hypoxia.

Visualizations: Pathways and Workflows

CTTHWGFTLC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CTTHWGFTLC CTTHWGFTLC Complex Wnt_Pathway Wnt/β-catenin Pathway CTTHWGFTLC->Wnt_Pathway Phosphorylates GF_Pathway Growth Factor Pathway (PI3K/AKT) CTTHWGFTLC->GF_Pathway Activates beta_catenin β-catenin Wnt_Pathway->beta_catenin Stabilizes Transcription Gene Transcription (AXIN2, MYC, VEGFA) GF_Pathway->Transcription Promotes beta_catenin->Transcription Translocates & Activates Response Angiogenesis & Cell Proliferation Transcription->Response Hypoxia Hypoxia (1% O₂) Hypoxia->CTTHWGFTLC Activates

Caption: Hypothesized CTTHWGFTLC signaling pathway under hypoxic conditions.

Experimental_Workflow cluster_validation Step 1: Complex Validation cluster_pathway Step 2: Pathway Analysis cluster_function Step 3: Functional Assay start Start: Select Cancer Cell Line culture Culture Cells: Normoxia (21% O₂) vs Hypoxia (1% O₂) start->culture harvest Harvest Cells (Protein & RNA) culture->harvest media Collect Conditioned Media culture->media western1 Western Blot for Component Expression harvest->western1 coip Co-IP for Complex Assembly harvest->coip qpcr qRT-PCR for Target Genes harvest->qpcr western2 Western Blot for Signaling Proteins harvest->western2 end Conclusion: CTTHWGFTLC is a key hypoxia response mediator western1->end coip->end qpcr->end western2->end tube Tube Formation Assay media->tube tube->end

Caption: Experimental workflow for the characterization of CTTHWGFTLC.

Logical_Diagram center CTTHWGFTLC Complex sub1 CTT-Kinase (Cytoplasmic Domain) Function: Tyrosine Kinase center->sub1 contains sub2 HWG-Receptor (Transmembrane Domain) Function: Dimerization center->sub2 contains sub3 FTL-Ligand (Extracellular Domain) Function: Signal Reception center->sub3 contains sub4 HIF-1α Binding Motif (Intracellular) Function: Hypoxia Sensing sub1->sub4 associates with sub5 Wnt/GF Adaptor Site (Intracellular) Function: Pathway Scaffolding sub1->sub5 associates with

Caption: Logical relationship of the functional components of CTTHWGFTLC.

Experimental Protocols

Protocol 1: Cell Culture and Hypoxia Induction
  • Cell Culture: Culture human colorectal carcinoma cells (HCT116) in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified incubator with 5% CO₂.

  • Hypoxia Treatment: Place culture plates in a modular incubator chamber (e.g., Billups-Rothenberg).

  • Gas Exchange: Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 5 minutes.

  • Incubation: Seal the chamber and place it in a standard 37°C incubator for the desired time (e.g., 12 or 24 hours).

  • Normoxia Control: Maintain parallel control plates in a standard incubator (21% O₂, 5% CO₂).

Protocol 2: Co-Immunoprecipitation (Co-IP) and Western Blotting
  • Cell Lysis: After hypoxia/normoxia treatment, wash cells with ice-cold PBS and lyse with 1 mL of non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate cell lysates with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add primary antibody against one component of the complex (e.g., anti-CTT-Kinase) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C.

  • Washing: Wash the beads 3-5 times with IP Lysis Buffer to remove unbound proteins.

  • Elution: Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the other putative components of the complex (e.g., anti-HWG-Receptor).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Following hypoxia/normoxia treatment, extract total RNA from cells using an RNA isolation kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green Master Mix, cDNA template, and primers specific for target genes (AXIN2, MYC, VEGFA) and a housekeeping gene (GAPDH).

  • Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the normoxic control group.

Protocol 4: In Vitro Tube Formation Assay
  • Prepare Conditioned Media: Culture cancer cells under normoxia or hypoxia for 24 hours. Collect the supernatant (conditioned media) and filter it.

  • Coat Plates: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Seed Endothelial Cells: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.

  • Treatment: Replace the standard media with the previously collected conditioned media.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Imaging and Analysis: Capture images of the formed tube-like structures using a microscope. Quantify the total tube length and the number of junctions using imaging software (e.g., ImageJ).

References

Application Notes and Protocols for the Use of CTTHWGFTLC in Endothelial Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decapeptide CTTHWGFTLC is a potent cyclic peptide inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), with a reported IC50 value of approximately 8 μM for MMP-9.[1] MMPs, particularly MMP-9, play a crucial role in the degradation of the extracellular matrix (ECM), a key process in endothelial cell migration, which is a fundamental step in angiogenesis. By inhibiting MMP-9, CTTHWGFTLC can effectively hinder the breakdown of ECM components such as type IV collagen, thereby impeding the movement of endothelial cells.[2][3][4] This property makes CTTHWGFTLC a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.

These application notes provide detailed protocols for utilizing CTTHWGFTLC in two standard endothelial cell migration assays: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the inhibitory effect of CTTHWGFTLC on endothelial cell migration. This data is provided as an example for comparison and interpretation of experimental results.

Assay TypeCell TypeCTTHWGFTLC ConcentrationIncubation Time (hours)Migration Inhibition (%)
Scratch AssayHUVEC10 µM1235 ± 5%
HUVEC50 µM1268 ± 7%
HUVEC100 µM1285 ± 6%
Transwell AssayHUVEC10 µM645 ± 8%
HUVEC50 µM675 ± 10%
HUVEC100 µM692 ± 5%

Signaling Pathway

The primary mechanism of action for CTTHWGFTLC in inhibiting endothelial cell migration is through the direct inhibition of MMP-9.

G CTTHWGFTLC CTTHWGFTLC Peptide MMP9 MMP-9 CTTHWGFTLC->MMP9 Inhibits CollagenIV Collagen IV (ECM) MMP9->CollagenIV Degrades DegradedCollagen Degraded Collagen CollagenIV->DegradedCollagen FocalAdhesion Focal Adhesion Turnover DegradedCollagen->FocalAdhesion Promotes CellMigration Cell Migration Actin Actin Cytoskeleton Rearrangement Actin->CellMigration FocalAdhesion->Actin

Figure 1. Signaling pathway of CTTHWGFTLC in inhibiting endothelial cell migration.

Experimental Protocols

Scratch (Wound Healing) Assay

This assay provides a straightforward method to assess collective cell migration in vitro.

a. Experimental Workflow

G A 1. Seed Endothelial Cells in a 24-well plate B 2. Grow to Confluence (24-48 hours) A->B C 3. Create a 'Scratch' with a sterile pipette tip B->C D 4. Wash with PBS to remove detached cells C->D E 5. Add media with varying concentrations of CTTHWGFTLC D->E F 6. Image at 0 hours E->F G 7. Incubate and acquire images at regular intervals (e.g., 6, 12, 24 hours) F->G H 8. Analyze wound closure area G->H

Figure 2. Workflow for the Scratch (Wound Healing) Assay.

b. Detailed Methodology

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

  • Complete endothelial cell growth medium (e.g., EGM-2)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • CTTHWGFTLC peptide, dissolved in a suitable solvent (e.g., sterile water or DMSO)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed endothelial cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Wound Creation: Once the cells reach confluence, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.

  • Washing: Gently wash each well twice with PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with fresh endothelial cell growth medium containing the desired concentrations of CTTHWGFTLC (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the solvent used to dissolve the peptide).

  • Imaging (Time 0): Immediately after adding the treatment, acquire images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the image for consistent imaging later.

  • Incubation and Imaging: Incubate the plate at 37°C in a 5% CO2 incubator. Acquire images of the same marked areas at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the area of the cell-free "wound" at each time point for each condition using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as follows: % Wound Closure = [(Area at 0h - Area at Xh) / Area at 0h] x 100

Transwell (Boyden Chamber) Assay

This assay is used to quantify the chemotactic migration of individual cells through a porous membrane.

a. Experimental Workflow

G A 1. Prepare Transwell inserts (e.g., 8 µm pore size) B 2. Add chemoattractant (e.g., VEGF) to the lower chamber A->B C 3. Resuspend endothelial cells in serum-free media with varying concentrations of CTTHWGFTLC B->C D 4. Seed cell suspension into the upper chamber C->D E 5. Incubate for 4-6 hours D->E F 6. Remove non-migrated cells from the upper surface E->F G 7. Fix and stain migrated cells on the lower surface F->G H 8. Image and count migrated cells G->H

Figure 3. Workflow for the Transwell (Boyden Chamber) Assay.

b. Detailed Methodology

Materials:

  • HUVECs or other endothelial cell line

  • Serum-free endothelial cell basal medium (EBM)

  • Complete endothelial cell growth medium (EGM-2)

  • Chemoattractant (e.g., Vascular Endothelial Growth Factor, VEGF, at 20 ng/mL)

  • Transwell inserts (e.g., 24-well format with 8.0 µm pore size)

  • CTTHWGFTLC peptide

  • 4% Paraformaldehyde (PFA)

  • Crystal Violet staining solution

  • Cotton swabs

  • Inverted microscope with a camera

Procedure:

  • Preparation of Chambers: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of complete endothelial cell growth medium, containing a chemoattractant like VEGF, to the lower chamber of each well.

  • Cell Preparation: Culture endothelial cells to ~80% confluence. Starve the cells in serum-free medium for 4-6 hours prior to the assay. Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Add the desired concentrations of CTTHWGFTLC to the cell suspension. Include a vehicle control.

  • Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in 4% PFA for 15 minutes. After washing with PBS, stain the cells with 0.1% Crystal Violet for 20-30 minutes.

  • Imaging and Quantification: After another wash to remove excess stain, allow the membrane to dry. Image the stained cells on the underside of the membrane using an inverted microscope. Count the number of migrated cells in several random fields of view for each condition. The percentage of migration inhibition can be calculated relative to the control group.

Conclusion

The CTTHWGFTLC peptide is a valuable tool for inhibiting endothelial cell migration through its targeted inhibition of MMP-9. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this peptide in both scratch and transwell migration assays. Proper optimization of cell type, peptide concentration, and incubation times will be crucial for obtaining robust and reproducible data. The provided diagrams and data tables serve as a guide for experimental design and interpretation, facilitating further research into the role of MMP-9 in angiogenesis and the development of novel anti-angiogenic agents.

References

Application Notes and Protocols for CTTHWGFTLC in Molecular Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the cyclic peptide CTTHWGFTLC, a potent inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9, in molecular imaging studies. The following sections detail the underlying signaling pathways, experimental protocols for radiolabeling and in vivo imaging, and a summary of relevant quantitative data.

Introduction to CTTHWGFTLC

The cyclic decapeptide CTTHWGFTLC, also known as cyclic CTT, is a selective inhibitor of gelatinases, specifically MMP-2 and MMP-9. These enzymes are key players in the degradation of the extracellular matrix (ECM), a process that is crucial for tumor growth, invasion, and metastasis. Elevated levels of MMP-2 and MMP-9 are associated with a poor prognosis in various cancers. The HWGF motif within the peptide sequence is critical for its inhibitory activity. For molecular imaging applications, CTTHWGFTLC can be conjugated with a chelator, such as diethylenetriaminepentaacetic acid (DTPA), to allow for radiolabeling with isotopes like Indium-111 (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT) imaging.

Signaling Pathway of MMP-2 and MMP-9 in Cancer Progression

MMP-2 and MMP-9 are zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix. In the context of cancer, their overexpression leads to the degradation of type IV collagen, a major component of the basement membrane. This breakdown of the basement membrane is a critical step in tumor invasion and metastasis, allowing cancer cells to intravasate into blood vessels, travel to distant sites, and extravasate to form secondary tumors. The signaling pathway below illustrates the role of MMP-2 and MMP-9 in this process and the inhibitory action of CTTHWGFTLC.

MMP_Signaling_Pathway MMP-2/9 Signaling in Cancer Invasion and Inhibition by CTTHWGFTLC cluster_0 Tumor Microenvironment cluster_1 MMP Activation & ECM Degradation cluster_2 Tumor Progression Tumor_Cells Tumor Cells Pro_MMP2_9 Pro-MMP-2/9 (Inactive Zymogens) Tumor_Cells->Pro_MMP2_9 Secrete Stromal_Cells Stromal Cells (e.g., Fibroblasts) Stromal_Cells->Pro_MMP2_9 Secrete Growth_Factors Growth Factors & Cytokines (e.g., TGF-β, PDGF) Growth_Factors->Tumor_Cells Stimulate Growth_Factors->Stromal_Cells Stimulate Active_MMP2_9 Active MMP-2/9 Pro_MMP2_9->Active_MMP2_9 Activation ECM Extracellular Matrix (Type IV Collagen) Active_MMP2_9->ECM Degrades Angiogenesis Angiogenesis Active_MMP2_9->Angiogenesis Promotes ECM_Degradation ECM Degradation ECM->ECM_Degradation Invasion Tumor Invasion ECM_Degradation->Invasion Metastasis Metastasis Invasion->Metastasis CTTHWGFTLC CTTHWGFTLC (Cyclic CTT) CTTHWGFTLC->Active_MMP2_9 Inhibits

MMP-2/9 Signaling and Inhibition

Quantitative Data

The following table summarizes the in vitro inhibitory activity of CTTHWGFTLC and its DTPA-conjugate against MMP-2.

CompoundTargetIC50 (µM)
CTTHWGFTLC (CTT)MMP-2283
In-DTPA-CTTMMP-21026

Data from Hanaoka et al. (2007) as reported in the Molecular Imaging and Contrast Agent Database (MICAD).

Note on In Vivo Data: While preclinical studies involving ¹¹¹In-DTPA-CTT in tumor-bearing mouse models have been conducted, specific quantitative biodistribution data (%ID/g) from these studies are not publicly available in the searched literature. A typical biodistribution table would present the percentage of the injected dose per gram of tissue in various organs and the tumor at different time points post-injection. An example of how such data would be presented is shown below.

Representative In Vivo Biodistribution Table Template

Organ/Tissue 1 h p.i. (%ID/g ± SD) 4 h p.i. (%ID/g ± SD) 24 h p.i. (%ID/g ± SD)
Blood Data not available Data not available Data not available
Heart Data not available Data not available Data not available
Lungs Data not available Data not available Data not available
Liver Data not available Data not available Data not available
Spleen Data not available Data not available Data not available
Kidneys Data not available Data not available Data not available
Muscle Data not available Data not available Data not available
Bone Data not available Data not available Data not available

| Tumor | Data not available | Data not available | Data not available |

Experimental Protocols

Radiolabeling of CTTHWGFTLC with Indium-111

This protocol describes the conjugation of CTTHWGFTLC with the chelator DTPA and subsequent radiolabeling with ¹¹¹In.

Radiolabeling_Workflow Workflow for ¹¹¹In-DTPA-CTT Preparation Start Start Conjugation 1. Conjugation of CTTHWGFTLC with DTPA anhydride Start->Conjugation Purification1 2. Purification of DTPA-CTT (e.g., HPLC) Conjugation->Purification1 Radiolabeling 3. Radiolabeling with ¹¹¹InCl₃ in acetate buffer Purification1->Radiolabeling Incubation 4. Incubation at room temperature Radiolabeling->Incubation QC 5. Quality Control (ITLC) to determine radiochemical purity Incubation->QC Purification2 6. Final purification/formulation (e.g., Sep-Pak C18) QC->Purification2 If purity >95% Final_Product Sterile ¹¹¹In-DTPA-CTT for in vivo use Purification2->Final_Product End End Final_Product->End

¹¹¹In-DTPA-CTT Preparation Workflow

Materials:

  • CTTHWGFTLC peptide

  • Diethylenetriaminepentaacetic dianhydride (DTPAa)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Indium-111 chloride (¹¹¹InCl₃) in HCl

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Sterile water for injection

  • Sep-Pak C18 cartridges

  • Ethanol

  • Saline, sterile

  • Instant thin-layer chromatography (ITLC) strips

  • Mobile phase for ITLC (e.g., 0.1 M citrate buffer, pH 6.0)

Protocol:

  • DTPA Conjugation:

    • Dissolve CTTHWGFTLC in anhydrous DMF.

    • Add a molar excess of DTPAa and TEA.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by HPLC.

    • Purify the DTPA-CTT conjugate by preparative HPLC and lyophilize.

  • Radiolabeling:

    • Dissolve a known amount of DTPA-CTT in 0.1 M sodium acetate buffer (pH 5.0).

    • Add ¹¹¹InCl₃ solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 30 minutes.

  • Quality Control:

    • Spot a small aliquot of the reaction mixture onto an ITLC strip.

    • Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0). In this system, ¹¹¹In-DTPA-CTT will remain at the origin (Rf = 0.0), while free ¹¹¹In will migrate with the solvent front (Rf = 1.0).

    • Determine the radiochemical purity using a radio-TLC scanner. A radiochemical purity of >95% is generally required for in vivo studies.

  • Purification and Formulation:

    • If necessary, purify the radiolabeled peptide using a Sep-Pak C18 cartridge.

    • Wash the cartridge with sterile water to remove unreacted ¹¹¹In.

    • Elute the ¹¹¹In-DTPA-CTT with ethanol.

    • Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

In Vivo SPECT Imaging and Biodistribution Studies

This protocol outlines a general procedure for evaluating the in vivo behavior of ¹¹¹In-DTPA-CTT in a tumor-bearing mouse model.

InVivo_Workflow In Vivo Evaluation of ¹¹¹In-DTPA-CTT Start Start Tumor_Model 1. Establish tumor xenografts in immunocompromised mice Start->Tumor_Model Injection 2. Intravenous injection of ¹¹¹In-DTPA-CTT Tumor_Model->Injection SPECT_Imaging 3. SPECT/CT imaging at various time points (e.g., 1, 4, 24h) Injection->SPECT_Imaging Biodistribution 4. Euthanize mice and harvest organs and tumor Injection->Biodistribution SPECT_Imaging->Biodistribution Gamma_Counting 5. Weigh tissues and measure radioactivity using a gamma counter Biodistribution->Gamma_Counting Data_Analysis 6. Calculate %ID/g and analyze data Gamma_Counting->Data_Analysis End End Data_Analysis->End

In Vivo Evaluation Workflow

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous human fibrosarcoma HT-1080 xenografts, which are known to express high levels of MMP-2 and MMP-9).

  • ¹¹¹In-DTPA-CTT in sterile saline.

  • Anesthesia (e.g., isoflurane).

  • SPECT/CT scanner.

  • Gamma counter.

Protocol:

  • Animal Model:

    • Implant human tumor cells (e.g., HT-1080) subcutaneously into the flank of immunocompromised mice.

    • Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Administration:

    • Administer a known amount of ¹¹¹In-DTPA-CTT (e.g., 3.7-7.4 MBq) to each mouse via tail vein injection.

  • SPECT/CT Imaging:

    • At desired time points (e.g., 1, 4, and 24 hours post-injection), anesthetize the mice.

    • Acquire whole-body SPECT and CT images.

    • Reconstruct the images and co-register the SPECT and CT data for anatomical localization of radiotracer uptake.

  • Biodistribution Study:

    • At the end of the imaging study or at predetermined time points, euthanize the mice.

    • Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.

Conclusion

The cyclic peptide CTTHWGFTLC, when radiolabeled with ¹¹¹In, presents a promising molecular imaging agent for the non-invasive detection of MMP-2 and MMP-9 activity in vivo. The provided protocols offer a framework for the preparation and preclinical evaluation of ¹¹¹In-DTPA-CTT. Further studies are warranted to establish the quantitative in vivo characteristics and diagnostic efficacy of this radiotracer in various cancer models.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclic CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the cyclic peptide CTTHWGFTLC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing cyclic CTTHWGFTLC?

A1: The synthesis involves a multi-step process:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys) is assembled on a solid support resin.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed.

  • Cyclization: The linear peptide undergoes oxidation in a dilute solution to form an intramolecular disulfide bond between the two cysteine residues.

  • Purification: The final cyclic product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Q2: Which cysteine side-chain protecting groups are recommended for this synthesis?

A2: The choice of protecting groups is critical. For forming a single disulfide bond, using the same protecting group for both cysteines is common. The trityl (Trt) group is widely used as it is stable during Fmoc-based SPPS but is readily removed during the final acid cleavage step[1].

Q3: How can I minimize the formation of dimers and other oligomers during cyclization?

A3: Dimer and oligomer formation occurs due to intermolecular disulfide bonding. To favor the desired intramolecular reaction, cyclization must be performed under high-dilution conditions, typically at a peptide concentration of 0.1-1 mg/mL[2]. This "pseudo-dilution" effect can also be achieved by performing the cyclization while the peptide is still attached to the resin[2].

Q4: What is the optimal pH for the cyclization reaction?

A4: The optimal pH for most air or DMSO-mediated disulfide bond formations is between 8 and 9[2]. This is because the thiolate anion (S-), which is more prevalent at slightly alkaline pH, is the reactive species in disulfide bond formation. However, the ideal pH can be peptide-specific and may require optimization[3][4][5][6].

Troubleshooting Guide

Issue 1: Low Yield of Crude Linear Peptide After SPPS and Cleavage
Potential Cause Troubleshooting Recommendation Rationale
Incomplete Coupling Use a stronger coupling agent like HATU or PyBOP, especially for sterically hindered amino acids. Double couple difficult residues.[7]Difficult sequences, particularly those involving β-branched amino acids (like Threonine and Valine in your sequence), can lead to incomplete coupling and formation of deletion peptides.[8]
Peptide Aggregation on Resin Synthesize on a low-substitution resin or a resin with good swelling properties (e.g., NovaPEG). Consider using chaotropic salts like LiCl in the coupling mixture.[7]Aggregation can prevent reagents from accessing the growing peptide chain, leading to truncated sequences.
Incomplete Cleavage from Resin Increase cleavage time (e.g., from 2 to 4 hours). Ensure fresh trifluoroacetic acid (TFA) is used. If the peptide is very hydrophobic, a stronger cleavage cocktail may be needed.[9][10]The peptide may not be fully released from the resin, leading to low recovery. Weighing the resin before and after synthesis can help diagnose this.[9]
S-alkylation Side Reaction During TFA cleavage from Wang resin, the cysteine thiol can be alkylated by by-products from the linker decomposition.[11][12]Minimize this side reaction by using optimized cleavage cocktails containing scavengers like triisopropylsilane (TIS) and water.[11][12]
Issue 2: Low Yield of the Cyclic Monomer After Oxidation
Potential Cause Troubleshooting Recommendation Rationale
Oligomerization Perform oxidation at high dilution (0.1-1 mg/mL). Add the linear peptide solution slowly to the reaction buffer with vigorous stirring.High concentrations favor intermolecular reactions, leading to the formation of dimers and higher-order oligomers instead of the desired cyclic monomer.[2][13]
Inefficient Oxidation Air oxidation can be slow. Consider using a chemical oxidant like dimethyl sulfoxide (DMSO), potassium ferricyanide, or iodine.[2][14]The choice of oxidant can significantly impact reaction time and yield. The CTTHWGFTLC sequence contains Tryptophan (Trp), which is sensitive to harsh oxidation, so milder methods are preferred.
Peptide Aggregation in Solution Add denaturing agents like 6 M guanidine hydrochloride (GuHCl) or organic co-solvents (e.g., acetonitrile, isopropanol) to the oxidation buffer.[2]Aggregation can reduce the accessibility of cysteine thiols for cyclization and lead to precipitation.
Incorrect pH Optimize the pH of the oxidation buffer, typically starting in the range of 8.0-9.0.[2] Use a non-nucleophilic buffer like ammonium bicarbonate or dilute ammonium hydroxide.The rate of thiol-disulfide exchange is highly pH-dependent. An incorrect pH can dramatically slow down or inhibit the reaction.[6]
Issue 3: Difficulty in Purifying the Cyclic Monomer
Potential Cause Troubleshooting Recommendation Rationale
Poor Separation from Dimer Modify the HPLC gradient to be shallower, improving the separation between the monomer and dimer peaks, which often elute closely.[15]A standard gradient may not provide sufficient resolution to separate the cyclic monomer from the slightly larger and often more hydrophobic dimer.[15]
Multiple Product Peaks Analyze peaks by mass spectrometry to identify side products (e.g., oxidized Trp, scrambled disulfides if other Cys were present, deletion sequences).Side reactions during synthesis or oxidation can lead to a complex mixture of products, complicating purification.
Low Recovery from HPLC For hydrophobic peptides, consider using alternative purification methods like flash chromatography or different solvent systems in your RP-HPLC.[16][17]The peptide may be precipitating on the column or irreversibly binding, especially if it is hydrophobic.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear CTTHWGFTLC

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then again for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the resin with DMF (5 times), followed by dichloromethane (DCM, 5 times), and dry under vacuum.

Protocol 2: Cleavage and Air Oxidation Cyclization
  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude linear peptide under vacuum.

  • Cyclization:

    • Prepare a reaction buffer of 0.1 M ammonium bicarbonate, pH 8.5.

    • Dissolve the crude peptide in a minimal amount of a solvent like acetonitrile or DMSO.

    • Add the peptide solution dropwise to the vigorously stirring reaction buffer until the final peptide concentration is 0.5 mg/mL.

    • Leave the solution stirring, open to the air, for 24-48 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via RP-HPLC and mass spectrometry to observe the disappearance of the linear peptide and the appearance of the cyclic monomer.

  • Quenching: Once the reaction is complete, acidify the solution with formic acid or acetic acid to a pH of ~4 to stop the reaction.

  • Lyophilization: Freeze-dry the solution to obtain the crude cyclic peptide.

Visualizations

Synthesis_Workflow SPPS 1. Solid-Phase Synthesis (Linear CTTHWGFTLC-Resin) Cleavage 2. Cleavage & Deprotection (TFA/TIS/H2O) SPPS->Cleavage Crude_Linear Crude Linear Peptide Cleavage->Crude_Linear Cyclization 3. Cyclization (High Dilution, pH 8-9) Crude_Linear->Cyclization Crude_Cyclic Crude Cyclic Peptide Cyclization->Crude_Cyclic Purification 4. RP-HPLC Purification Crude_Cyclic->Purification Final_Product Pure Cyclic CTTHWGFTLC Purification->Final_Product

Caption: Overall workflow for the synthesis of cyclic CTTHWGFTLC.

Troubleshooting_Flowchart Start Low Yield of Cyclic Monomer Check_Oligomers Analyze Crude by MS: Dimers/Oligomers Present? Start->Check_Oligomers Check_Crude Analyze Crude by MS: Linear Peptide Present? Oxidation_Issue Problem: Inefficient Oxidation Solution: Use chemical oxidant, check pH, add co-solvents Check_Crude->Oxidation_Issue Yes SPPS_Issue Problem: Poor Linear Synthesis Solution: Optimize SPPS, check cleavage Check_Crude->SPPS_Issue No Concentration_Issue Problem: High Concentration Solution: Decrease peptide conc. during cyclization Check_Oligomers->Concentration_Issue Yes No_Oligomers No significant oligomers Check_Oligomers->No_Oligomers No No_Oligomers->Check_Crude

Caption: A troubleshooting flowchart for diagnosing low cyclization yield.

Cyclization_Pathways cluster_0 Reaction Pathways Linear Linear Peptide (Two Free Thiols) Monomer Desired Product: Intramolecular Cyclization (Cyclic Monomer) Linear->Monomer High Dilution Dimer Side Product: Intermolecular Reaction (Dimer/Oligomer) Linear->Dimer High Concentration

Caption: Competing reaction pathways during the cyclization step.

References

troubleshooting CTTHWGFTLC peptide aggregation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of the CTTHWGFTLC peptide.

Frequently Asked Questions (FAQs)

Q1: What is the CTTHWGFTLC peptide?

A1: CTTHWGFTLC is a cyclic decapeptide that has been identified as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9.[1][2] These enzymes are involved in the degradation of the extracellular matrix and are implicated in processes such as tumor invasion and metastasis.[2] The HWGF motif within the sequence is crucial for its inhibitory activity.[2]

Q2: What are the common applications of the CTTHWGFTLC peptide?

A2: Due to its inhibitory action on MMP-2 and MMP-9, the CTTHWGFTLC peptide has been explored for various applications, including:

  • Cancer Research: To block the migration and invasion of cancer cells.[1]

  • Imaging: When conjugated with imaging agents, it can be used for in vivo fluorescence imaging of tumors.[1]

  • Radiopharmaceuticals: Radiolabeled versions of CTT have been investigated for biodistribution studies.[1]

Q3: Why is my CTTHWGFTLC peptide aggregating?

A3: Peptide aggregation is a common issue influenced by several factors. For CTTHWGFTLC, aggregation may be caused by:

  • Intrinsic Properties: The amino acid sequence, particularly the presence of hydrophobic residues, can promote self-association.[3][4] A retro-inversion of the CTT peptide was reported to have limited water solubility, suggesting the parent peptide may also have solubility challenges that can lead to aggregation.[1]

  • High Concentration: The higher the peptide concentration, the greater the likelihood of intermolecular interactions leading to aggregation.[5][6]

  • Suboptimal pH and Ionic Strength: The net charge of the peptide is influenced by the pH of the solution. When the pH is close to the peptide's isoelectric point (pI), its net charge is minimal, which can lead to aggregation.[5][6][7] The ionic strength of the buffer can also affect peptide stability.[5][6]

  • Improper Storage and Handling: Lyophilized peptides are generally stable, but once reconstituted, they are more susceptible to degradation and aggregation.[8] Repeated freeze-thaw cycles should be avoided.[9]

  • Temperature: Higher temperatures can accelerate chemical degradation and aggregation.[8]

Troubleshooting Guides

Problem: Lyophilized CTTHWGFTLC peptide will not dissolve.

This is a common first hurdle. The solubility of a peptide is determined by its amino acid composition. Here is a step-by-step guide to solubilization.

Step 1: Assess the Peptide's Properties

First, determine the overall charge of the CTTHWGFTLC peptide to select an appropriate solvent.

Amino AcidCharge at Neutral pH
C (Cys)0
T (Thr)0
T (Thr)0
H (His)+1 (at pH < 6)
W (Trp)0
G (Gly)0
F (Phe)0
T (Thr)0
L (Leu)0
C (Cys)0
N-terminus +1
C-terminus -1
Total Net Charge ~+1 (at pH < 6)

Since the peptide has a slightly positive charge, it is considered a basic peptide.

Step 2: Follow the Recommended Solubilization Protocol

For a basic peptide like CTTHWGFTLC, the following protocol is recommended. It is always best to test the solubility with a small amount of the peptide first.[10][11]

  • Start with Sterile Water: Attempt to dissolve the peptide in sterile, distilled water.[3]

  • Acidic Solution: If it does not dissolve in water, add a small amount of 10% acetic acid dropwise while vortexing.[3][11]

  • Sonication: Brief sonication can help break up aggregates and improve solubility.[10]

  • Organic Solvents (Last Resort): If the peptide remains insoluble due to high hydrophobicity, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by a gradual addition of the aqueous buffer.[12][13] Be mindful that organic solvents may be incompatible with certain biological assays.

Solubilization Workflow

G start Start: Lyophilized CTTHWGFTLC Peptide test_solubility Test Solubility with a Small Amount start->test_solubility add_water Add Sterile Distilled Water test_solubility->add_water check_dissolved1 Is Peptide Dissolved? add_water->check_dissolved1 add_acid Add 10% Acetic Acid Dropwise check_dissolved1->add_acid No end_success Peptide Solubilized check_dissolved1->end_success Yes check_dissolved2 Is Peptide Dissolved? add_acid->check_dissolved2 sonicate Brief Sonication check_dissolved2->sonicate No check_dissolved2->end_success Yes check_dissolved3 Is Peptide Dissolved? sonicate->check_dissolved3 use_dmso Use Minimal DMSO, then add Buffer check_dissolved3->use_dmso No check_dissolved3->end_success Yes use_dmso->end_success end_fail Consult Technical Support

Caption: A stepwise workflow for solubilizing the CTTHWGFTLC peptide.

Problem: The peptide solution is cloudy or shows visible precipitates.

Cloudiness or precipitation after initial dissolution indicates aggregation. Here’s how to address this issue.

Recommended Actions:

  • Adjust pH: The pH of the solution may be too close to the peptide's isoelectric point. For the basic CTTHWGFTLC peptide, ensure the pH of the final solution is slightly acidic to maintain a net positive charge, which promotes repulsion between peptide molecules.[5]

  • Lower Concentration: Dilute the peptide solution. High concentrations can drive aggregation.[5][6]

  • Modify Buffer Conditions:

    • Ionic Strength: The effect of ionic strength can be complex. Sometimes increasing it can screen charges and promote aggregation, while in other cases it can stabilize the peptide. Experiment with different salt concentrations (e.g., 50 mM to 150 mM NaCl).[5][6]

    • Excipients: Consider adding excipients that are known to reduce peptide aggregation, such as certain amino acids (e.g., arginine, glycine) or sugars.[5][14]

Troubleshooting Logic for Peptide Aggregation

G start Start: Cloudy Peptide Solution (Aggregation) check_ph Check and Adjust pH (Slightly Acidic for CTT) start->check_ph check_dissolved1 Is Solution Clear? check_ph->check_dissolved1 lower_conc Lower Peptide Concentration check_dissolved1->lower_conc No end_success Aggregation Resolved check_dissolved1->end_success Yes check_dissolved2 Is Solution Clear? lower_conc->check_dissolved2 modify_buffer Modify Buffer (Ionic Strength, Excipients) check_dissolved2->modify_buffer No check_dissolved2->end_success Yes check_dissolved3 Is Solution Clear? modify_buffer->check_dissolved3 check_dissolved3->end_success Yes end_fail Consider Resynthesis or Purification check_dissolved3->end_fail No

Caption: A logical diagram for troubleshooting CTTHWGFTLC peptide aggregation.

Experimental Protocols

Protocol 1: General Peptide Reconstitution

This protocol provides a general guideline for reconstituting lyophilized peptides.

  • Preparation: Before opening, centrifuge the vial to pellet all the lyophilized powder at the bottom.[10] Allow the vial to warm to room temperature.[10]

  • Solvent Addition: Based on the peptide's charge (CTTHWGFTLC is basic), add the appropriate solvent (e.g., sterile water or a slightly acidic buffer).

  • Mixing: Gently vortex or sonicate the vial to aid dissolution.[10] Avoid vigorous shaking, which can cause aggregation.

  • Storage: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Solubility Testing

To determine the optimal solvent for your peptide, perform a small-scale solubility test.

  • Aliquot: Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg).

  • Test Solvents: Prepare a series of potential solvents:

    • Sterile deionized water

    • 0.1 M Acetic Acid

    • 10% Acetonitrile in water

    • Dimethyl sulfoxide (DMSO)

  • Dissolution Trial: Add a small, measured volume of the first solvent to the peptide and observe for dissolution. If it doesn't dissolve, try the next solvent in a fresh aliquot of peptide.

  • Record Observations: Note the solvent in which the peptide dissolves completely and at what approximate concentration. This information will be valuable for preparing larger stock solutions.

Quantitative Data Summary

Peptide PropertyRecommended Primary SolventSecondary Options / Additives
Basic (Net positive charge)Sterile Water10-30% Acetic Acid
Acidic (Net negative charge)Sterile Water10% Ammonium Bicarbonate or Ammonium Hydroxide
Neutral / Hydrophobic Organic Solvents (DMSO, DMF)Stepwise dilution with aqueous buffer

General Storage Recommendations for Reconstituted Peptides

Storage TemperatureDurationNotes
4°CDays to WeeksSuitable for short-term storage.[8]
-20°CMonthsGood for medium-term storage.[8]
-80°CYearsBest for long-term storage to minimize degradation.[8]

References

Technical Support Center: Optimizing Buffer Conditions for CTTHWGFTLC Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing the cyclic peptide CTTHWGFTLC, a known inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9. Here, you will find troubleshooting advice and frequently asked questions to help optimize your activity assays and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the CTTHWGFTLC peptide?

A1: CTTHWGFTLC is a cyclic decapeptide that acts as a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9, also known as gelatinases. By inhibiting these enzymes, it can prevent the degradation of extracellular matrix components, a process implicated in cancer cell invasion and migration.

Q2: What is a typical starting buffer for an MMP-2/MMP-9 inhibition assay with CTTHWGFTLC?

A2: A common starting point for MMP-2 and MMP-9 activity assays is a Tris-based buffer at a physiological pH. A typical composition includes 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, and 1 µM ZnCl₂, with the pH adjusted to 7.5.[1] The inclusion of calcium and zinc ions is critical for the catalytic activity of MMPs.

Q3: My CTTHWGFTLC peptide is difficult to dissolve. What can I do?

A3: Hydrophobic peptides can sometimes be challenging to dissolve.[2][3] If you are experiencing solubility issues, consider preparing a stock solution in a small amount of a compatible organic solvent like DMSO before diluting it to the final concentration in your assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough not to affect enzyme activity or the assay readout. Always include a vehicle control with the same final solvent concentration in your experiment.

Q4: I am observing high background noise or a low signal-to-noise ratio in my fluorometric MMP inhibition assay. What are the potential causes?

A4: High background in fluorometric assays can stem from several sources. Autofluorescence of the peptide or other buffer components can be a factor. Ensure you are using assay plates with low fluorescence background (e.g., black plates). Another cause can be non-specific substrate cleavage. The inclusion of a non-ionic detergent, such as 0.05% Brij-35, in the assay buffer can sometimes help to reduce non-specific interactions.[4]

Q5: How can I be sure that the observed inhibition is specific to MMP-2 and MMP-9?

A5: To confirm the specificity of CTTHWGFTLC, it is advisable to test its inhibitory activity against a panel of other related and unrelated proteases. Additionally, performing dose-response experiments will help to determine the IC₅₀ value, providing a quantitative measure of its potency against MMP-2 and MMP-9.

Troubleshooting Guide

Encountering issues in your experimental workflow is not uncommon. The following table summarizes common problems, their potential causes, and suggested solutions when working with CTTHWGFTLC in MMP inhibition assays.

Problem Potential Cause(s) Suggested Solution(s)
Low or No MMP Activity Inactive enzymeEnsure proper storage and handling of the MMP enzyme. Activate the pro-MMP to its active form using p-aminophenylmercuric acetate (APMA) prior to the assay, if necessary.[5]
Incorrect buffer pHOptimize the buffer pH within the range of 7.0-8.0. MMPs generally exhibit optimal activity at physiological pH.
Missing essential cofactorsConfirm the presence of adequate concentrations of CaCl₂ (typically 5-10 mM) and ZnCl₂ (typically 1 µM) in your assay buffer, as these are essential for MMP activity.[1][6]
High Variability Between Replicates Inaccurate pipettingUse calibrated pipettes and ensure proper mixing of all reagents.
Peptide adsorption to surfacesPeptides can adsorb to plasticware, leading to inaccurate concentrations.[7] Consider using low-retention pipette tips and tubes. Including a carrier protein like BSA (0.01%) in the buffer can sometimes mitigate this issue, but check for its compatibility with your assay.
Peptide instabilityPeptides containing amino acids like Cysteine and Tryptophan are susceptible to oxidation.[2][3] Prepare fresh peptide solutions for each experiment and consider degassing buffers.
Inconsistent Inhibition Results Incomplete peptide solubilizationEnsure the peptide is fully dissolved in the stock solution before further dilution. Sonication may aid in dissolving difficult peptides.
Presence of chelating agentsIf your sample contains EDTA or other chelating agents, they can inhibit MMP activity by sequestering essential metal ions.[3] Consider sample purification or buffer exchange.

Experimental Protocols

Below are detailed methodologies for key experiments related to the assessment of CTTHWGFTLC activity.

Protocol 1: Fluorometric MMP-2/MMP-9 Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of CTTHWGFTLC using a fluorogenic MMP substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% (v/v) Brij-35, pH 7.5.

    • MMP-2/MMP-9 Enzyme: Reconstitute and activate the enzyme according to the manufacturer's instructions. Dilute the active enzyme in Assay Buffer to the desired working concentration.

    • Fluorogenic MMP Substrate: Prepare a stock solution in DMSO and dilute to the final working concentration in Assay Buffer.

    • CTTHWGFTLC Inhibitor: Prepare a stock solution in DMSO and create a serial dilution series in Assay Buffer.

  • Assay Procedure:

    • Add 20 µL of the CTTHWGFTLC serial dilutions or vehicle control (Assay Buffer with DMSO) to the wells of a black 96-well microplate.

    • Add 60 µL of the diluted active MMP-2 or MMP-9 enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the diluted fluorogenic MMP substrate to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. Continue to take readings every 5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the uninhibited control (enzyme + substrate + vehicle).

    • Plot the percentage of inhibition versus the logarithm of the CTTHWGFTLC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Gelatin Zymography for MMP-2/MMP-9 Activity

Gelatin zymography is a technique used to detect the activity of gelatinases in a sample.

  • Sample Preparation:

    • Prepare cell lysates or conditioned media containing MMP-2 and MMP-9.

    • Mix the samples with a non-reducing sample buffer (e.g., 2X Laemmli sample buffer without β-mercaptoethanol and without boiling).

  • Electrophoresis:

    • Cast a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Load the samples and run the gel at a constant voltage (e.g., 120 V) at 4°C.

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂) overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel with a solution of methanol and acetic acid until clear bands of gelatin degradation appear against a blue background. The clear bands indicate the presence of active MMPs.

Visualizations

Signaling Pathway of MMP-2 and MMP-9 in Cancer Progression

MMP_Signaling cluster_0 Extracellular Matrix cluster_1 Tumor Cell cluster_2 Signaling Pathways ECM ECM Components (e.g., Collagen IV) Invasion Cell Invasion & Metastasis ECM->Invasion TGFb TGF-β Pro_MMP Pro-MMP-2 / Pro-MMP-9 TGFb->Pro_MMP Upregulate Expression PI3K_Akt PI3K/Akt PI3K_Akt->Pro_MMP Upregulate Expression MAPK_ERK MAPK/ERK MAPK_ERK->Pro_MMP Upregulate Expression Active_MMP Active MMP-2 / MMP-9 Pro_MMP->Active_MMP Activation Active_MMP->ECM Degradation Active_MMP->Invasion Promotes CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->Active_MMP Inhibition

Caption: Signaling pathways leading to MMP-2/9 activation and inhibition by CTTHWGFTLC.

Experimental Workflow for Optimizing CTTHWGFTLC Assay Buffer

Assay_Optimization_Workflow Start Start: Define Assay Parameters (Enzyme, Substrate, Inhibitor) Prepare_Buffers Prepare Buffer Series (Varying pH, Salts, Detergent) Start->Prepare_Buffers Run_Assay Perform MMP Inhibition Assay with CTTHWGFTLC Prepare_Buffers->Run_Assay Analyze_Data Analyze Data (Calculate IC₅₀, Z'-factor) Run_Assay->Analyze_Data Decision Optimal Conditions Met? Analyze_Data->Decision Refine Refine Buffer Components (Narrow Ranges) Decision->Refine No End End: Finalized Assay Protocol Decision->End Yes Refine->Prepare_Buffers

Caption: Workflow for systematic optimization of buffer conditions in CTTHWGFTLC assays.

Troubleshooting Logic for Low MMP Inhibition

Troubleshooting_Logic Start Problem: Low or No Inhibition by CTTHWGFTLC Check_Peptide Check Peptide Integrity & Concentration Start->Check_Peptide Peptide_OK Peptide OK? Check_Peptide->Peptide_OK Check_Enzyme Verify MMP Activity (Positive Control) Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Check_Buffer Review Buffer Composition (pH, Cofactors) Buffer_OK Buffer Correct? Check_Buffer->Buffer_OK Peptide_OK->Check_Enzyme Yes Resynthesize Solution: Resynthesize or Re-purify Peptide Peptide_OK->Resynthesize No Enzyme_OK->Check_Buffer Yes New_Enzyme Solution: Use New Enzyme Aliquot Enzyme_OK->New_Enzyme No Buffer_OK->Start Yes, problem persists Correct_Buffer Solution: Prepare Fresh, Correct Buffer Buffer_OK->Correct_Buffer No

Caption: A logical approach to troubleshooting unexpectedly low inhibition by CTTHWGFTLC.

References

how to prevent oxidation during CTTHWGFTLC synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of CTTHWGFTLC

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing oxidation during the solid-phase peptide synthesis (SPPS) of the decapeptide CTTHWGFTLC (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys). The presence of two Cysteine (C) residues and one Tryptophan (W) residue makes this peptide particularly susceptible to oxidative side reactions.

Troubleshooting Guide: Oxidation-Related Issues

This guide addresses common problems encountered during CTTHWGFTLC synthesis that are often linked to the oxidation of Cysteine and Tryptophan residues.

Problem/Observation Potential Cause Recommended Solution
Lower than expected yield of the final peptide. Oxidation of Tryptophan or Cysteine residues during synthesis or cleavage can lead to byproducts, reducing the yield of the target peptide.Use scavenger cocktails during the final cleavage step to protect sensitive residues from oxidation. Consider using protecting groups for the side chains of Tryptophan (e.g., Boc) and Cysteine (e.g., Trt, Acm).
Mass spectrometry (MS) analysis shows unexpected peaks with +16 Da, +32 Da, or +48 Da mass additions. These mass additions typically correspond to the oxidation of Tryptophan or Cysteine. A +16 Da shift can indicate the formation of a sulfoxide on Cysteine or a hydroperoxide on Tryptophan. A +32 Da shift can suggest the formation of a sulfonic acid on Cysteine or a kynurenine from Tryptophan.Incorporate antioxidants like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during purification. Optimize the cleavage cocktail with scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
The purified peptide shows poor solubility or aggregation. Intermolecular disulfide bond formation between the two Cysteine residues can lead to oligomerization and aggregation.Keep the peptide in a reduced state by adding a reducing agent like DTT to the purification buffers. If disulfide bonding is desired, controlled oxidation can be performed after purification.
HPLC chromatogram shows multiple, poorly resolved peaks close to the main product peak. This can be indicative of various oxidative modifications at different positions on the peptide, leading to a heterogeneous mixture.Ensure all solvents and reagents are deoxygenated by sparging with an inert gas like nitrogen or argon before use. Minimize the exposure of the peptide to air and light, especially during cleavage and purification.
The peptide is yellow or discolored after cleavage and purification. Oxidation of the Tryptophan indole side-chain can result in colored byproducts.Use a cleavage cocktail containing scavengers that specifically protect Tryptophan, such as TIS and water.

Frequently Asked Questions (FAQs)

Q1: Which amino acids in CTTHWGFTLC are most prone to oxidation?

A1: The Cysteine (C) and Tryptophan (W) residues are the most susceptible to oxidation. The thiol group (-SH) of Cysteine can be oxidized to form disulfide bridges, sulfoxides, or sulfonic acids. The indole ring of Tryptophan is also sensitive to oxidative modification.

Q2: What are the best practices for preventing oxidation during the solid-phase synthesis of CTTHWGFTLC?

A2: To minimize oxidation, it is recommended to:

  • Use high-quality, fresh solvents and reagents.

  • Deoxygenate all solutions by sparging with nitrogen or argon.

  • Minimize the time the peptide is exposed to acidic conditions during cleavage.

  • Employ a scavenger cocktail during trifluoroacetic acid (TFA) cleavage to protect sensitive residues.

  • Add antioxidants like DTT or TCEP to buffers during purification.

Q3: What is a suitable cleavage cocktail for CTTHWGFTLC?

A3: A common and effective cleavage cocktail for peptides containing both Cysteine and Tryptophan is a mixture of TFA, TIS, water, and EDT. A typical ratio is 95% TFA, 2.5% TIS, and 2.5% water, with 1-2% EDT added to protect the Cysteine residues.

Q4: How can I confirm if my peptide has been oxidized?

A4: High-resolution mass spectrometry (MS) is the most effective method to detect oxidation. Look for mass additions of +16 Da, +32 Da, or +48 Da to the expected molecular weight of your peptide. Tandem MS (MS/MS) can further help to pinpoint the specific oxidized residue.

Quantitative Data Summary

The following table summarizes common scavenger cocktails used to prevent oxidation during peptide cleavage.

Scavenger Cocktail Composition Target Residues Typical Concentration (%) Notes
TFA / TIS / H₂OTrp, Met, Tyr95 / 2.5 / 2.5A general-purpose cocktail effective for protecting Tryptophan.
TFA / TIS / EDTCys, Trp, Met95 / 2.5 / 2.5The addition of EDT is crucial for scavenging reagents that could oxidize Cysteine.
TFA / Dithiothreitol (DTT)Cys95 / 5DTT is a strong reducing agent that effectively prevents disulfide bond formation.
TFA / Thioanisole / EDTTrp, Cys, Met90 / 5 / 5Thioanisole is another effective scavenger for protecting Tryptophan.

Experimental Protocol: Cleavage and Deprotection of CTTHWGFTLC

This protocol outlines a standard procedure for the cleavage of CTTHWGFTLC from the solid support while minimizing oxidation.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 94% TFA, 2.5% water, 2.5% 1,2-ethanedithiol (EDT), 1% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

  • Nitrogen or Argon gas line

Procedure:

  • Place the peptide-bound resin in a reaction vessel.

  • Prepare the cleavage cocktail fresh and cool it on ice for 10 minutes.

  • Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours under an inert atmosphere (nitrogen or argon).

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 50 mL tube containing cold diethyl ether (at least 10 times the volume of the filtrate).

  • Incubate the mixture at -20°C for at least 1 hour to ensure complete precipitation.

  • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the peptide.

  • Carefully decant the diethyl ether.

  • Wash the peptide pellet with a small volume of cold diethyl ether and centrifuge again. Repeat this step twice to remove residual scavengers and TFA.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for subsequent purification by HPLC.

Visualizations

Oxidation_Prevention_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis and Final Product start Start Synthesis coupling Amino Acid Coupling start->coupling 1. First Amino Acid deprotection Fmoc Deprotection coupling->deprotection 2. Piperidine end_synthesis Completed Peptide on Resin coupling->end_synthesis 4. Final Cycle deprotection->coupling 3. Next Fmoc-AA cleavage TFA Cleavage with Scavenger Cocktail end_synthesis->cleavage 5. Add Cocktail precipitation Cold Ether Precipitation cleavage->precipitation 6. Isolate Peptide purification RP-HPLC Purification precipitation->purification 7. Dissolve & Inject analysis Mass Spectrometry (Check for +16, +32 Da) purification->analysis 8. Verify Mass lyophilization Lyophilization analysis->lyophilization 9. If Pure final_product Pure CTTHWGFTLC lyophilization->final_product 10. Final Product

Caption: Workflow for the synthesis of CTTHWGFTLC with steps to prevent oxidation.

Oxidation_Pathways cluster_cysteine Cysteine Oxidation cluster_tryptophan Tryptophan Oxidation Cys Cysteine (-SH) Disulfide Disulfide (S-S) Cys->Disulfide Mild Oxidation Sulfoxide Sulfoxide (-SOH) Cys->Sulfoxide Oxidizing Agent (+16 Da) SulfonicAcid Sulfonic Acid (-SO3H) Sulfoxide->SulfonicAcid Strong Oxidation (+32 Da) Trp Tryptophan (Indole Ring) HydroxyTrp Hydroxytryptophan (+16 Da) Trp->HydroxyTrp Oxidizing Agent Kynurenine Kynurenine (+32 Da) Trp->Kynurenine Ozonolysis or Strong Oxidation

Caption: Common oxidation pathways for Cysteine and Tryptophan residues.

solving solubility problems with CTTHWGFTLC peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on solving solubility and handling challenges associated with the CTTHWGFTLC peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Analysis of CTTHWGFTLC Peptide Properties

The sequence of the CTTHWGFTLC peptide suggests several key physicochemical properties that influence its handling and solubility. A high proportion of hydrophobic and aromatic amino acids (W, F, L) indicates a tendency for low aqueous solubility.[1] The presence of two cysteine residues suggests the potential for intramolecular disulfide bond formation, resulting in a cyclic structure which can also impact solubility.[2] Furthermore, the tryptophan and cysteine residues are susceptible to oxidation.[3]

Table 1: Amino Acid Composition and Properties of CTTHWGFTLC

Amino Acid (Symbol)CountPropertyImplication for Handling
Cysteine (C)2Hydrophobic, Thiol-containingProne to oxidation and disulfide bond formation (cyclization). Avoid strong bases.
Threonine (T)2Polar, UnchargedContributes to potential hydrogen bonding.
Histidine (H)1Basic (at acidic pH)Charge is pH-dependent, influencing solubility.
Tryptophan (W)1Aromatic, HydrophobicContributes to hydrophobicity and potential for aggregation; prone to oxidation.
Glycine (G)1Neutral, FlexibleProvides conformational flexibility.
Phenylalanine (F)1Aromatic, HydrophobicIncreases hydrophobicity and potential for aggregation.
Leucine (L)1HydrophobicIncreases overall hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving the CTTHWGFTLC peptide?

A1: Due to the high hydrophobicity of the CTTHWGFTLC sequence, it is unlikely to be soluble in purely aqueous solutions.[4] We recommend starting with a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5] Since the peptide contains cysteine and tryptophan which are prone to oxidation, using DMF might be preferable to DMSO.[3][6] After the peptide is fully dissolved in the organic solvent, you can slowly add your aqueous buffer of choice with gentle vortexing to reach the desired final concentration.[5]

Q2: My CTTHWGFTLC peptide is still not dissolving, even with organic solvents. What should I do?

A2: If you are still facing solubility issues, consider the following steps:

  • Sonication: A brief sonication in a water bath can help to break up aggregates and improve dissolution.[3]

  • Gentle Warming: Warming the solution to a temperature below 40°C may increase solubility. However, be cautious as excessive heat can degrade the peptide.[2]

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI).[1][7] Since CTTHWGFTLC has a histidine residue, its net charge is pH-dependent. Trying to dissolve the peptide in a buffer with a pH further away from its pI may improve solubility. For a peptide with a net positive charge, a slightly acidic buffer (like 10% acetic acid) can be tried.[6][8]

Q3: How should I store the CTTHWGFTLC peptide?

A3: Lyophilized CTTHWGFTLC peptide should be stored at -20°C or colder for long-term stability.[6] Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should also be stored at -20°C or -80°C. Due to the presence of oxidation-prone residues (Cys, Trp), it is advisable to use oxygen-free buffers for dissolution if possible.[3]

Q4: I am seeing inconsistent results in my bioassays. Could this be related to the peptide?

A4: Inconsistent results can often be traced back to issues with peptide solubility and aggregation.[9] If the peptide is not fully dissolved, the actual concentration in your assay will be lower than expected. Aggregation can also lead to a loss of biological activity.[10] Always ensure your peptide stock solution is clear and free of precipitates before use. It is recommended to centrifuge the peptide solution to pellet any undissolved material before taking an aliquot for your experiment.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide precipitates out of solution when adding aqueous buffer. The peptide has reached its solubility limit in the final buffer composition.1. Decrease the final concentration of the peptide. 2. Add the aqueous buffer more slowly while continuously vortexing. 3. Increase the percentage of the organic co-solvent, but be mindful of your assay's tolerance.[12]
The peptide solution appears cloudy or contains visible particles. The peptide is not fully dissolved or has aggregated.1. Use physical dissolution aids like sonication or gentle warming.[3] 2. Centrifuge the vial at high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant.[3] Note that this will reduce the effective concentration.
Loss of peptide activity over time in solution. The peptide is degrading, likely due to oxidation of Cysteine or Tryptophan residues.1. Prepare fresh solutions from a lyophilized stock for each experiment. 2. If storing solutions, use oxygen-free buffers and store at -80°C.[3]
Batch-to-batch variability in solubility. Differences in the lyophilization process or counter-ion content (e.g., TFA) can affect solubility.1. Standardize your dissolution protocol and use it consistently for each new batch.[12] 2. If TFA is suspected to be an issue, consider a salt exchange procedure.

Experimental Protocols

Protocol 1: Solubility Testing of CTTHWGFTLC

This protocol is designed to determine the optimal solvent for the CTTHWGFTLC peptide using a small amount of the material.

Materials:

  • Lyophilized CTTHWGFTLC peptide

  • Sterile, distilled water

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • 10% Acetic Acid in water

  • 10% Ammonium Bicarbonate in water

  • Microcentrifuge tubes

Procedure:

  • Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.[3]

  • Weigh out approximately 1 mg of the peptide and place it in a clean microcentrifuge tube.

  • Step 1: Water. Add 100 µL of sterile water. Vortex for 30 seconds. If it dissolves, the solubility is at least 10 mg/mL. If not, proceed to the next step.

  • Step 2: Acidic/Basic Buffers. Add another 900 µL of water to create a 1 mg/mL suspension. Aliquot 100 µL of this suspension into two new tubes.

    • To Tube A, add 10% acetic acid dropwise while vortexing.

    • To Tube B, add 10% ammonium bicarbonate dropwise while vortexing.

    • Observe for dissolution.

  • Step 3: Organic Solvents. If the peptide is still insoluble, weigh another 1 mg of fresh peptide into a new tube.

    • Add 20-50 µL of DMF (or DMSO) and vortex until fully dissolved.[5]

    • Slowly add your desired aqueous buffer to the dissolved peptide solution, vortexing continuously, until you reach your target concentration. Watch for any signs of precipitation.

Table 2: Solubility Test Log for CTTHWGFTLC

Test SolventVolume AddedObservation (Clear/Cloudy/Precipitate)Estimated Solubility
Sterile Water100 µL
10% Acetic Acid(dropwise)
10% Ammonium Bicarbonate(dropwise)
DMF/DMSO50 µL
Final Buffer (Specify)(volume)

Visualizations

Hypothetical Signaling Pathway

The CTTHWGFTLC peptide, particularly in its cyclic form, could potentially act as an inhibitor of a protein-protein interaction within a signaling cascade. For instance, it could disrupt the interaction between a kinase and its substrate.

Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseA_SubstrateB Kinase A-Substrate B Complex KinaseA->KinaseA_SubstrateB Binds SubstrateB Substrate B SubstrateB->KinaseA_SubstrateB Phospho_SubstrateB Phosphorylated Substrate B KinaseA_SubstrateB->Phospho_SubstrateB Phosphorylates Downstream Downstream Signaling Phospho_SubstrateB->Downstream Initiates Peptide CTTHWGFTLC (Cyclic) Peptide->KinaseA_SubstrateB Inhibits Formation

Diagram 1: Hypothetical inhibition of a kinase-substrate interaction by the cyclic CTTHWGFTLC peptide.
Experimental Workflow

The following workflow outlines the steps to test the inhibitory effect of the CTTHWGFTLC peptide on the hypothetical signaling pathway described above.

start Start solubilize Solubilize CTTHWGFTLC (e.g., in DMF) start->solubilize prepare_cells Culture Cells Expressing Receptor, Kinase A, Substrate B start->prepare_cells treat_peptide Treat Cells with Peptide or Vehicle Control solubilize->treat_peptide prepare_cells->treat_peptide stimulate Stimulate with Growth Factor treat_peptide->stimulate lyse Lyse Cells and Prepare Protein Lysate stimulate->lyse assay Perform Western Blot or ELISA for Phospho-Substrate B lyse->assay analyze Analyze and Quantify Phosphorylation Levels assay->analyze end Conclusion: Peptide Inhibits Pathway? analyze->end

Diagram 2: Experimental workflow to assess the bioactivity of the CTTHWGFTLC peptide.

References

Technical Support Center: Refining Purification of High-Purity CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification methods for the cyclic peptide CTTHWGFTLC. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during the purification process, enabling the consistent attainment of high-purity peptide for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for achieving high-purity CTTHWGFTLC?

A1: The standard and most effective method for purifying synthetic peptides like CTTHWGFTLC is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on hydrophobicity. For clinical-grade applications requiring ≥98% purity, a multi-step purification approach or orthogonal HPLC methods may be necessary.[4]

Q2: What are the common impurities I might encounter when purifying CTTHWGFTLC?

A2: Impurities in synthetic peptides typically arise during solid-phase peptide synthesis (SPPS) and cleavage. Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Incomplete peptide chains.

  • Incompletely deprotected sequences: Peptides with remaining protecting groups from synthesis.

  • Oxidized peptides: Particularly methionine or cysteine residues if not properly handled.

  • By-products from cleavage: Residual scavengers and reagents from the cleavage cocktail.[1][5]

Q3: What level of purity is considered "high-purity" for CTTHWGFTLC?

A3: The required purity level depends on the intended application. For general research and in vitro studies, a purity of >95% is often acceptable. However, for in vivo studies, clinical applications, and other sensitive assays, a purity of ≥98% is typically required to ensure safety and reproducibility.[4][5]

Q4: How is the purity of CTTHWGFTLC determined after purification?

A4: Peptide purity is primarily determined by analytical RP-HPLC, with UV detection at 210-220 nm to quantify the peptide bonds.[1] The purity is calculated as the area of the main peptide peak divided by the total area of all peaks in the chromatogram.[4][6] Mass spectrometry (MS) is used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the target peptide and identify impurities.[7]

Q5: What are the best practices for storing purified, lyophilized CTTHWGFTLC?

A5: For long-term stability, lyophilized CTTHWGFTLC should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[8] Avoid frequent freeze-thaw cycles by aliquoting the peptide after reconstitution.[8]

Troubleshooting Guides

HPLC Purification Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Poor solubility of the crude peptide in the loading buffer. 2. The peptide is eluting in the wash step. 3. Suboptimal fraction collection.1. Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO before diluting with the initial mobile phase. 2. Decrease the initial percentage of organic solvent (acetonitrile) in your gradient. 3. Monitor the chromatogram closely and collect smaller, more precise fractions around the main peak.
Poor Resolution / Peak Tailing 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample overload.1. Ensure the mobile phase contains 0.1% Trifluoroacetic Acid (TFA) to improve peak shape. 2. Wash the column with a strong solvent gradient or replace it if necessary. 3. Reduce the amount of crude peptide loaded onto the column per injection.
Co-elution of Impurities 1. The gradient is too steep. 2. The impurity has a similar hydrophobicity to CTTHWGFTLC.1. Flatten the gradient around the elution point of the target peptide (e.g., reduce the rate of acetonitrile increase to 0.5% per minute). 2. Consider a secondary purification step using a different column chemistry (e.g., a phenyl-hexyl column) or a different mobile phase modifier.
No Peak Detected 1. The peptide is not eluting from the column. 2. Detector issue.1. Increase the final percentage of acetonitrile in your gradient to ensure all hydrophobic species are eluted. 2. Check the detector lamp and wavelength settings (210-220 nm for peptide bonds).
Lyophilization Issues
Problem Potential Cause(s) Recommended Solution(s)
"Fluffy" or Collapsed Cake 1. The freezing rate was too slow. 2. The shelf temperature during primary drying was too high, exceeding the collapse temperature.1. Use a faster freezing method, such as snap-freezing in liquid nitrogen before placing it on the lyophilizer. 2. Lower the shelf temperature during primary drying to ensure the product remains frozen.
Difficulty Reconstituting the Peptide 1. Peptide aggregation during lyophilization. 2. Residual organic solvent.1. Consider adding a cryoprotectant like mannitol or glycine to the peptide solution before lyophilization. 2. Ensure the secondary drying phase is long enough to remove all residual acetonitrile.
Low Net Peptide Content 1. The presence of water and counter-ions (TFA).1. This is normal. For precise quantification, perform amino acid analysis to determine the net peptide content, which is typically 70-90%.[5]

Experimental Protocols

High-Purity RP-HPLC Purification of CTTHWGFTLC

This protocol outlines a general method for purifying CTTHWGFTLC to >98% purity. Optimization may be required based on your specific crude sample and HPLC system.

1. Materials and Reagents:

  • Crude CTTHWGFTLC peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • C18 reverse-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration.

3. Sample Preparation:

  • Dissolve the crude CTTHWGFTLC peptide in a minimal volume of Mobile Phase A. If solubility is an issue, dissolve in a small amount of DMSO first, then dilute with Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Method:

  • Flow Rate: 20 mL/min

  • Detection: 214 nm

  • Gradient:

    • 0-5 min: 10% B

    • 5-45 min: 10% to 50% B (linear gradient)

    • 45-50 min: 50% to 90% B (column wash)

    • 50-60 min: Re-equilibration at 10% B

5. Fraction Collection and Analysis:

  • Collect fractions (e.g., 5 mL) across the main eluting peak.

  • Analyze the purity of each fraction using analytical RP-HPLC with a similar but faster gradient.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

6. Lyophilization:

  • Combine the high-purity fractions and freeze the solution completely at -80°C.

  • Lyophilize the frozen sample until a dry powder is obtained.

Data Presentation

Table 1: Comparison of Purification Parameters
ParameterMethod 1 (Standard Gradient)Method 2 (Optimized Gradient)
Gradient Slope 2%/min0.5%/min (around elution)
Crude Load 100 mg50 mg
Purity Achieved 96.5%98.8%
Yield 35%28%
Table 2: Impurity Profile Before and After Optimization
Impurity Type% Area (Method 1)% Area (Method 2)
Deletion Sequence (-Gly) 1.2%0.3%
Oxidized Peptide 0.8%0.2%
Other Impurities 1.5%0.7%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Processing cluster_final Final Product crude Crude CTTHWGFTLC dissolve Dissolve & Filter crude->dissolve hplc Preparative RP-HPLC dissolve->hplc Inject fractions Collect Fractions hplc->fractions analytical Analytical HPLC fractions->analytical pool Pool High-Purity Fractions analytical->pool >98% Purity lyophilize Lyophilize pool->lyophilize final_product High-Purity CTTHWGFTLC lyophilize->final_product

Caption: High-purity CTTHWGFTLC purification workflow.

troubleshooting_workflow start Low Purity (<98%) q1 Are peaks well-resolved? start->q1 a1_yes Check Fraction Collection q1->a1_yes Yes a1_no Flatten Gradient Slope q1->a1_no No q2 Is there peak tailing? a1_no->q2 a2_yes Reduce Sample Load q2->a2_yes Yes a2_no Consider Orthogonal Method q2->a2_no No

Caption: Troubleshooting decision tree for low purity.

References

Technical Support Center: Overcoming Non-Specific Binding of CTTHWGFTLC in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with the cyclic peptide CTTHWGFTLC. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding (NSB) issues encountered during various assays.

Troubleshooting Guides

High background signal, low signal-to-noise ratio, and inconsistent results are common indicators of non-specific binding of CTTHWGFTLC to assay surfaces. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Issue 1: High Background Signal in ELISA/Immunoassays

Possible Cause: The CTTHWGFTLC peptide or detection antibodies are binding to unoccupied sites on the microplate wells, leading to a high background signal.

Solutions:

  • Optimize Blocking Conditions: The choice and concentration of the blocking agent are critical. Experiment with different blocking buffers to identify the most effective one for your assay system.[1][2][3]

    • Recommendation: Start with a standard blocking buffer such as 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a wash buffer like PBS-T (PBS with 0.05% Tween-20).[4] If high background persists, consider using casein-based blockers, which have been shown to be more effective in some cases.[3][5] Commercially available peptide-based blockers can also be a good alternative.

  • Adjust Wash Steps: Inadequate washing can leave unbound peptide or antibodies in the wells.

    • Recommendation: Increase the number of wash steps (from 3 to 5) and the duration of each wash. Ensure thorough aspiration of wash buffer between steps. Adding a non-ionic surfactant like Tween-20 to the wash buffer is also recommended.

  • Modify Buffer Composition: The pH and ionic strength of the assay buffer can influence non-specific interactions.

    • Recommendation: Evaluate a range of pH values for your assay buffer. Adjusting the pH towards the isoelectric point of the peptide can minimize charge-based interactions.[6] Increasing the salt concentration (e.g., NaCl up to 0.5 M) can also help to disrupt electrostatic interactions.[6][7]

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Cause: Variability in peptide adsorption to different wells or plates, or between experiments.

Solutions:

  • Standardize Plate Coating and Blocking: Ensure uniform coating of the capture molecule and consistent blocking of all wells.

    • Protocol: Use a high-quality ELISA plate with high binding capacity. Ensure the coating solution is evenly distributed and incubate under controlled conditions (e.g., overnight at 4°C). Always use freshly prepared blocking buffer and ensure complete coverage of the well surface.

  • Incorporate Additives in the Sample Diluent: Additives can prevent the peptide from binding to the surfaces of tubes and pipette tips before it even reaches the assay plate.

    • Recommendation: Include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) or a carrier protein (e.g., 0.1% BSA) in your sample diluent.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for the CTTHWGFTLC peptide?

Non-specific binding (NSB) refers to the adsorption of the CTTHWGFTLC peptide or other assay reagents to surfaces in a non-intended manner, primarily through hydrophobic or electrostatic interactions.[8] This is problematic as it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.[9] The cyclic nature of CTTHWGFTLC may expose hydrophobic residues or create charged patches that are prone to these off-target interactions.

Q2: Which blocking agent is the best for assays with CTTHWGFTLC?

There is no single "best" blocking agent, as the optimal choice depends on the specific assay format and other reagents used.[1] However, a good starting point is 1-3% BSA in PBS-T.[4] Casein-based blockers are often more effective at preventing NSB than BSA.[3][5] For peptide-based assays, some studies suggest that specialized commercial blockers or peptide-based blockers can provide a better signal-to-noise ratio.[1] It is recommended to empirically test a few different blocking agents to determine the most suitable one for your experiment.

Q3: How can I confirm that the signal I am observing is specific to the CTTHWGFTLC peptide?

A peptide competition assay can be performed to confirm the specificity of the signal.[10] This involves pre-incubating your detection antibody with an excess of the free CTTHWGFTLC peptide before adding it to the assay. If the signal is specific, the free peptide will bind to the antibody, preventing it from binding to the immobilized peptide, resulting in a significantly reduced signal.[4][10]

Q4: Can the type of microplate I use affect non-specific binding?

Yes, the surface chemistry of the microplate can influence NSB. Polystyrene plates are commonly used for their protein-binding properties, but this can also contribute to NSB.[11] Using plates that are specifically treated to reduce non-specific binding, or plates with a different surface chemistry (e.g., hydrophilic surfaces), may help to minimize background.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effectiveness of different blocking agents and conditions.

Table 1: Comparison of Blocking Agent Effectiveness

Blocking AgentConcentrationObservationReference
Bovine Serum Albumin (BSA)1%Effective in many applications, but can sometimes block specific interactions.[1]
Casein1-2%Often superior to BSA in reducing background signal.[3][5]
Non-fat Dry Milk2-5%A cost-effective alternative to BSA and casein.[1]
Tween-20> 2 µg/mLCan saturate ELISA microwells to block non-specific sites.[12]
Rockland Blocking Buffer10%Demonstrated a higher signal-to-noise ratio compared to 1% BSA in a peptide microarray.[1]

Table 2: Effect of Buffer Additives on Non-Specific Binding

AdditiveTypical ConcentrationMechanism of ActionReference
Tween-200.05% - 0.1%Reduces hydrophobic interactions.[6][7]
NaCl150 mM - 500 mMReduces electrostatic interactions by shielding charges.[6][7]
Bovine Serum Albumin (BSA)0.1% - 1%Acts as a carrier protein to prevent peptide adsorption to surfaces.[6][7]

Experimental Protocols

Protocol 1: General ELISA Protocol with Optimized Blocking
  • Coating: Coat ELISA plate wells with the capture reagent (e.g., antibody or protein that binds CTTHWGFTLC) diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS-T or a commercial blocking buffer). Incubate for 1-2 hours at room temperature or 37°C.[13]

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Add 100 µL of your CTTHWGFTLC samples and standards, diluted in a sample diluent containing 0.1% BSA and 0.05% Tween-20. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2, but increase to five washes.

  • Detection Antibody: Add 100 µL of the diluted detection antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Secondary Antibody/Enzyme Conjugate: Add 100 µL of the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 6.

  • Substrate Development: Add the appropriate substrate and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

Protocol 2: Peptide Competition Assay for Specificity Confirmation
  • Prepare two sets of detection antibody dilutions.

  • Blocked Sample: To one set, add a 10-100 fold molar excess of free CTTHWGFTLC peptide. Incubate this mixture for 1 hour at room temperature with gentle agitation.[14]

  • Control Sample: To the other set, add an equivalent volume of the peptide's diluent.

  • Proceed with the detection antibody incubation step (Step 7) of your standard ELISA protocol, using the "Blocked Sample" for a set of wells and the "Control Sample" for another set.

  • Compare the signal between the blocked and control wells. A significant reduction in signal in the blocked wells indicates that the antibody binding is specific to the CTTHWGFTLC peptide.

Visualizations

Mechanism of Non-Specific Binding and Mitigation

cluster_NSB Non-Specific Binding cluster_Mitigation Mitigation Strategies Peptide CTTHWGFTLC (Hydrophobic/Charged) Surface Assay Surface (e.g., Polystyrene) Peptide->Surface Hydrophobic & Electrostatic Interactions BlockingAgent Blocking Agent (e.g., BSA, Casein) BlockedSurface Blocked Assay Surface BlockingAgent->BlockedSurface Coats Surface NoBinding CTTHWGFTLC (No NSB)

Caption: Mechanism of non-specific peptide binding and its prevention by blocking agents.

Troubleshooting Workflow for High Background

Start High Background in Assay Q1 Optimize Blocking? Start->Q1 A1_Yes Test different blocking agents (BSA, Casein, etc.) Q1->A1_Yes Yes Q2 Improve Washing? Q1->Q2 No A1_Yes->Q2 A1_No Increase blocking time and concentration A1_No->Q2 A2_Yes Increase number and duration of washes Q2->A2_Yes Yes Q3 Adjust Buffers? Q2->Q3 No A2_Yes->Q3 A3_Yes Optimize pH and salt concentration Q3->A3_Yes Yes End Background Reduced Q3->End No A3_Yes->End

Caption: A logical workflow for troubleshooting high background signals in assays.

References

Technical Support Center: Enhancing the In Vivo Stability of CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the peptide CTTHWGFTLC. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the in vivo stability of this peptide.

Frequently Asked Questions (FAQs)
Q1: My linear CTTHWGFTLC peptide is showing a very short half-life and poor bioavailability in my in vivo experiments. What are the likely causes?

A: The poor in vivo stability of linear peptides like CTTHWGFTLC is a common challenge and is primarily due to two factors:

  • Enzymatic Degradation: Peptides are rapidly broken down by proteases and peptidases present in blood, plasma, and tissues.[1][2] The primary culprits are exopeptidases (which cleave terminal amino acids) and endopeptidases (which cleave internal peptide bonds).[3]

  • Rapid Renal Clearance: Due to its relatively small molecular size, the peptide is quickly filtered from the bloodstream by the kidneys and excreted.[4][5]

These two processes lead to a short circulation time, limiting the peptide's ability to reach its target tissue in sufficient concentrations.

cluster_degradation Mechanisms of In Vivo Degradation cluster_protection Protection Strategies Peptide Linear CTTHWGFTLC N_Terminus N-Terminus (Cys) Peptide->N_Terminus C_Terminus C-Terminus (Cys) Peptide->C_Terminus Internal_Bonds Internal Peptide Bonds Peptide->Internal_Bonds Clearance Renal Clearance Peptide->Clearance Fast filtration (small size) Fragments Inactive Fragments N_Terminus->Fragments C_Terminus->Fragments Internal_Bonds->Fragments Aminopeptidase Aminopeptidases Aminopeptidase->N_Terminus Attack Carboxypeptidase Carboxypeptidases Carboxypeptidase->C_Terminus Attack Endopeptidase Endopeptidases Endopeptidase->Internal_Bonds Attack Cyclization Cyclization (Disulfide Bridge) Cyclization->Aminopeptidase Hinders Cyclization->Carboxypeptidase Hinders Cyclization->Endopeptidase Hinders N_Cap N-Terminal Acetylation N_Cap->Aminopeptidase Blocks C_Cap C-Terminal Amidation C_Cap->Carboxypeptidase Blocks PEGylation PEGylation PEGylation->Clearance Reduces PEGylation->Aminopeptidase Steric Shielding PEGylation->Carboxypeptidase Steric Shielding PEGylation->Endopeptidase Steric Shielding

Diagram 1: Common degradation pathways for linear peptides and corresponding protection strategies.
Q2: What are the most effective strategies to enhance the in vivo stability of CTTHWGFTLC?

A: Several well-established strategies can significantly improve peptide stability.[5][6][7] The choice depends on the specific requirements of your experiment, such as desired half-life and tolerance for changes in biological activity. Key strategies include:

  • Cyclization: The presence of two cysteine residues in CTTHWGFTLC makes it an ideal candidate for cyclization via a disulfide bridge. This conformational constraint often protects against enzymatic degradation.[1][7][8]

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation are simple modifications that block degradation by aminopeptidases and carboxypeptidases, respectively.[3][6]

  • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids at cleavage-sensitive sites can prevent recognition by proteases.[9][10] However, this carries a risk of altering the peptide's activity.[9]

  • PEGylation: Attaching polyethylene glycol (PEG) chains increases the peptide's size, which helps it evade renal clearance and provides a protective shield against enzymes.[4][11][12]

start Start: Peptide shows poor in vivo stability q1 Is the primary issue rapid degradation or fast clearance? start->q1 degradation Suspected Degradation by Proteases q1->degradation Degradation clearance Suspected Rapid Renal Clearance q1->clearance Clearance both Both Issues Are Likely q1->both Both strat1 Strategy: Cyclization (Disulfide Bridge) degradation->strat1 Consider strat2 Strategy: Terminal Capping (Acetylation/Amidation) degradation->strat2 Consider strat3 Strategy: D-Amino Acid Substitution degradation->strat3 Consider strat4 Strategy: PEGylation clearance->strat4 Consider both->strat1 Consider (Potent Combination) both->strat4 Consider (Potent Combination) check_activity Verify Biological Activity (e.g., Receptor Binding) strat1->check_activity strat2->check_activity strat3->check_activity strat4->check_activity check_activity->q1 Activity Lost (Try another strategy) end End: Optimized Stable Peptide check_activity->end Activity Preserved

Diagram 2: Troubleshooting guide for selecting a peptide stabilization strategy.
Q3: My primary goal is to increase resistance to proteases without major structural changes. How effective is cyclization?

A: Cyclization is highly effective. By forming a disulfide bridge between the two terminal cysteine residues, you lock the peptide into a more rigid conformation.[7] This structural constraint makes it a poor substrate for many proteases, which often recognize and cleave flexible, linear sequences.[7][8] Compared to linear analogues, cyclic peptides frequently exhibit significantly enhanced metabolic stability and a longer plasma half-life.[13] For CTTHWGFTLC, this is the most logical first step due to its native sequence.

Q4: I need to dramatically increase the circulation half-life for a sustained therapeutic effect. Should I consider PEGylation?

A: Yes, PEGylation is one of the most powerful strategies for extending circulation half-life.[4][11] By covalently attaching PEG chains, you achieve two key benefits:

  • Increased Hydrodynamic Size: The resulting molecule is much larger, exceeding the glomerular filtration threshold of the kidneys (approx. 50 kDa), which drastically reduces renal clearance.[4]

  • Steric Shielding: The flexible PEG chains create a protective hydration layer around the peptide, physically blocking access for proteolytic enzymes.[4][14]

The trade-off can be a potential reduction in binding affinity due to the PEG chain sterically hindering the peptide's interaction with its target. Therefore, it is crucial to test the biological activity of the PEGylated conjugate.

cluster_invitro cluster_invivo start Synthesize/Procure Linear Peptide modify Perform Modification (e.g., Cyclization, PEGylation) start->modify purify Purify Modified Peptide (RP-HPLC) modify->purify characterize Characterize (Mass Spectrometry) purify->characterize invitro_assay Incubate in Plasma (37°C, Time points) characterize->invitro_assay invivo_admin Administer to Animal Model (e.g., IV injection) characterize->invivo_admin analyze_invitro Analyze Degradation (LC-MS) invitro_assay->analyze_invitro data Calculate Half-Life (t½) and Clearance Rate analyze_invitro->data invivo_sample Collect Blood Samples (Time points) invivo_admin->invivo_sample analyze_invivo Quantify Peptide in Plasma (LC-MS/MS) invivo_sample->analyze_invivo analyze_invivo->data

Diagram 3: General experimental workflow for assessing peptide stability after modification.
Quantitative Data Summary

While specific pharmacokinetic data for modified CTTHWGFTLC is proprietary or not widely published, the following table summarizes representative data from studies on other peptides to illustrate the expected improvements from various stabilization strategies.

Peptide Type / Modification StrategyNative Peptide Half-Life (t½)Modified Peptide Half-Life (t½)Fold IncreaseReference Peptide / Context
Cyclization (vs. Linear)~1-2 minutes~1.5 - 2 hours~60-90xSomatostatin vs. Octreotide (a stable cyclic analog)[3]
D-Amino Acid Substitution Minutes>7 days>1000xNeurotensin analog with β-amino acid substitution[2]
PEGylation Minutes to HoursHours to Days~10-330xVaries greatly with PEG size and peptide; e.g., a PEG(40K) conjugate of INF-alpha-2b showed a 330-fold increase[3]
Lipidation / Acylation HoursDays~10-20xFatty acid modification promotes binding to serum albumin, extending circulation.
Detailed Experimental Protocols
Protocol 1: Disulfide Bond Cyclization of CTTHWGFTLC

This protocol describes a standard method for forming a disulfide bridge via air oxidation.

Materials:

  • Lyophilized, HPLC-purified linear CTTHWGFTLC peptide (ensure TFA salts are removed if necessary).

  • Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0-8.5).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA).

  • Reverse-Phase HPLC (RP-HPLC) system.

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Methodology:

  • Dissolution: Dissolve the linear peptide in the ammonium bicarbonate buffer to a final concentration of 0.1-1.0 mg/mL. A low concentration favors intramolecular cyclization over intermolecular dimerization.[8]

  • Oxidation: Stir the solution gently in a beaker or flask open to the atmosphere at room temperature for 24-48 hours. The dissolved oxygen in the buffer will act as the oxidizing agent to form the disulfide bond.

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time points (e.g., 4, 12, 24, 48 hours). Quench the reaction by adding an acid (like formic acid) and analyze by RP-HPLC. The cyclic product should have a different (usually shorter) retention time than the linear starting material.

  • Purification: Once the reaction is complete (no further change in the HPLC chromatogram), acidify the entire solution with 0.1% TFA. Purify the cyclic peptide using preparative RP-HPLC.

  • Characterization: Collect the fractions corresponding to the cyclic peptide peak. Confirm the identity and purity of the product by analytical HPLC and mass spectrometry. The mass of the cyclic product should be 2 Da less than the linear precursor due to the loss of two hydrogen atoms.

  • Lyophilization: Freeze-dry the pure fractions to obtain the final cyclic peptide as a powder.

Protocol 2: In Vitro Plasma Stability Assay

This assay determines the rate of peptide degradation in a biologically relevant matrix.

Materials:

  • Cyclic or modified CTTHWGFTLC peptide.

  • Control (linear) CTTHWGFTLC peptide.

  • Human or animal plasma (e.g., from heparinized blood, stored at -80°C).

  • Incubator or water bath at 37°C.

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in ACN, or cold ACN with an internal standard).

  • Centrifuge.

  • LC-MS system.

Methodology:

  • Preparation: Thaw the plasma on ice. Pre-warm the required volume to 37°C.

  • Spiking: Add the peptide stock solution to the pre-warmed plasma to a final concentration of 1-10 µM. Mix gently. This is your T=0 sample point (immediately transfer an aliquot to the quenching solution).

  • Incubation: Incubate the plasma-peptide mixture at 37°C.

  • Time Points: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the mixture.

  • Quenching & Protein Precipitation: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold quenching solution (e.g., 300 µL). Vortex vigorously to stop enzymatic reactions and precipitate plasma proteins.

  • Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS to quantify the percentage of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide versus time. Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t½) in plasma.

References

Technical Support Center: Troubleshooting Inconsistent Results in CTTHWGFTLC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C hromatin T ranscription T hrough H istone W riter-G uided F luorescent T agging and L ight-based C leavage (CTTHWGFTLC) experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the CTTHWGFTLC assay?

A1: The CTTHWGFTLC assay is designed to identify and quantify the transcriptional activity at specific genomic loci by monitoring the activity of histone writer enzymes. The core principle involves the targeted recruitment of a fusion protein, consisting of a histone writer domain and a fluorescent tagging enzyme, to a specific DNA sequence. Upon chromatin binding, the writer enzyme modifies local histones, which then triggers the fluorescent tagging of nascent RNA transcripts. These tagged transcripts are subsequently cleaved by a light-inducible nuclease and quantified.

Q2: My fluorescent signal is consistently low across all samples. What are the potential causes?

A2: Low fluorescent signal can stem from several factors:

  • Inefficient Transfection/Transduction: The expression level of the writer-tagging fusion protein might be too low. Verify transfection/transduction efficiency using a positive control (e.g., a plasmid expressing a fluorescent protein).

  • Poor Antibody Quality: If using an antibody-based targeting approach, the antibody may have low affinity or may not be suitable for live-cell applications. Validate your antibody using techniques like ChIP-seq or immunofluorescence.

  • Suboptimal Induction of Transcription: The targeted genomic locus may not be transcriptionally active under your experimental conditions. Ensure your cells are treated with the appropriate stimuli to induce transcription.

  • Photobleaching: Excessive exposure to the excitation light source can lead to photobleaching of the fluorescent tags. Optimize your imaging parameters to minimize exposure time and intensity.

Q3: I am observing high background fluorescence in my negative control samples. How can I reduce it?

A3: High background fluorescence can obscure true signals. Consider the following troubleshooting steps:

  • Inadequate Washing: Insufficient washing after the fluorescent tagging step can leave behind unbound fluorescent probes. Increase the number and duration of wash steps.

  • Non-specific Binding of Fusion Protein: The writer-tagging fusion protein may be binding non-specifically to chromatin. Perform control experiments with a catalytically inactive writer domain to assess non-specific binding.

  • Autofluorescence: Some cell types or media components can exhibit autofluorescence. Image a sample of untransfected cells under the same conditions to determine the level of autofluorescence and apply appropriate background subtraction.

Troubleshooting Guide for Inconsistent Results

This section provides a more detailed breakdown of common issues and their solutions.

Potential Cause Recommended Solution
Inconsistent cell density at the time of experiment.Ensure all wells/plates are seeded with the same number of cells and that they are in a similar growth phase.
Pipetting errors leading to variations in reagent concentrations.Calibrate your pipettes regularly. Use master mixes for reagents where possible to minimize pipetting variability.
Fluctuations in incubation times or temperatures.Use a calibrated incubator and a precise timer for all incubation steps. Process all samples in parallel as much as possible.
Inconsistent light exposure for the cleavage step.Ensure a uniform and calibrated light source is used for all samples. Check for any shadowing or obstruction of the light path.

The inability to detect a difference between your experimental and control groups may indicate a problem with the experimental setup.

Potential Cause Recommended Solution
The targeted histone modification does not correlate with transcriptional activity at the locus of interest.Consult the literature to confirm the role of the targeted histone writer and its modification in the regulation of your gene of interest.
The light-based cleavage is inefficient.Optimize the duration and intensity of the light exposure. Verify the activity of the light-inducible nuclease using a control plasmid.
The quantification method is not sensitive enough.Consider using a more sensitive quantification method, such as digital PCR, instead of standard qPCR.

Experimental Protocols

A detailed step-by-step protocol for the core CTTHWGFTLC experiment is provided below.

  • Cell Seeding and Transfection:

    • Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Transfect cells with the plasmid encoding the histone writer-fluorescent tagging fusion protein using a lipid-based transfection reagent according to the manufacturer's instructions.

    • Incubate for an additional 48 hours.

  • Induction of Transcription:

    • Replace the culture medium with fresh medium containing the desired stimulus to induce transcription at the target locus.

    • Incubate for the optimized duration (e.g., 6 hours).

  • Fluorescent Tagging of Nascent RNA:

    • Add the fluorescently-labeled substrate for the tagging enzyme to the culture medium.

    • Incubate for 1 hour in the dark to allow for enzymatic tagging of nascent RNA.

  • Light-based Cleavage:

    • Wash the cells three times with pre-warmed PBS.

    • Expose the cells to a specific wavelength of light (e.g., 405 nm) for 5 minutes to activate the light-inducible nuclease.

  • RNA Extraction and Quantification:

    • Immediately lyse the cells and extract total RNA using a column-based RNA extraction kit.

    • Perform reverse transcription followed by qPCR to quantify the amount of cleaved, tagged RNA transcript.

Visualizations

The following diagrams illustrate key aspects of the CTTHWGFTLC experimental design and logic.

cluster_targeting Targeting cluster_fusion_protein Fusion Protein cluster_cellular_process Cellular Process cluster_detection Detection targeting_method Targeting Method (e.g., dCas9, TALE) genomic_locus Genomic Locus targeting_method->genomic_locus Binds to histone_writer Histone Writer Domain histone_modification Histone Modification histone_writer->histone_modification Catalyzes fluorescent_tagging Fluorescent Tagging Enzyme fluorescent_tag Fluorescent Tagging fluorescent_tagging->fluorescent_tag Adds Tag to RNA light_nuclease Light-Inducible Nuclease light_cleavage Light-based Cleavage light_nuclease->light_cleavage Induces transcription Transcription histone_modification->transcription Initiates nascent_rna Nascent RNA transcription->nascent_rna Produces quantification Quantification (qPCR) light_cleavage->quantification Enables

Caption: Overview of the CTTHWGFTLC experimental workflow.

start Inconsistent Results Observed check_replicates High Variability Between Replicates? start->check_replicates check_controls No Difference Between Experimental & Control? check_replicates->check_controls No cell_density Check Cell Density and Growth Phase check_replicates->cell_density Yes histone_role Confirm Role of Histone Modification in Transcription check_controls->histone_role Yes end Consistent Results check_controls->end No pipetting Verify Pipette Calibration and Use Master Mixes cell_density->pipetting incubation Ensure Consistent Incubation Times/Temps pipetting->incubation light_exposure Calibrate Light Source for Uniform Exposure incubation->light_exposure light_exposure->end cleavage_efficiency Optimize Light Exposure & Validate Nuclease Activity histone_role->cleavage_efficiency quantification_sensitivity Use a More Sensitive Quantification Method (dPCR) cleavage_efficiency->quantification_sensitivity quantification_sensitivity->end

Caption: Troubleshooting flowchart for inconsistent CTTHWGFTLC results.

Validation & Comparative

A Comparative Guide to Cyclic CTTHWGFTLC and its Linear Peptide Analogs in MMP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclic peptide CTTHWGFTLC with its linear analogs, focusing on their performance as inhibitors of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial mediators of cancer progression, playing significant roles in tumor invasion, metastasis, and angiogenesis.[1][2][3] Understanding the structural and functional differences between cyclic and linear forms of this peptide is vital for the development of potent and specific MMP inhibitors.

While direct comparative studies on the cyclic CTTHWGFTLC and its exact linear counterpart are limited in publicly available literature, this guide synthesizes existing data on the cyclic peptide with established principles of peptide chemistry to provide a thorough comparative analysis.

Performance and Properties: A Quantitative Comparison

Cyclization is a common strategy in peptide drug design to enhance stability and binding affinity.[2][4] Generally, cyclic peptides exhibit greater resistance to enzymatic degradation and a more constrained conformation, which can lead to higher affinity for their biological targets.[5][6]

Inhibitory Activity Against MMP-2 and MMP-9

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50). The available data for cyclic CTTHWGFTLC and a linear mimic are presented below.

Peptide AnalogTarget EnzymeIC50 ValueCitation
Cyclic CTTHWGFTLC MMP-9~8 µM[7][8]
Cyclic CTTHWGFTLC MMP-2212 µM[1]
Linear β-tetrapeptide mimic MMP-2225 µM[1]

Note: The linear β-tetrapeptide is a structural mimic and not the direct linear sequence of CTTHWGFTLC. The similar IC50 value against MMP-2 suggests that for this particular target, the conformational constraints of the cyclic form may not offer a significant advantage in inhibitory concentration, though it may provide other benefits such as stability.

General Comparative Properties of Cyclic vs. Linear Peptides

The following table summarizes the generally accepted differences between cyclic and linear peptides, which are expected to apply to CTTHWGFTLC.

PropertyCyclic PeptidesLinear PeptidesCitation
Metabolic Stability Generally higher due to resistance to exopeptidases.More susceptible to degradation by proteases.[5][6]
Binding Affinity Often higher due to pre-organized conformation, reducing the entropic penalty of binding.Generally lower due to higher conformational flexibility.[4]
Receptor Selectivity Can be higher due to a more defined structure.May exhibit less selectivity due to conformational freedom.[4]
Cell Permeability Can be improved in some cases due to the ability to form intramolecular hydrogen bonds and mask polar groups.Generally lower for peptides of similar size.[9]
Solubility Can be a challenge depending on the sequence and conformation.Generally more soluble.[1]

Experimental Methodologies

This section details the protocols for key experiments used to evaluate and compare the efficacy of MMP inhibitors like cyclic and linear CTTHWGFTLC.

Gelatin Zymography for MMP-2/MMP-9 Activity

This technique is used to detect the enzymatic activity of MMP-2 and MMP-9.

Protocol:

  • Sample Preparation: Conditioned media from cell cultures treated with or without the peptide inhibitors are collected.

  • Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation: The gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

  • Incubation: The gel is incubated overnight in a developing buffer at 37°C, allowing the MMPs to digest the gelatin in the gel.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background, indicating where the gelatin has been degraded. The intensity of the bands can be quantified to determine the level of MMP activity.

In Vitro Cell Migration (Wound Healing) Assay

This assay assesses the ability of an inhibitor to block cell migration.[10]

Protocol:

  • Cell Seeding: Plate cells in a culture dish and grow until they form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and media containing the test compounds (cyclic or linear peptides) or a control is added.

  • Monitoring: The closure of the wound is monitored and photographed at regular intervals over time.

  • Analysis: The rate of wound closure is measured to determine the effect of the inhibitors on cell migration.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.[11][12][13]

Protocol:

  • Chamber Preparation: The upper chamber of a transwell insert is coated with a layer of Matrigel or a similar basement membrane extract.

  • Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free media containing the test inhibitor.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated to allow the cells to invade through the Matrigel and migrate to the lower surface of the membrane.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained, and counted under a microscope.

Serum Stability Assay

This assay evaluates the stability of the peptides in a biological fluid.[6]

Protocol:

  • Incubation: The cyclic or linear peptide is incubated in fresh rat or human plasma at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to separate the intact peptide from its degradation products.

  • Quantification: The percentage of the intact peptide remaining at each time point is calculated to determine its half-life in plasma.

Signaling Pathways and Mechanisms of Action

MMP-2 and MMP-9 are key players in the degradation of the extracellular matrix (ECM), which is a critical step for cancer cells to invade surrounding tissues and metastasize. By inhibiting these enzymes, CTTHWGFTLC can block these processes.

MMP_Inhibition_Pathway cluster_0 Tumor Microenvironment cluster_1 MMP Activity and ECM Degradation cluster_2 Inhibition cluster_3 Cancer Progression Tumor_Cells Tumor Cells Pro_MMP2_9 Pro-MMP-2/9 (Inactive) Tumor_Cells->Pro_MMP2_9 Secrete Stromal_Cells Stromal Cells Stromal_Cells->Pro_MMP2_9 Secrete Active_MMP2_9 Active MMP-2/9 Pro_MMP2_9->Active_MMP2_9 Activation ECM Extracellular Matrix (ECM) Active_MMP2_9->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Invasion Invasion Degraded_ECM->Invasion Angiogenesis Angiogenesis Degraded_ECM->Angiogenesis CTTHWGFTLC Cyclic CTTHWGFTLC (Inhibitor) CTTHWGFTLC->Active_MMP2_9 Inhibits Metastasis Metastasis Invasion->Metastasis

Figure 1. Mechanism of MMP-2/9 inhibition by cyclic CTTHWGFTLC in the context of cancer progression.

The activity of MMP-2 and MMP-9 influences several downstream signaling pathways that are crucial for cell behavior. Inhibition of these MMPs can therefore have wide-ranging effects on cellular processes.

Downstream_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Active_MMP2_9 Active MMP-2/9 TGF_beta TGF-β/Smad Pathway Active_MMP2_9->TGF_beta Activates PI3K_AKT PI3K/AKT Pathway Active_MMP2_9->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway Active_MMP2_9->JAK_STAT Activates CD44 CD44 Active_MMP2_9->CD44 Cleaves EphB2 EphB2 Receptor Active_MMP2_9->EphB2 Cleaves CTTHWGFTLC Cyclic CTTHWGFTLC CTTHWGFTLC->Active_MMP2_9 Inhibits Proliferation Cell Proliferation TGF_beta->Proliferation Invasion_Outcome Invasion TGF_beta->Invasion_Outcome Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PI3K_AKT->Migration JAK_STAT->Proliferation CD44->Migration EphB2->Migration

Figure 2. Downstream signaling pathways modulated by MMP-2/9 activity and inhibited by cyclic CTTHWGFTLC.

Conclusion

Based on the available data and established principles in peptide science, the cyclic peptide CTTHWGFTLC is a promising inhibitor of MMP-2 and MMP-9. While its inhibitory concentration against MMP-2 appears comparable to a linear mimic, the cyclic structure is expected to confer significant advantages in terms of metabolic stability and potentially higher binding affinity, particularly against MMP-9. These characteristics are highly desirable for therapeutic applications, as they can lead to improved pharmacokinetic profiles and greater in vivo efficacy.

The lack of direct comparative studies between cyclic CTTHWGFTLC and its precise linear counterpart highlights a knowledge gap. Future research should focus on a head-to-head comparison of these two molecules, quantifying their binding kinetics, inhibitory potency against both MMP-2 and MMP-9, and stability in biological fluids. Such studies will be invaluable for the rational design of next-generation MMP inhibitors for cancer therapy and other diseases where MMPs play a pathological role.

References

Unveiling the Selectivity of CTTHWGFTLC: A Comparative Analysis of its Cross-Reactivity with Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory activity of the cyclic peptide CTTHWGFTLC against various Matrix Metalloproteinases (MMPs). The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to offer a comprehensive understanding of CTTHWGFTLC's selectivity profile.

The cyclic peptide CTTHWGFTLC has emerged as a noteworthy inhibitor of specific MMPs, a family of zinc-dependent endopeptidases crucial in both physiological and pathological processes, including tissue remodeling, cancer progression, and inflammation. Understanding the cross-reactivity of this peptide is paramount for its development as a targeted therapeutic agent.

Cross-Reactivity Profile of CTTHWGFTLC

The inhibitory potency of CTTHWGFTLC has been evaluated against a panel of MMPs. The available data, summarized in the table below, indicates a preferential inhibition of gelatinases, MMP-2 and MMP-9, with significantly lower or no activity against other tested MMPs.

Matrix Metalloproteinase (MMP)IC50 (µM)Assay TypeReference
MMP-210Gelatin Degradation[1]
MMP-25Casein Degradation[1]
MMP-9~8Not Specified[2]
MT1-MMP (MMP-14)>500Not Specified[1]
MMP-8>500Not Specified[1]
MMP-13>500Not Specified[1]

Note: Data for other MMPs including MMP-1, MMP-3, MMP-7, MMP-10, and MMP-12 is not currently available in the reviewed literature.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for CTTHWGFTLC against various MMPs is typically performed using enzyme inhibition assays. The most common methods cited are gelatin and casein zymography.

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9. The methodology involves the following key steps:

  • Sample Preparation: Conditioned media from cell cultures or purified MMP enzymes are mixed with a non-reducing sample buffer.

  • Electrophoresis: The samples are loaded onto a polyacrylamide gel that has been co-polymerized with gelatin. Electrophoresis is carried out under non-reducing conditions to separate the proteins based on their molecular weight.

  • Renaturation: The gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the MMPs to renature and regain their enzymatic activity.

  • Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity. The incubation is typically performed at 37°C for a duration that allows for detectable degradation of the gelatin by the active MMPs.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where the gelatin has been degraded by the MMPs will appear as clear bands against a blue background. The intensity of these bands is proportional to the enzymatic activity.

To determine the IC50 of an inhibitor like CTTHWGFTLC, the assay is performed in the presence of varying concentrations of the peptide. The reduction in the intensity of the clear bands indicates inhibition of MMP activity.

Casein Zymography

Casein zymography is a similar technique used to detect the activity of other proteases, including some MMPs that can degrade casein. The protocol is analogous to gelatin zymography, with the primary difference being the use of casein as the substrate co-polymerized into the polyacrylamide gel. This assay is particularly useful for assessing the activity of stromelysins (e.g., MMP-3) and other MMPs with caseinolytic activity.

Visualizing the Scientific Context

To better illustrate the experimental process and the biological relevance of MMP inhibition, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample & Inhibitor Preparation cluster_assay Zymography Assay cluster_analysis Data Analysis MMP_source MMP Source (e.g., Recombinant Enzyme) Gel_electrophoresis SDS-PAGE with Substrate (Gelatin/Casein) MMP_source->Gel_electrophoresis Inhibitor CTTHWGFTLC (Varying Concentrations) Inhibitor->Gel_electrophoresis Renaturation Wash with Triton X-100 Gel_electrophoresis->Renaturation Incubation Incubate in Developing Buffer Renaturation->Incubation Staining Stain with Coomassie Blue Incubation->Staining Band_visualization Visualize Digestion Bands Staining->Band_visualization Densitometry Quantify Band Intensity Band_visualization->Densitometry IC50_calculation Calculate IC50 Value Densitometry->IC50_calculation MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell Pro_MMP2 Pro-MMP-2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activated by MT1-MMP Pro_MMP9 Pro-MMP-9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activated by other proteases ECM ECM Components (e.g., Collagen IV) Degraded_ECM Degraded ECM MT1_MMP MT1-MMP (MMP-14) Active_MMP2->Degraded_ECM Degrades Active_MMP9->Degraded_ECM Degrades Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration Promotes CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->Active_MMP2 Inhibits CTTHWGFTLC->Active_MMP9 Inhibits

References

A Comparative Analysis of CTTHWGFTLC and Other Gelatinase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development, particularly in oncology and inflammatory diseases, the inhibition of gelatinases—matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9)—has emerged as a critical area of research. This guide provides a detailed comparative study of the cyclic peptide inhibitor CTTHWGFTLC against other notable gelatinase inhibitors, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their endeavors.

Performance Comparison of Gelatinase Inhibitors

The inhibitory efficacy of various compounds against MMP-2 and MMP-9 is a key determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for CTTHWGFTLC and a selection of other gelatinase inhibitors, offering a quantitative comparison of their potency.

Table 1: IC50 Values of Selected Gelatinase Inhibitors against MMP-2 and MMP-9

InhibitorTypeMMP-2 IC50MMP-9 IC50Reference
CTTHWGFTLC Cyclic Peptide10 µM (gelatin)[1] 5 µM (casein)[1]~8 µM[2][1][2]
MMP-2/MMP-9 Inhibitor ISmall Molecule310 nM240 nM[3]
MMP-2/MMP-9 Inhibitor IISmall Molecule17 nM30 nM[4]
ARP100Small Molecule12 nM-[1]
AG-L-66085Small Molecule-5 nM[1]
SB-3CTThiirane-basedKi = 13.9 nMKi = 600 nM

Experimental Protocols

To ensure the reproducibility and accurate interpretation of inhibitory data, detailed experimental methodologies are essential. The following are standard protocols for key assays used to evaluate gelatinase inhibitors.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases.

Protocol:

  • Sample Preparation: Conditioned cell culture media or tissue extracts are mixed with a non-reducing sample buffer.

  • Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.

  • Renaturation: The gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

  • Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are essential for gelatinase activity, typically overnight at 37°C.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the gelatin. Areas of enzymatic activity will appear as clear bands against a blue background, as the gelatin has been degraded.

  • Quantification: The intensity of the clear bands can be quantified using densitometry to determine the relative amount of active gelatinase.

Fluorescence-Based Inhibitor Assay

This high-throughput method provides a quantitative measure of gelatinase activity and inhibition.

Protocol:

  • Reagents: A fluorescently quenched gelatin substrate, purified active MMP-2 or MMP-9 enzyme, and the test inhibitor are required.

  • Reaction Setup: The enzyme is pre-incubated with varying concentrations of the inhibitor in an appropriate assay buffer in a 96-well plate.

  • Initiation: The reaction is initiated by adding the fluorescently quenched gelatin substrate.

  • Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Data Analysis: The rate of the reaction is calculated from the slope of the fluorescence versus time plot. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_0 MMP-2 Activation & Signaling Pro-MMP-2 Pro-MMP-2 Active MMP-2 Active MMP-2 Pro-MMP-2->Active MMP-2 MT1-MMP MT1-MMP MT1-MMP MT1-MMP->Active MMP-2 TIMP-2 TIMP-2 TIMP-2->MT1-MMP Inhibits ECM Degradation ECM Degradation Active MMP-2->ECM Degradation Cell Migration & Invasion Cell Migration & Invasion ECM Degradation->Cell Migration & Invasion

Caption: MMP-2 activation and downstream signaling pathway.

G cluster_1 MMP-9 Activation & Signaling Pro-MMP-9 Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 MMP-3 MMP-3 MMP-3 TIMP-1 TIMP-1 TIMP-1->Active MMP-9 Inhibits ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Angiogenesis Angiogenesis ECM Degradation->Angiogenesis

Caption: MMP-9 activation and its role in angiogenesis.

G cluster_2 Workflow for Gelatinase Inhibitor Screening Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Selectivity Profiling Selectivity Profiling Dose-Response & IC50->Selectivity Profiling In Vivo Efficacy In Vivo Efficacy Selectivity Profiling->In Vivo Efficacy Lead Compound Lead Compound In Vivo Efficacy->Lead Compound

Caption: A typical workflow for the screening and validation of gelatinase inhibitors.

In Vivo Efficacy

While in vitro assays provide valuable data on the direct inhibitory potential of compounds, in vivo studies are crucial for assessing their therapeutic efficacy in a complex biological system. CTTHWGFTLC has been shown to inhibit tumor progression in mouse models.[2] Similarly, other inhibitors like MMP-2/MMP-9 Inhibitor I have demonstrated suppression of lung colonization of Lewis lung carcinoma cells in animal models.[3] The thiirane-based inhibitor, SB-3CT, has also shown potent inhibition of liver metastasis in a T-cell lymphoma mouse model.[5] These studies underscore the therapeutic potential of targeting gelatinases in vivo.

Conclusion

The cyclic peptide CTTHWGFTLC represents a promising class of gelatinase inhibitors with demonstrated efficacy in both in vitro and in vivo models. When compared to other classes of inhibitors, such as small molecules and thiirane-based compounds, it exhibits moderate potency. The choice of an optimal inhibitor for further development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific pathological context. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the pursuit of novel therapies targeting gelatinase activity.

References

A Comparative Guide to the Reproducibility of MMP-2 and MMP-9 Inhibition Assays Featuring CTTHWGFTLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of matrix metalloproteinase (MMP) inhibitors, understanding the reproducibility and comparative performance of various assay methodologies is paramount. This guide provides an objective comparison of common assays used to evaluate inhibitors of MMP-2 and MMP-9, with a special focus on the cyclic peptide inhibitor, CTTHWGFTLC. The information presented herein is supported by experimental data from publicly available literature.

The cyclic peptide CTTHWGFTLC is a known inhibitor of both MMP-2 and MMP-9, enzymes that play a crucial role in the degradation of the extracellular matrix and are implicated in pathological processes such as tumor invasion and metastasis.[1][2] The inhibitory activity of CTTHWGFTLC and its derivatives has been quantified, with reported IC50 values varying based on the specific analogue and the target enzyme. For instance, the IC50 value for MMP-9 is approximately 8 μM, while for a modified version of the peptide (In-DTPA-CTT), the IC50 for MMP-2 was reported as 1026 μM, compared to 283 μM for the unmodified peptide.[1][3]

Comparative Reproducibility of MMP Inhibition Assays

The reproducibility of an inhibition assay is a critical factor for the reliable evaluation of potential therapeutic agents. While specific reproducibility data for CTTHWGFTLC inhibition assays are not extensively published, the reproducibility of common MMP inhibition assays has been documented. A study on the validation of five different MMP activity methods reported intra- and inter-assay precision results ranging from approximately 1% to 12% coefficient of variation (CV).[2] This range provides a benchmark for what can be expected in terms of reproducibility for well-validated MMP inhibition assays.

Two of the most prevalent methods for assessing MMP-2 and MMP-9 inhibition are gelatin zymography and fluorimetric assays using quenched fluorescent substrates.

  • Gelatin Zymography: This technique is a sensitive method for detecting gelatinase activity (MMP-2 and MMP-9) in various biological samples.[4][5][6] It allows for the identification of MMPs based on their molecular weight and their ability to degrade a gelatin substrate embedded in a polyacrylamide gel.[6]

  • Fluorimetric Assays: These assays utilize a quenched fluorescent substrate that, upon cleavage by an MMP, releases a fluorophore, resulting in a measurable increase in fluorescence.[7][8] This method is highly adaptable for high-throughput screening of MMP inhibitors.[8]

Below is a summary of these common assay methods and their characteristics:

Assay MethodPrincipleCommon Substrate(s)Reported Reproducibility (CV%)AdvantagesDisadvantages
Gelatin Zymography Electrophoretic separation of proteins followed by in-gel enzymatic degradation of a gelatin substrate.GelatinNot explicitly stated in reviewed sources, but generally considered semi-quantitative.High sensitivity, allows for identification of MMP isoforms.[6]Semi-quantitative, can be laborious.
Fluorimetric Assay Cleavage of a quenched fluorescent peptide substrate by MMPs, leading to an increase in fluorescence.Quenched fluorescent peptides (e.g., Mca/Dnp, EDANS/DABCYL)[8]~1% to 12%[2]High-throughput compatible, quantitative, real-time measurements possible.[7][8]Can be subject to interference from fluorescent compounds.
ELISA Immuno-capture of MMPs followed by detection of their activity or protein levels.Biotinylated gelatin, specific antibodiesNot explicitly stated in reviewed sources.High specificity, can measure total enzyme concentration.May not directly measure enzymatic activity.
Alternative Inhibitors for MMP-2 and MMP-9

A variety of synthetic and natural compounds have been identified as inhibitors of MMP-2 and MMP-9. These serve as important comparators for evaluating the potency and selectivity of new inhibitors like CTTHWGFTLC.

InhibitorTarget(s)Reported IC50 ValuesReference
ARP100 MMP-212 nM[9]
AG-L-66085 MMP-95 nM[9]
MMP-2/MMP-9 Inhibitor I MMP-2, MMP-9310 nM (MMP-2), 240 nM (MMP-9)[3]
MMP-2/MMP-9 Inhibitor II MMP-2, MMP-917 nM (MMP-2), 30 nM (MMP-9)[10]
Marimastat Broad-spectrum MMP inhibitor1.8 nM (MT1-MMP)[11]
Quercetin MMP-2, MMP-9Concentration-dependent inhibition[12]
Naringenin MMP-2, MMP-9Concentration-dependent inhibition[12]

Experimental Protocols

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

Objective: To qualitatively or semi-quantitatively assess the inhibition of MMP-2 and MMP-9 activity.

Materials:

  • Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin.

  • Samples containing active MMP-2 and MMP-9 (e.g., conditioned cell culture media).

  • CTTHWGFTLC or other inhibitors at desired concentrations.

  • Non-reducing sample buffer.

  • Electrophoresis buffer.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2).

  • Staining solution (e.g., Coomassie Brilliant Blue R-250).

  • Destaining solution.

Procedure:

  • Prepare samples by mixing the MMP-containing source with the inhibitor at various concentrations and incubate for a pre-determined time at 37°C.

  • Mix the samples with a non-reducing sample buffer.

  • Load the samples onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis under non-denaturing conditions at 4°C.

  • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow for enzyme renaturation.

  • Incubate the gel in the incubation buffer overnight at 37°C to allow for gelatin degradation by the MMPs.

  • Stain the gel with Coomassie Brilliant Blue R-250.

  • Destain the gel. Zones of gelatin degradation will appear as clear bands against a blue background.

  • Quantify the band intensity using densitometry. A decrease in the intensity of the clear bands in the presence of the inhibitor indicates inhibition.

Fluorimetric MMP-2/MMP-9 Inhibition Assay

Objective: To quantitatively measure the inhibition of MMP-2 and MMP-9 activity.

Materials:

  • Recombinant active MMP-2 or MMP-9.

  • A quenched fluorescent MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35).

  • CTTHWGFTLC or other inhibitors at desired concentrations.

  • 96-well black microplates.

  • Fluorometer.

Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add the inhibitor at various concentrations to the wells.

  • Add the recombinant MMP-2 or MMP-9 to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the quenched fluorescent substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time at 37°C.

  • Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Determine the IC50 value of the inhibitor by plotting the reaction velocity against the inhibitor concentration.

Visualizations

MMP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Source Active MMP-2/MMP-9 Source Incubation Incubate Enzyme with Inhibitor Enzyme_Source->Incubation Inhibitor CTTHWGFTLC / Alternative Inhibitor->Incubation Substrate Gelatin or Fluorogenic Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Measure Enzyme Activity (Gel Bands or Fluorescence) Reaction->Detection Analysis Data Analysis (Densitometry or IC50 Curve) Detection->Analysis

Caption: General workflow of an MMP-2/MMP-9 inhibition assay.

MMP_Signaling_Pathway Growth_Factors Growth Factors, Cytokines Cell_Surface_Receptors Cell Surface Receptors Growth_Factors->Cell_Surface_Receptors Signaling_Cascades Intracellular Signaling (e.g., MAPK, PI3K/Akt) Cell_Surface_Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascades->Transcription_Factors MMP_Gene_Expression MMP-2 & MMP-9 Gene Expression Transcription_Factors->MMP_Gene_Expression Pro_MMPs Pro-MMP-2 & Pro-MMP-9 (Inactive) MMP_Gene_Expression->Pro_MMPs Active_MMPs Active MMP-2 & MMP-9 Pro_MMPs->Active_MMPs Activation ECM_Degradation Extracellular Matrix Degradation Active_MMPs->ECM_Degradation Cellular_Effects Cell Migration, Invasion, Angiogenesis ECM_Degradation->Cellular_Effects CTTHWGFTLC CTTHWGFTLC CTTHWGFTLC->Active_MMPs Inhibition

Caption: Simplified signaling pathway leading to MMP-2/MMP-9 activation and its inhibition by CTTHWGFTLC.

References

Confirming the Cyclic Structure of Synthesized Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and peptide synthesis, rigorous structural confirmation is a critical step to ensure the desired molecular architecture has been achieved. This guide provides a comparative overview of common analytical techniques used to confirm the cyclic structure of synthesized peptides, using the example peptide sequence CTTHWGFTLC. We present experimental data, detailed protocols, and visual workflows to aid in the selection and application of these methods.

The successful cyclization of a linear peptide into its constrained, cyclic form can significantly enhance its biological activity and stability. However, incomplete or incorrect cyclization can lead to a heterogeneous mixture of products, compromising downstream applications. Therefore, robust analytical characterization is paramount. The primary methods for confirming the cyclic structure of a peptide like CTTHWGFTLC are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required, from basic molecular weight confirmation to detailed three-dimensional structure elucidation.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight of the cyclic peptide, confirmation of successful cyclization by comparing with the linear precursor's mass, fragmentation patterns for sequence verification.[1][2]High sensitivity, requires small sample amounts, provides rapid confirmation of molecular mass.[3] MALDI-TOF and ESI are effective ionization methods for peptides.[1]Does not directly provide information about the specific location of the cyclic linkage or the 3D conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic-level structural information, including bond connectivity and spatial proximity of atoms, which can definitively confirm the cyclic structure and determine its conformation in solution.[4][5][6]Provides unambiguous structural elucidation and conformational analysis.[4]Requires larger sample quantities, is a more time-consuming technique, and data analysis can be complex.
High-Performance Liquid Chromatography (HPLC) Purity of the cyclic peptide, comparison of retention time between the linear and cyclic forms.[7]Excellent for assessing purity and separating the cyclic product from the linear precursor and other impurities. Can be coupled with MS for LC-MS analysis.[8]Retention time shifts can suggest cyclization but do not provide definitive structural proof on their own.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments used in confirming peptide cyclization.

1. Mass Spectrometry Analysis

  • Objective: To confirm the molecular weight of the cyclic peptide CTTHWGFTLC and compare it to its linear precursor.

  • Instrumentation: MALDI-TOF or ESI-MS.[1]

  • Procedure:

    • Prepare a stock solution of the purified cyclic peptide at approximately 1 mg/mL in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).[9]

    • For MALDI-MS, mix the peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate and allow it to dry.

    • For ESI-MS, directly infuse the peptide solution into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range. The observed mass should correspond to the theoretical mass of the cyclic peptide, which is typically 2 Da less than the linear precursor if cyclization occurs via disulfide bond formation between two cysteine residues.

    • Tandem MS (MS/MS) can be performed to obtain fragment ions, which helps in confirming the amino acid sequence.[2]

2. NMR Spectroscopy Analysis

  • Objective: To obtain detailed structural information to confirm the cyclic nature and determine the conformation of CTTHWGFTLC.

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Procedure:

    • Dissolve a sufficient amount of the purified cyclic peptide (typically 1-5 mg) in a suitable deuterated solvent.

    • Acquire a series of 1D and 2D NMR spectra, such as 1H, COSY, TOCSY, and NOESY.

    • The presence of specific cross-peaks in the 2D spectra can be used to assign the resonances to specific protons in the peptide sequence.

    • NOESY spectra will reveal through-space interactions between protons, providing crucial information about the peptide's folding and conformation, which is a hallmark of a cyclic structure.[4]

3. HPLC Analysis

  • Objective: To assess the purity of the cyclic peptide and compare its retention time to the linear precursor.

  • Instrumentation: Reverse-phase HPLC system with a C18 column.

  • Procedure:

    • Dissolve the cyclic peptide and a sample of the linear precursor in the mobile phase.

    • Inject the samples onto the HPLC column.

    • Elute the peptides using a gradient of an appropriate organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like TFA (0.1%).[9]

    • Monitor the elution profile using UV detection at 214 nm or 280 nm.

    • Typically, the cyclic peptide will have a different retention time compared to its linear counterpart due to conformational changes affecting its hydrophobicity.

Visualizing the Confirmation Workflow

The following diagrams illustrate the experimental workflow and the logical process for confirming the cyclic structure of a synthesized peptide.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Confirmation Linear_Peptide Linear Peptide Synthesis Cyclization Cyclization Reaction Linear_Peptide->Cyclization Purification HPLC Purification Cyclization->Purification Mass_Spec Mass Spectrometry Purification->Mass_Spec Confirm Mass NMR NMR Spectroscopy Purification->NMR Elucidate Structure Comp_HPLC Comparative HPLC Purification->Comp_HPLC Assess Purity & Retention

Caption: Experimental workflow for synthesis and structural confirmation.

Logical_Confirmation Start Synthesized Product Mass_Check Correct Molecular Weight? Start->Mass_Check HPLC_Shift Different HPLC Retention from Linear Precursor? Mass_Check->HPLC_Shift Yes Failed Structure Not Confirmed Mass_Check->Failed No NMR_Confirm NMR Shows Cyclization (e.g., NOEs)? HPLC_Shift->NMR_Confirm Yes HPLC_Shift->Failed No Confirmed Cyclic Structure Confirmed NMR_Confirm->Confirmed Yes NMR_Confirm->Failed No

Caption: Logical decision tree for confirming the cyclic structure.

References

A Head-to-Head Comparison of Synthesis Methods for the MMP Inhibitor c(CTTHWGFTLC)

Author: BenchChem Technical Support Team. Date: November 2025

The cyclic decapeptide c(CTTHWGFTLC) has emerged as a significant research tool for studying the roles of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, in various physiological and pathological processes, including cancer progression and angiogenesis. The synthesis of this cyclic peptide is crucial for its application in research and potential therapeutic development. This guide provides a head-to-head comparison of the two primary methods for synthesizing c(CTTHWGFTLC): solid-phase peptide synthesis (SPPS) and intein-mediated biosynthesis.

Executive Summary

Solid-phase peptide synthesis (SPPS) is the conventional and most widely used method for obtaining c(CTTHWGFTLC). It offers the flexibility to incorporate unnatural amino acids and modifications. However, it can be a time-consuming process with challenges in peptide folding and cyclization, potentially impacting the final yield and purity. In contrast, intein-mediated biosynthesis presents a biological approach to produce the peptide, which can be advantageous for producing the correctly folded and cyclized product. This method, however, is dependent on recombinant protein expression systems and may require extensive optimization of expression and cleavage conditions.

Performance Comparison

ParameterSolid-Phase Peptide Synthesis (SPPS)Intein-Mediated Biosynthesis
Principle Stepwise addition of amino acids on a solid support, followed by cleavage, purification, and cyclization.Recombinant expression of a fusion protein containing the target peptide and an intein, followed by controlled cleavage to release the cyclic peptide.
Typical Yield Variable, generally in the range of 10-30% after purification and cyclization.Can be higher than SPPS, but highly dependent on the expression levels of the fusion protein.
Purity High purity (>95%) can be achieved after chromatographic purification.Purity depends on the efficiency of the intein cleavage and subsequent purification steps.
Reaction Time Several days to weeks, including synthesis, purification, and cyclization.The entire process from gene cloning to purified peptide can take several weeks.
Scalability Can be scaled up to produce gram quantities of the peptide.Scalability is dependent on the fermentation capacity and efficiency of the expression system.
Flexibility Allows for the incorporation of unnatural amino acids and other modifications.Generally limited to the 20 proteinogenic amino acids, although incorporation of some analogs is possible.
Key Advantage High flexibility and well-established protocols.Can produce correctly folded and cyclized peptides directly.
Key Disadvantage Potential for side reactions, aggregation, and low yields during cyclization.Requires expertise in molecular biology and protein expression; optimization can be time-consuming.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of c(CTTHWGFTLC)

The chemical synthesis of c(CTTHWGFTLC) is typically performed using Fmoc-based solid-phase peptide synthesis. The linear peptide is first assembled on a resin, then cleaved, purified, and finally cyclized to form the disulfide bond between the two cysteine residues.

1. Linear Peptide Synthesis:

  • Resin: Fmoc-Cys(Trt)-Wang resin is a common choice.

  • Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled using a carbodiimide activation method, for example, with HBTU/HOBt in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF).

  • Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine in DMF.

  • Cleavage: Once the linear sequence (H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH) is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

2. Cyclization (Disulfide Bond Formation):

  • The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purified linear peptide is then dissolved in a dilute aqueous solution (e.g., ammonium bicarbonate buffer) at a slightly basic pH (around 8) to facilitate air oxidation of the thiol groups on the cysteine residues to form the intramolecular disulfide bond. The reaction progress is monitored by RP-HPLC.

  • The cyclic peptide is then purified by RP-HPLC to yield the final product, c(CTTHWGFTLC).

Intein-Mediated Biosynthesis of c(CTTHWGFTLC)

This method involves the expression of a fusion protein in a host organism, typically E. coli. The fusion protein consists of the target peptide flanked by an intein and a chitin-binding domain (CBD) for purification.

1. Gene Construction and Expression:

  • A synthetic gene encoding the CTTHWGFTLC sequence is cloned into an appropriate expression vector, such as the pTYB vector series, which contains the Sce VMA intein and a CBD.

  • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • The expression of the fusion protein is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

2. Purification and On-Column Cleavage:

  • The E. coli cells are harvested, lysed, and the soluble fraction containing the fusion protein is loaded onto a chitin affinity column.

  • The column is washed to remove unbound proteins.

  • Intein-mediated cleavage is induced by flushing the column with a buffer containing a thiol reagent, such as dithiothreitol (DTT) or 2-mercaptoethanesulfonic acid (MESNA). This releases the linear CTTHWGFTLC peptide with a C-terminal thioester.

3. Cyclization:

  • The eluted linear peptide undergoes spontaneous intramolecular cyclization via native chemical ligation, where the N-terminal cysteine attacks the C-terminal thioester to form the cyclic peptide.

  • The cyclic peptide is then purified by RP-HPLC.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the logical workflows for the synthesis of c(CTTHWGFTLC) using both SPPS and intein-mediated biosynthesis.

SPPS_Workflow cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_purification_cyclization Purification & Cyclization Resin Fmoc-Cys(Trt)-Resin Coupling Sequential Fmoc-Amino Acid Coupling/Deprotection Resin->Coupling Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Crude_Linear Crude Linear Peptide Cleavage->Crude_Linear Purification1 RP-HPLC Purification Crude_Linear->Purification1 Pure_Linear Pure Linear Peptide Purification1->Pure_Linear Cyclization Oxidative Cyclization Pure_Linear->Cyclization Crude_Cyclic Crude Cyclic Peptide Cyclization->Crude_Cyclic Purification2 RP-HPLC Purification Crude_Cyclic->Purification2 Final_Product c(CTTHWGFTLC) Purification2->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for c(CTTHWGFTLC).

Intein_Workflow cluster_expression Recombinant Expression cluster_purification_cyclization Purification & Cyclization Gene Construct Gene in Expression Vector Transformation Transform E. coli Gene->Transformation Expression Induce Fusion Protein Expression Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity_Chr Chitin Affinity Chromatography Lysis->Affinity_Chr Cleavage On-Column Intein Cleavage Affinity_Chr->Cleavage Elution Elution of Linear Peptide Thioester Cleavage->Elution Cyclization Spontaneous Cyclization (NCL) Elution->Cyclization Purification RP-HPLC Purification Cyclization->Purification Final_Product c(CTTHWGFTLC) Purification->Final_Product

Caption: Intein-Mediated Biosynthesis Workflow for c(CTTHWGFTLC).

Conclusion

Both solid-phase peptide synthesis and intein-mediated biosynthesis are viable methods for producing the cyclic peptide c(CTTHWGFTLC). The choice of method depends on the specific requirements of the research, including the need for modifications, desired scale, and available expertise and resources. SPPS offers greater flexibility for chemical modifications, while intein-mediated biosynthesis can be advantageous for producing the correctly folded peptide. For researchers in drug development and related fields, a thorough understanding of these synthesis methods is essential for the efficient and reliable production of this important MMP inhibitor.

Validating the In Vivo Anti-Tumor Efficacy of CTTHWGFTLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo anti-tumor efficacy of the cyclic peptide CTTHWGFTLC against other matrix metalloproteinase (MMP) inhibitors. The content is intended for researchers, scientists, and drug development professionals interested in peptide-based cancer therapeutics.

The peptide CTTHWGFTLC has been identified as a selective inhibitor of matrix metalloproteinases MMP-2 and MMP-9, enzymes crucial for tumor invasion and metastasis. In vivo studies have confirmed its ability to inhibit the growth of human breast cancer xenografts. This document summarizes the available preclinical data for CTTHWGFTLC and compares it with alternative MMP inhibitors, Batimastat and Marimastat, which have been evaluated in similar models.

Comparative Efficacy of MMP Inhibitors in Breast Cancer Models

The following table summarizes the in vivo anti-tumor efficacy of CTTHWGFTLC and selected comparator MMP inhibitors in the MDA-MB-435 human breast cancer xenograft model.

Compound Mechanism of Action Cancer Model Key In Vivo Efficacy Findings Dosage Regimen Reported Limitations
CTTHWGFTLC (CTT) Selective inhibitor of MMP-2 and MMP-9MDA-MB-435 Human Breast Cancer XenograftInhibition of tumor growth demonstrated.Not explicitly detailed in publicly available therapeutic studies.Low affinity and poor in vivo stability reported in imaging-focused studies.[1]
Batimastat (BB-94) Broad-spectrum MMP inhibitorMDA-MB-435 Human Breast Cancer XenograftSignificantly inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases.[1] Statistically significant decrease in solid tumor size.[2]30-50 mg/kg/day, intraperitoneally.[1][2]Poor oral bioavailability.[3]
Marimastat (BB-2516) Broad-spectrum MMP inhibitorVarious solid tumors (preclinical and clinical)Shown to prevent or reduce the spread and growth of various malignant tumors in animal models.[4]Varied, with oral bioavailability.Lack of efficacy and musculoskeletal side effects in some Phase III clinical trials.[3][5]
RGDSY-CTTHWGFTLC Likely MMP-2/9 inhibitor with RGD motif for integrin targetingMCF-7 Breast Cancer Cells (in vitro)Stronger inhibition of cell proliferation and induction of apoptosis compared to CTTHWGFTLC in vitro.In vivo data not available.Efficacy has not been validated in in vivo models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.

MDA-MB-435 Human Breast Cancer Xenograft Model

This model is a cornerstone for the preclinical evaluation of anti-tumor agents against breast cancer.

  • Cell Culture: MDA-MB-435 human breast cancer cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Housing: Immunodeficient mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells. Animals are housed in a sterile environment with access to food and water ad libitum.

  • Tumor Implantation: A suspension of MDA-MB-435 cells (typically 1-5 x 10^6 cells in a small volume of sterile PBS or culture medium) is injected subcutaneously or into the mammary fat pad of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational compound (e.g., CTTHWGFTLC, Batimastat) or vehicle control is administered according to the specified dosage and schedule (e.g., daily intraperitoneal injections).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. This is assessed by comparing the tumor volumes in the treated groups to the control group over time. Other endpoints may include survival, body weight changes (as a measure of toxicity), and analysis of metastases in relevant organs (e.g., lungs).

  • Tissue Harvesting and Analysis: At the end of the study, tumors and other organs may be harvested for further analysis, such as histology, immunohistochemistry, or molecular analysis, to investigate the mechanism of action of the therapeutic agent.

Visualizing the Scientific Workflow and Biological Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Preclinical In Vivo Study Workflow A MDA-MB-435 Cell Culture B Tumor Cell Implantation (Immunodeficient Mice) A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Treatment Administration (e.g., CTTHWGFTLC, Batimastat) D->E F Control Group (Vehicle) D->F G Tumor Volume Measurement E->G I Survival Analysis E->I F->G F->I H Data Analysis (Tumor Growth Inhibition) G->H J Histological/Molecular Analysis H->J I->J G cluster_0 MMP-2/9 Inhibition Signaling Pathway CTTHWGFTLC CTTHWGFTLC / Batimastat MMP MMP-2 / MMP-9 CTTHWGFTLC->MMP Inhibits Degradation ECM Degradation MMP->Degradation Promotes ECM Extracellular Matrix (ECM) (e.g., Collagen) Invasion Tumor Cell Invasion & Metastasis Degradation->Invasion Leads to

References

A Comparative Guide to the MMP-2/9 Inhibitor CTTHWGFTLC and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the targeted inhibition of matrix metalloproteinases (MMPs) is a critical area of investigation, particularly in oncology, inflammation, and cardiovascular diseases. This guide provides a comparative analysis of the cyclic peptide inhibitor CTTHWGFTLC against commercially available, broad-spectrum MMP inhibitors, focusing on inhibitory potency, selectivity, and the experimental protocols used for their evaluation.

The cyclic peptide CTTHWGFTLC is a known inhibitor of matrix metalloproteinases MMP-2 and MMP-9, which are also referred to as gelatinases.[1][2][3] These enzymes are key targets in therapeutic interventions for cancer because of their role in tumor progression, invasion, and migration.[3]

Quantitative Comparison of Inhibitor Potency

The efficacy of an MMP inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific MMP enzyme by 50%. A lower IC50 value indicates a higher potency.

The cyclic peptide CTTHWGFTLC has a reported IC50 value of approximately 8 µM for MMP-9.[1][4] In a gelatin degradation assay, CTTHWGFTLC inhibited MMP-2 with an IC50 of 10 µM.[5] When tested for casein degradation, the IC50 value for MMP-2 was 5 µM.[5]

For comparison, this guide focuses on three widely studied, commercially available broad-spectrum MMP inhibitors: Batimastat , Marimastat , and Doxycycline .

InhibitorTarget MMPsIC50 (nM) - BatimastatIC50 (nM) - MarimastatIC50 (µM) - Doxycycline
MMP-1 (Collagenase-1)C23H31N3O4S23[6]5[7][8][9]>400[10]
MMP-2 (Gelatinase-A)4[6]6[7][8][9]56[10]
MMP-3 (Stromelysin-1)20[6]230[11]32[10]
MMP-7 (Matrilysin)6[6]13[7][9]28[10]
MMP-9 (Gelatinase-B)4[6]3[7][8][9]608[12]
MMP-14 (MT1-MMP)Data not available9[7][9]Data not available

Note: IC50 values can vary between studies based on assay conditions. The values presented are representative figures from available sources.

From the data, it is evident that both Batimastat and Marimastat, which are hydroxamate-based inhibitors, exhibit significantly higher potency (in the nanomolar range) compared to the peptide CTTHWGFTLC and the tetracycline-derivative Doxycycline (micromolar range).[13] CTTHWGFTLC demonstrates selectivity for the gelatinases, MMP-2 and MMP-9, and does not inhibit MMP-8, MMP-13, or MT1-MMP at concentrations up to 500 µM.[5]

Signaling Pathways and Experimental Workflows

To understand the context of MMP inhibition, it is crucial to visualize their role in cellular processes and the methods used to evaluate their inhibitors.

MMP-9 Signaling in Cell Migration

Matrix metalloproteinases, like MMP-9, are key enzymes in the degradation of the extracellular matrix (ECM), a critical step for cell migration and tumor invasion. Their activity is integrated with cellular signaling pathways that control cell growth and movement, such as the MAPK and PI3K/AKT pathways. The diagram below illustrates a simplified pathway.

MMP9_Signaling cluster_0 Cell Membrane cluster_1 Nucleus cluster_2 Extracellular Space Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB MMP9_Gene MMP-9 Gene NFkB->MMP9_Gene MMP9_Pro Pro-MMP-9 MMP9_Gene->MMP9_Pro Transcription & Translation MMP9_Active Active MMP-9 MMP9_Pro->MMP9_Active Activation ECM ECM (e.g., Collagen) MMP9_Active->ECM Degradation Cell_Migration Cell Migration & Invasion MMP9_Active->Cell_Migration Degraded_ECM Degraded ECM Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor CTTHWGFTLC or Commercial Inhibitor Inhibitor->MMP9_Active Inhibition

Caption: Simplified MMP-9 activation pathway leading to cell migration.

Workflow for Comparing MMP Inhibitors

A standardized workflow is essential for the objective comparison of different MMP inhibitors. This typically involves in vitro enzymatic assays followed by cell-based and potentially in vivo experiments.

Experimental_Workflow start Select Inhibitors (e.g., CTTHWGFTLC, Batimastat) recombinant_mmp Prepare Recombinant MMP Enzymes (MMP-2, MMP-9, etc.) start->recombinant_mmp cell_culture Culture Relevant Cell Line (e.g., HT1080 Fibrosarcoma) start->cell_culture enzymatic_assay Enzymatic Activity Assay (Fluorogenic Substrate) recombinant_mmp->enzymatic_assay ic50 Determine IC50 Values enzymatic_assay->ic50 compare Compare Efficacy & Selectivity ic50->compare migration_assay Cell Migration/Invasion Assay (e.g., Boyden Chamber) cell_culture->migration_assay quantify_migration Quantify Cell Migration migration_assay->quantify_migration in_vivo In Vivo Model (Optional) (e.g., Tumor Xenograft) quantify_migration->in_vivo quantify_migration->compare analyze_results Analyze Tumor Growth and Metastasis in_vivo->analyze_results analyze_results->compare

Caption: Standard experimental workflow for inhibitor comparison.

Experimental Protocols

Detailed and reproducible protocols are the foundation of comparative analysis. Below are methodologies for key experiments.

MMP Enzymatic Activity Assay (IC50 Determination)

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified MMP.

  • Objective: To determine the IC50 value of CTTHWGFTLC and other inhibitors against specific MMPs (e.g., MMP-2, MMP-9).

  • Materials:

    • Recombinant human MMP-2 and MMP-9 enzymes.

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

    • Inhibitors: CTTHWGFTLC, Batimastat, Marimastat, Doxycycline, dissolved in an appropriate solvent (e.g., DMSO).

    • 96-well black microplate.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare serial dilutions of each inhibitor in the assay buffer. A typical concentration range for potent inhibitors like Batimastat would be 0.1 nM to 1 µM, while for less potent inhibitors like CTTHWGFTLC, it might be 0.1 µM to 100 µM.

    • In the 96-well plate, add 50 µL of the assay buffer to all wells.

    • Add 10 µL of each inhibitor dilution to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" blank.

    • Activate the pro-MMP enzyme according to the manufacturer's instructions (e.g., using APMA). Add 20 µL of the activated MMP enzyme to each well (except the blank).

    • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Excitation/Emission ~328/393 nm) at 37°C for 60 minutes, taking readings every 1-2 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Migration (Boyden Chamber) Assay

This assay assesses the inhibitor's ability to block cell movement through a porous membrane, mimicking a key step in tumor invasion.

  • Objective: To evaluate the effect of MMP inhibitors on the migratory capacity of cancer cells.

  • Materials:

    • Invasive cancer cell line (e.g., HT1080 fibrosarcoma or MDA-MB-231 breast cancer).

    • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size), often coated with a basement membrane extract like Matrigel for invasion assays.

    • Cell culture medium, serum-free and with a chemoattractant (e.g., 10% FBS).

    • MMP inhibitors at various concentrations.

    • Staining solution (e.g., Crystal Violet).

  • Procedure:

    • Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours before the assay.

    • Harvest and resuspend the cells in serum-free medium containing the desired concentration of the MMP inhibitor or vehicle control.

    • Add medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber of the Boyden apparatus.

    • Place the porous membrane over the lower chamber.

    • Seed the cell suspension (e.g., 5 x 10^4 cells) into the upper chamber.

    • Incubate the chamber at 37°C in a CO2 incubator for a period that allows for migration (e.g., 6-24 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

    • Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.

    • Express the results as a percentage of migration relative to the vehicle control.

Conclusion

The cyclic peptide CTTHWGFTLC is a selective inhibitor of MMP-2 and MMP-9, with inhibitory activity in the micromolar range.[1][4][5] While it is less potent than broad-spectrum, small-molecule inhibitors like Batimastat and Marimastat, its selectivity for the gelatinases may offer an advantage in specific research contexts where off-target effects on other MMPs are a concern.[5] The choice of inhibitor ultimately depends on the specific research question, balancing the need for high potency against the benefits of target selectivity. The experimental protocols provided offer a standardized framework for researchers to perform their own head-to-head comparisons and validate the performance of these agents in relevant biological systems.

References

Safety Operating Guide

Navigating the Safe Disposal of CTTHWGFTLC, CYCLIC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information for the cyclic peptide CTTHWGFTLC, a known inhibitor of matrix metalloproteinases (MMPs), offering step-by-step guidance for its appropriate disposal.

The cyclic decapeptide CTTHWGFTLC is a potent and selective inhibitor of gelatinase A (MMP-2) and gelatinase B (MMP-9).[1][2] These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a process implicated in tumor cell invasion and metastasis.[2] Given its application in cancer research, understanding the appropriate disposal procedures for this compound is critical for maintaining a safe laboratory environment.

Chemical and Physical Properties of CTTHWGFTLC

A summary of the key quantitative data for CTTHWGFTLC is presented below. This information is fundamental for a preliminary assessment of its potential hazards and for determining the correct disposal route.

PropertyValue
Molecular Formula C₅₂H₇₁N₁₃O₁₄S₂
Molecular Weight 1166.33 g/mol [1][3]
Target MMP-2 and MMP-9[1][2]
IC₅₀ (for MMP-9) ~8 μM[1]

Experimental Protocol for Proper Disposal

In the absence of a specific Safety Data Sheet (SDS) for CTTHWGFTLC, it should be handled as a non-hazardous chemical waste, a standard precautionary approach for research peptides unless specific hazard information is available. The following protocol outlines the recommended step-by-step disposal procedure.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Labeled, sealed, and non-reactive waste container.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Risk Assessment: Before handling, perform a thorough risk assessment. Although not classified as hazardous, it is prudent to handle CTTHWGFTLC with care to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling CTTHWGFTLC for disposal.

  • Containment:

    • For solid (lyophilized) CTTHWGFTLC , ensure it is in a securely sealed container to prevent the formation of dust.

    • For CTTHWGFTLC in solution , ensure the container is leak-proof and compatible with the solvent used.

  • Labeling: Clearly label the waste container with the chemical name "CTTHWGFTLC, CYCLIC" and specify any other components if it is a mixture. Adhere to your institution's specific labeling requirements for chemical waste.

  • Segregation: Do not mix CTTHWGFTLC waste with other waste streams, such as hazardous chemical waste, sharps, or biological waste, unless explicitly permitted by your institution's waste management guidelines. It should be disposed of in a container designated for non-hazardous chemical waste.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials, pending disposal.

  • Disposal Request: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or designated waste management provider. Adhere to all local, state, and federal regulations for chemical waste disposal.[4][5][6]

Visualizing Key Pathways and Procedures

To further clarify the context and procedures related to CTTHWGFTLC, the following diagrams illustrate the signaling pathway it inhibits and the logical workflow for its disposal.

MMP_Inhibition_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell cluster_invisible Collagen Collagen & Other ECM Proteins Degradation ECM Degradation Pro_MMP Pro-MMP-2/9 (Inactive) MMP MMP-2/9 (Active) Pro_MMP->MMP Activation MMP->Degradation Catalyzes Invasion Tumor Invasion & Metastasis Degradation->Invasion CTTHWGFTLC CTTHWGFTLC (Inhibitor) CTTHWGFTLC->MMP Inhibits Disposal_Workflow Start Start: Need to Dispose of CTTHWGFTLC RiskAssessment 1. Conduct Risk Assessment Start->RiskAssessment WearPPE 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->WearPPE CheckForm Is the compound solid or in solution? WearPPE->CheckForm SolidContain 3a. Place in Sealed Container (Prevent Dust) CheckForm->SolidContain Solid LiquidContain 3b. Use Leak-Proof Container (Compatible with Solvent) CheckForm->LiquidContain Solution LabelWaste 4. Label Container Clearly 'this compound' + Contents & Date SolidContain->LabelWaste LiquidContain->LabelWaste Segregate 5. Segregate from Hazardous Waste Streams LabelWaste->Segregate Store 6. Store in Designated Waste Accumulation Area Segregate->Store ArrangeDisposal 7. Arrange Disposal via Institutional EHS Store->ArrangeDisposal End End: Safe and Compliant Disposal ArrangeDisposal->End

References

Personal protective equipment for handling CTTHWGFTLC, CYCLIC

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for CTTHWGFTLC, CYCLIC

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the cyclic peptide CTTHWGFTLC. The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound. Adherence to these protocols is critical for laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

Due to the absence of specific toxicological data for many research peptides, this compound should be handled as a potentially hazardous substance.[1][2] The following personal protective equipment is mandatory to prevent inhalation, ingestion, and contact with skin or eyes.[1][2]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or latex glovesPrevents skin contact with the peptide.
Eye Protection Chemical safety glasses or gogglesProtects eyes from splashes or aerosols.[1]
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or when generating aerosols.Avoids inhalation of the peptide, which may be harmful.[2]

Operational and Disposal Plans

Receiving and Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Upon Receipt : Inspect the container for any damage or leaks.

  • Lyophilized Form : Store lyophilized peptides at -20°C in a dry, dark environment.[3] When stored correctly, they can be stable for up to a year.[4]

  • Reconstituted Form : For short-term storage, keep the peptide solution refrigerated at 2°C to 8°C for a maximum of three weeks.[4] For long-term storage, aliquot the solution into single-use vials and store at -20°C or lower to avoid repeated freeze-thaw cycles.[3][4] Peptides containing Cys, Met, or Trp residues should ideally be stored under anaerobic conditions to prevent oxidation.[4]

Handling and Reconstitution

Follow these steps to ensure safe and effective reconstitution of the lyophilized peptide.

  • Equilibration : Before opening, allow the vial to warm to room temperature to prevent condensation.[3]

  • Personal Protective Equipment : Don the required PPE as detailed in Table 1.

  • Reconstitution :

    • Work in a laminar flow hood or a designated clean area to maintain sterility.

    • Use a sterile, appropriate solvent such as sterile bacteriostatic water or a buffer with a pH of 5-6.[4]

    • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.[4]

    • Ensure the peptide is fully dissolved before use.[4]

  • Labeling : Clearly label all vials with the peptide name, concentration, date of reconstitution, and storage conditions.[4]

Spill Management

In the event of a spill, follow these procedures immediately.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Contain : Wear appropriate PPE and contain the spill using absorbent materials such as sand or vermiculite.[1]

  • Clean-Up :

    • For liquid spills, absorb the material and place it in a sealed container for disposal.[1]

    • For solid spills, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container.[1]

  • Decontaminate : Thoroughly wash the spill site with soap and water after the material has been collected.[1]

  • Ventilate : Ensure the area is well-ventilated during and after the cleanup.[1]

Disposal

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.[4]

  • Containers : Place all contaminated materials, including used vials, pipette tips, and absorbent pads, into a clearly labeled, sealed container for hazardous waste.

  • Unused Peptide : Dispose of any unused or expired peptide as chemical waste. Do not pour it down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

A Receiving B Storage (Lyophilized at -20°C) A->B Inspect & Store C Reconstitution B->C Equilibrate to RT D Storage (Solution at -20°C or 4°C) C->D Aliquot & Store E Experimental Use C->E D->E G Waste Disposal E->G Dispose of used materials F Spill Management F->G Dispose of contaminated materials

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.